2'-Methoxy-2-phenylacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)14(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVGAAXWZUZNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288417 | |
| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33470-10-9 | |
| Record name | MLS002667768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2'-Methoxy-2-phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2'-Methoxy-2-phenylacetophenone, an aromatic ketone with applications as a photoinitiator and a synthetic intermediate. Due to the limited availability of detailed experimental data for this specific compound, this document consolidates available information and presents generalized experimental protocols for the characterization of acetophenone derivatives. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the applications of this and related compounds.
Introduction
This compound, also known as 1-(2-methoxyphenyl)-2-phenylethanone, is an organic compound belonging to the acetophenone class of ketones. Its structure, featuring a phenyl group and a methoxy-substituted phenyl group attached to a carbonyl moiety, makes it a subject of interest in various chemical applications. Acetophenone derivatives are known for their diverse biological activities and are utilized as building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide focuses on the core physicochemical characteristics of this compound.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that there is a discrepancy in the reported boiling points, which may be due to the different pressures at which the measurements were taken.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₂ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| CAS Number | 33470-10-9 | [4] |
| Appearance | Liquid | [5] |
| Density | 1.1 g/cm³ | [3] |
| Boiling Point | 357.3°C at 760 mmHg202-204°C at 16 Torr | [3][6] |
| Solubility | No specific data is available for this compound. However, ketones with similar structures are generally soluble in organic solvents and slightly soluble in water. |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation (General Procedure)
The synthesis of substituted acetophenones can often be achieved through a Friedel-Crafts acylation reaction. The following is a general protocol that can be adapted for the synthesis of this compound from 2-methoxyphenylacetyl chloride and benzene.
Materials:
-
2-Methoxyphenylacetyl chloride
-
Benzene (or a suitable aromatic substrate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (e.g., benzene) in dry dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride to the stirred solution.
-
Add a solution of 2-methoxyphenylacetyl chloride in dry dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Characterization by Spectroscopy (General Protocols)
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. The expected spectrum would show signals for the aromatic protons, the methylene protons, and the methoxy protons, with chemical shifts and coupling patterns characteristic of the this compound structure.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. The spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, as well as characteristic bands for C-H and C-O stretching and aromatic C=C bending vibrations.
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragmentation patterns that can be used to confirm the structure.
Visualizations
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of an acetophenone derivative like this compound.
Potential Applications of Acetophenone Derivatives
While specific biological activities for this compound are not well-documented, the broader class of acetophenone derivatives has shown a range of applications. The following diagram illustrates some of these potential uses.
Conclusion
This compound is a compound with established basic chemical identifiers and some physical properties. However, a comprehensive experimental dataset, including detailed spectroscopic analyses and specific biological activity, remains to be fully elucidated in publicly accessible literature. The information and generalized protocols provided in this guide aim to support researchers and professionals in their work with this and similar acetophenone derivatives. Further investigation into the specific properties and potential applications of this compound is warranted to fully understand its scientific and industrial value.
References
- 1. Acetophenone derivatives from a freshwater fungal isolate of recently described Lindgomyces madisonensis (G416) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 33470-10-9|this compound|BLD Pharm [bldpharm.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound | 33470-10-9 [amp.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxy-2-phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2'-Methoxy-2-phenylacetophenone, also known as 1-(2-methoxyphenyl)-2-phenylethanone, is an aromatic ketone. Its structure, featuring a methoxy-substituted phenyl ring attached to a phenylethanone backbone, makes it a versatile intermediate in organic synthesis. The presence of the methoxy group and the ketone functionality allows for a variety of chemical transformations, making it a valuable building block for more complex molecules, including potential pharmaceutical agents. This guide aims to provide a detailed technical overview of its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 33470-10-9[1] |
| Molecular Formula | C₁₅H₁₄O₂[2] |
| Molecular Weight | 226.27 g/mol [2] |
| Boiling Point | 357.3°C at 760 mmHg[2] |
| Density | 1.1 g/cm³[2] |
| Purity | ≥95% (commercial)[2] |
| Storage | Room temperature, dry and sealed[1][2] |
Synthesis of this compound
The most probable and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] For the synthesis of the target molecule, the likely route is the acylation of 2-methoxytoluene (o-methylanisole) with phenylacetyl chloride.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The proposed reaction scheme is as follows:
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[4][5]
Materials:
-
2-Methoxytoluene
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Addition of Acylating Agent: Dissolve phenylacetyl chloride (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature below 5°C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of 2-methoxytoluene (1.0 equivalent) in dry dichloromethane dropwise over 20-30 minutes, keeping the temperature at 0-5°C.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H NMR Spectroscopic Data
Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | dd | 1H | Ar-H (ortho to C=O) |
| ~ 7.2 - 7.5 | m | 6H | Ar-H |
| ~ 6.9 - 7.1 | m | 2H | Ar-H |
| ~ 4.2 | s | 2H | -CH₂- |
| ~ 3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | C=O |
| ~ 158 | Ar-C (C-OCH₃) |
| ~ 135 | Ar-C |
| ~ 133 | Ar-C |
| ~ 130 | Ar-C |
| ~ 129 | Ar-C |
| ~ 128 | Ar-C |
| ~ 127 | Ar-C |
| ~ 121 | Ar-C |
| ~ 111 | Ar-C |
| ~ 55 | -OCH₃ |
| ~ 45 | -CH₂- |
Predicted IR Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 - 3030 | Medium | C-H stretch (aromatic) |
| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1680 | Strong | C=O stretch (aryl ketone) |
| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-O stretch (aryl ether) |
| ~ 750 | Strong | C-H bend (ortho-disubstituted) |
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Possible Fragment |
| 226 | [M]⁺ (Molecular ion) |
| 135 | [CH₃OC₆H₄CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Applications and Future Perspectives
This compound serves as a valuable intermediate in organic synthesis. Its potential applications include:
-
Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules with potential biological activity. The methoxy and ketone functionalities offer sites for further chemical modification.
-
Materials Science: As a component in the synthesis of novel polymers or functional materials.
-
Photochemistry: The acetophenone moiety suggests potential applications as a photoinitiator in polymerization reactions, similar to related compounds.[2]
Further research into the reactivity and biological activity of this compound and its derivatives could open up new avenues in drug discovery and materials science.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. A robust synthetic protocol based on Friedel-Crafts acylation has been outlined, along with a comprehensive summary of its physicochemical properties and predicted spectroscopic data. This document serves as a valuable resource for researchers and professionals, facilitating further investigation and application of this versatile chemical compound.
References
In-Depth Technical Guide to 2'-Methoxy-2-phenylacetophenone (CAS No. 33470-10-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-2-phenylacetophenone, systematically named 1-(2-methoxyphenyl)-2-phenylethanone, is an aromatic ketone belonging to the deoxybenzoin class of compounds. Deoxybenzoins are recognized as valuable precursors in the synthesis of various biologically active molecules, including isoflavones.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the fields of medicinal chemistry and drug development. The CAS number for this compound is 33470-10-9 .
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 33470-10-9 | |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Boiling Point | 202-204 °C at 16 Torr | |
| Density | 1.1 g/cm³ | |
| Appearance | Not specified (likely a solid or oil) |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most prominent and logical approaches are the Friedel-Crafts acylation and the Williamson ether synthesis.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[2][3] In the context of synthesizing 1-(2-methoxyphenyl)-2-phenylethanone, this would involve the reaction of 2-methoxyphenylacetyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation for the synthesis of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of 2-methoxyphenylacetyl chloride in the same solvent dropwise from the dropping funnel. After the addition is complete, add benzene to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Williamson Ether Synthesis
An alternative synthetic route is the Williamson ether synthesis, which is a well-established method for forming ethers.[4][5] This would involve the reaction of a phenoxide with an appropriate alkyl halide. For the synthesis of 1-(2-methoxyphenyl)-2-phenylethanone, this could be envisioned as the reaction of 2-hydroxy-2-phenylacetophenone with a methylating agent. However, a more plausible approach would be the reaction of 2-bromoacetophenone with the sodium salt of guaiacol (2-methoxyphenol).
Reaction Scheme:
Figure 2: Williamson Ether Synthesis approach for this compound.
Experimental Protocol (General Procedure):
-
Formation of Alkoxide: In a round-bottom flask, dissolve guaiacol in a suitable dry solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol and form the sodium guaiacolate in situ.
-
Nucleophilic Substitution: To the solution of the alkoxide, add 2-bromoacetophenone dropwise at room temperature.
-
Reaction: Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectra of closely related deoxybenzoin derivatives, the following characteristic spectral features can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methylene protons, and the methoxy group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet of doublets | 1H | Aromatic H (ortho to carbonyl) |
| ~ 6.9 - 7.5 | Multiplet | 8H | Aromatic H's |
| ~ 4.2 | Singlet | 2H | -CH₂- |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | C=O (Ketone) |
| ~ 157 | Aromatic C-OCH₃ |
| ~ 110 - 136 | Aromatic C's |
| ~ 55 | -OCH₃ |
| ~ 45 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~ 3060 - 3030 | C-H stretch (aromatic) |
| ~ 2950 - 2850 | C-H stretch (aliphatic) |
| ~ 1685 | C=O stretch (aryl ketone) |
| ~ 1600, 1480 | C=C stretch (aromatic) |
| ~ 1250 | C-O stretch (aryl ether) |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 226 | [M]⁺ (Molecular ion) |
| 135 | [CH₃OC₆H₄CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Applications in Drug Development and Research
Deoxybenzoin derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific studies on this compound are limited, the broader class of deoxybenzoins has been shown to exhibit a range of biological effects, suggesting potential avenues for research and development.
Potential Pharmacological Activities
-
Antioxidant and Tyrosinase Inhibitory Activity: Polyphenolic deoxybenzoins have demonstrated potent antioxidant and tyrosinase inhibitory effects, suggesting their potential use in treating conditions related to oxidative stress and in cosmetic applications for hyperpigmentation.[1]
-
Immunosuppressive Activity: Certain deoxybenzoin derivatives have been found to exhibit immunosuppressive properties by inducing apoptosis in activated lymph node cells, indicating their potential as novel immunosuppressive agents.[6]
-
Antimicrobial Activity: Various deoxybenzoin derivatives have shown promising antibacterial and antifungal activities.[7]
-
Anti-inflammatory and Anti-gout Activity: Benzoxazole deoxybenzoin oxime derivatives have been investigated as inhibitors of innate immune sensors and xanthine oxidase, suggesting their potential in the treatment of gout and other inflammatory conditions.[8]
The core deoxybenzoin scaffold of this compound makes it a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Signaling Pathways
Currently, there is no specific information available in the scientific literature that directly links this compound to a particular signaling pathway. However, based on the activities of related deoxybenzoin derivatives, it is plausible that this compound or its derivatives could modulate pathways involved in inflammation (e.g., NF-κB signaling), oxidative stress response, and cell proliferation.[8] Further research is required to elucidate any specific molecular targets and signaling pathways affected by this compound.
Figure 3: Potential signaling pathways modulated by deoxybenzoin derivatives.
Conclusion
This compound (CAS No. 33470-10-9) is a deoxybenzoin derivative with potential applications in organic synthesis and medicinal chemistry. While specific biological data for this compound is limited, the known pharmacological activities of the deoxybenzoin class of molecules suggest that it could serve as a valuable building block for the development of new therapeutic agents. This technical guide provides a foundation of its chemical properties, synthetic routes, and predicted spectral data to aid researchers in their future investigations of this compound. Further studies are warranted to fully explore its biological potential and to elucidate its mechanism of action at the molecular level.
References
- 1. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Photoinitiation Mechanism of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely utilized photoinitiator, plays a crucial role in various light-induced polymerization processes. Its efficacy stems from its high quantum yield for photocleavage, leading to the generation of reactive radical species that initiate polymerization. This technical guide provides a comprehensive overview of the photoinitiation mechanism of DMPA, detailing the primary photochemical events, subsequent radical reactions, and the experimental methodologies employed to elucidate these processes. Quantitative photophysical and kinetic data are summarized, and key experimental workflows and reaction pathways are visualized to offer a clear and in-depth understanding for researchers in the fields of polymer chemistry, materials science, and drug development.
Core Photoinitiation Mechanism
The photoinitiation process of DMPA is predominantly governed by a Norrish Type I cleavage reaction upon absorption of ultraviolet (UV) radiation. This process can be broken down into the following key steps:
-
Photoexcitation: DMPA absorbs a photon of UV light, typically in the range of 300-380 nm, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
α-Cleavage (Norrish Type I): The molecule in the triplet state undergoes homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. This is the primary radical-generating step.
-
Radical Formation: The α-cleavage results in the formation of two primary radical species: a benzoyl radical and a dimethoxybenzyl radical .[1][2]
-
Secondary Fragmentation: The dimethoxybenzyl radical can undergo further fragmentation, particularly at higher temperatures or upon further photoexcitation, to yield a methyl radical and methyl benzoate.[3]
-
Initiation of Polymerization: The highly reactive benzoyl and methyl radicals are the primary species responsible for initiating the polymerization of monomers, such as acrylates and methacrylates, by adding to the monomer double bond.[4][5]
The overall photoinitiation mechanism is depicted in the following signaling pathway diagram:
Quantitative Data
The efficiency and kinetics of the photoinitiation process are characterized by several key parameters. The following table summarizes the available quantitative data for DMPA.
| Parameter | Value | Conditions | Reference(s) |
| Molar Extinction Coefficient (ε) | ~180 M⁻¹cm⁻¹ | at 345 nm in Acetonitrile | N/A |
| ~265 L mol⁻¹cm⁻¹ | at 365 nm in Methacrylate Monomers | N/A | |
| Quantum Yield of α-Cleavage (Φ) | ~1.0 | at 365 nm | [6] |
| Triplet Lifetime (τ_T) | Very short | - | [1] |
| Rate Constant for α-Cleavage (k_cleavage) | Very fast from the triplet state | - | [1] |
Note: The exact values for some parameters can be solvent and temperature-dependent. Further research is recommended for specific application conditions.
Experimental Protocols
The elucidation of the photoinitiation mechanism of DMPA relies on sophisticated experimental techniques capable of detecting and characterizing transient species with high temporal resolution.
Laser Flash Photolysis (LFP)
Laser flash photolysis is a powerful technique to study the transient species generated upon photoexcitation of DMPA.
Methodology:
-
Sample Preparation: A solution of DMPA in a suitable solvent (e.g., acetonitrile, benzene, or the monomer of interest) is prepared. The concentration is typically in the range of 10⁻³ to 10⁻⁵ M. The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states and radical scavenging by oxygen.
-
Excitation: The sample is excited by a short, high-energy laser pulse. A common choice is a Nd:YAG laser, often using its third (355 nm) or fourth (266 nm) harmonic, which overlaps with the absorption spectrum of DMPA. The pulse duration is typically in the nanosecond or picosecond range.
-
Monitoring: A second, weaker light source (a probe beam from a xenon lamp or another laser) is passed through the sample at a right angle to the excitation laser. The probe beam's wavelength can be varied to record the absorption of the transient species.
-
Detection and Analysis: The change in the intensity of the probe beam after passing through the sample is monitored by a fast detector, such as a photomultiplier tube or a CCD camera, connected to an oscilloscope. This allows for the time-resolved measurement of the transient absorption spectrum. By analyzing the decay kinetics of the transient signals at different wavelengths, the lifetimes of the excited states and the rate constants of the radical reactions can be determined.
Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping
ESR spectroscopy is used to detect and identify the free radicals generated during the photolysis of DMPA. Due to the short lifetime of the primary radicals, a technique called spin trapping is employed.
Methodology:
-
Sample Preparation: A solution containing DMPA and a spin trap in a suitable solvent is prepared. Commonly used spin traps for carbon-centered radicals include phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[7] The concentration of DMPA is typically in the millimolar range, while the spin trap is used in excess. The solution is placed in a quartz ESR tube.
-
In-situ Photolysis: The sample within the ESR cavity is irradiated with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters) to initiate the photolysis of DMPA.
-
Radical Trapping: The short-lived benzoyl and dimethoxybenzyl radicals react with the spin trap to form more stable nitroxide spin adducts.
-
ESR Detection: The ESR spectrometer detects the paramagnetic spin adducts. The resulting ESR spectrum provides information about the structure of the trapped radical through the analysis of the hyperfine coupling constants (hfcs). The g-factor and the hfcs of the nitrogen and hydrogen nuclei of the spin adduct are characteristic of the trapped radical, allowing for its identification.
-
Spectral Simulation: The experimental ESR spectra are often simulated to confirm the identity of the spin adducts and to obtain accurate hyperfine coupling constants. For the PBN spin adduct of the benzoyl radical, typical hyperfine coupling constants are a_N ≈ 14.1 G and a_H ≈ 2.1 G in tert-butylbenzene.[7]
Experimental and Logical Workflow
The investigation of a photoinitiator like DMPA follows a structured workflow to characterize its photochemical behavior and efficiency.
Conclusion
The photoinitiation mechanism of 2,2-dimethoxy-2-phenylacetophenone is a well-established process centered around the efficient Norrish Type I cleavage of the molecule from its excited triplet state. This cleavage generates highly reactive benzoyl and dimethoxybenzyl radicals, which are the key species for initiating free-radical polymerization. The high quantum yield of this process makes DMPA a highly effective photoinitiator for a wide range of applications. The combination of steady-state and time-resolved spectroscopic techniques, such as laser flash photolysis and ESR spin trapping, has been instrumental in elucidating the intricate details of this mechanism, providing valuable quantitative data for the optimization of photopolymerization processes in various industrial and research settings. This guide provides a foundational understanding for professionals seeking to leverage the capabilities of DMPA in their work.
References
- 1. radtech.org [radtech.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]
- 5. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: UV Absorption Spectrum of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone, commonly known as DMPA or Irgacure 651. This document details its spectral properties, the experimental protocol for its measurement, and the underlying mechanism of photoinitiation.
Core Concepts: Photoinitiation
2,2-Dimethoxy-2-phenylacetophenone is a Type I photoinitiator. Upon absorption of UV radiation, the molecule undergoes a unimolecular bond cleavage to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in a formulation, leading to the curing of inks, coatings, and adhesives. The efficiency of this process is critically dependent on the overlap between the emission spectrum of the UV light source and the absorption spectrum of the photoinitiator.
UV Absorption Data
The UV absorption profile of 2,2-Dimethoxy-2-phenylacetophenone is characterized by strong absorption in the UV-A region. The key quantitative data for its absorption spectrum in acetonitrile are summarized below.
| Parameter | Value | Solvent | Reference |
| Maximum Absorption Wavelength (λmax) | ~250 nm and ~340 nm | Acetonitrile | [1] |
| Molar Absorption Coefficient (ε) at 365 nm | 265 L mol⁻¹ cm⁻¹ | Acetonitrile |
Note: The provided spectrum image in the source shows two main absorption bands. The precise λmax and corresponding molar absorptivity for the ~250 nm peak were not explicitly stated in the text.
Experimental Protocol: UV-Vis Spectroscopy
The following protocol outlines the methodology for determining the UV absorption spectrum of 2,2-Dimethoxy-2-phenylacetophenone.
1. Materials and Reagents:
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA), 99% purity
-
Acetonitrile (spectrophotometric grade)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer (e.g., Shimadzu 1601 PC or Perkin Elmer UV/Vis Lambda 2)
2. Sample Preparation:
-
Prepare a stock solution of DMPA in acetonitrile. For example, a 1.0 x 10⁻⁴ M solution can be prepared by dissolving the appropriate mass of DMPA in a volumetric flask with acetonitrile.
-
Ensure the DMPA is completely dissolved. Sonication may be used to aid dissolution.
3. Instrumentation Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-450 nm).
4. Baseline Correction:
-
Fill a quartz cuvette with the blank solvent (acetonitrile).
-
Place the cuvette in the spectrophotometer and perform a baseline correction. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.
5. Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the DMPA solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the UV absorption spectrum of the DMPA solution.
6. Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Determine the absorbance value at λmax.
-
If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining the UV absorption spectrum of DMPA.
Caption: Workflow for UV-Vis analysis of DMPA.
Mechanism of Photoinitiation
The photolysis of 2,2-Dimethoxy-2-phenylacetophenone upon UV irradiation is a critical step in its function as a photoinitiator. The process can be visualized as follows:
Caption: Photo-cleavage and radical formation of DMPA.
References
The Solubility Profile of 2,2-Dimethoxy-2-phenylacetophenone in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used photoinitiator in various industrial and research applications. A thorough understanding of its solubility is critical for formulation development, reaction optimization, and ensuring homogeneity in polymerizable systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.
Core Topic: Solubility of 2,2-Dimethoxy-2-phenylacetophenone
2,2-Dimethoxy-2-phenylacetophenone, also known as Benzil Dimethyl Ketal, is a white to off-white crystalline solid. Its solubility is a key physical property influencing its application in areas such as UV-curable coatings, inks, adhesives, and in the preparation of acrylate polymers.[1][2] The molecule's structure, featuring both aromatic rings and ether groups, dictates its solubility behavior in various organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 2,2-Dimethoxy-2-phenylacetophenone in a range of common organic solvents. The data is presented to facilitate easy comparison for formulation and experimental design purposes.
| Solvent | Solubility ( g/100g of solvent) at 20°C | Solubility (mg/mL) | Notes |
| Acetone | > 50[3] | - | Highly soluble. |
| Methanol | 41[3] | - | Soluble. |
| Styrene | > 50[3] | - | Highly soluble. |
| Butyl Acetate | > 50[3] | - | Highly soluble. |
| Methylene Chloride | - | 20[4][5][6] | Soluble. |
| Ethyl Acetate | Soluble[1][2][7] | - | Qualitative data indicates good solubility. |
| Isopropanol | Soluble in hot isopropanol[1][2][7] | - | Solubility increases with temperature. |
| Water | Insoluble[1][2][7] | 66.32 mg/L at 25°C[6] | Very poorly soluble in aqueous solutions. |
It is important to note that solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For applications requiring precise concentrations, it is recommended to experimentally verify solubility under the specific conditions of use.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for two common experimental protocols for determining the solubility of a solid compound like 2,2-Dimethoxy-2-phenylacetophenone in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
An excess amount of 2,2-Dimethoxy-2-phenylacetophenone is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is reached, the undissolved solid is allowed to settle.
-
A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette, ensuring that no solid particles are transferred.
-
Alternatively, the saturated solution can be filtered through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
The accurately measured volume of the saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, the container with the solid residue is cooled to room temperature in a desiccator and then weighed.
-
The process of heating, cooling, and weighing is repeated until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved 2,2-Dimethoxy-2-phenylacetophenone is calculated by subtracting the initial mass of the empty container from the final constant mass.
-
The solubility is then expressed as the mass of the solute per unit volume (e.g., g/L or mg/mL) or per unit mass (e.g., g/100g ) of the solvent.
-
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry is a sensitive and accurate method for determining the concentration of a solute that absorbs ultraviolet or visible light. This method is particularly useful for compounds with a strong chromophore, such as 2,2-Dimethoxy-2-phenylacetophenone.
Methodology:
-
Preparation of a Calibration Curve:
-
A series of standard solutions of 2,2-Dimethoxy-2-phenylacetophenone of known concentrations are prepared in the chosen organic solvent.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one in which the solubility is being determined, and it should be used as the blank.
-
A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
A saturated solution of 2,2-Dimethoxy-2-phenylacetophenone is prepared in the same manner as described in the gravimetric method (Step 1).
-
-
Sample Preparation and Analysis:
-
After reaching equilibrium, the saturated solution is filtered to remove any undissolved solid.
-
The clear filtrate is then diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
The absorbance of the diluted solution is measured at the λmax.
-
-
Calculation of Solubility:
-
The concentration of the diluted solution is determined from the calibration curve using its measured absorbance.
-
The concentration of the original saturated solution is then calculated by multiplying the concentration of the diluted solution by the dilution factor.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mol/L, g/L, or mg/mL).
-
Mandatory Visualization: Photoinitiation Mechanism
2,2-Dimethoxy-2-phenylacetophenone is a Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, it undergoes a homolytic cleavage, also known as an alpha-cleavage, to generate two free radicals.[8] These radicals are the active species that initiate the polymerization of monomers, such as acrylates. The following diagram illustrates this fundamental process.
This guide serves as a comprehensive resource for understanding the solubility characteristics of 2,2-Dimethoxy-2-phenylacetophenone. The provided data and protocols are intended to assist researchers and professionals in the effective use of this important photoinitiator in their respective fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]
- 3. 2,2-dimethoxy-2-phenylacetophenone CAS No. 24650-42-8 | Tintoll [uvabsorber.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. Cas 24650-42-8,2,2-Dimethoxy-2-phenylacetophenone | lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
Thermal stability and decomposition of 2,2-Dimethoxy-2-phenylacetophenone
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
Introduction
2,2-Dimethoxy-2-phenylacetophenone, commonly known as DMPA or by trade names such as Irgacure 651, is a highly efficient free-radical photoinitiator.[1][2] It is widely utilized in industrial applications, particularly for initiating radical polymerization in UV curing systems for inks, coatings, and adhesives.[1][3] Its primary function relies on its ability to undergo photocleavage to produce free radicals upon exposure to UV light.[4][5] While its photochemical properties are extensively studied, understanding its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various thermal environments.
This technical guide provides a comprehensive overview of the thermal stability and decomposition of DMPA, intended for researchers, scientists, and professionals in drug development and material science.
Thermal Stability and Physical Properties
DMPA is a white to pale yellow crystalline powder that is stable under normal storage conditions, though it is sensitive to light and incompatible with strong acids and strong oxidizing agents.[1][6][7] Its stability is a key factor in its storage and handling, typically requiring a cool, dry, dark, and well-ventilated environment.[1][7]
Quantitative physical and thermal data for DMPA are summarized in the table below. The melting point is a key indicator of purity and the upper limit for solid-state stability. Thermal decomposition can lead to the release of irritating gases and vapors, with primary combustion products being carbon monoxide and carbon dioxide.[7]
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₆O₃ | [1][7] |
| Molecular Weight | 256.3 g/mol | [1][7] |
| Appearance | White to pale yellow crystalline powder | [1][3] |
| Melting Point | 67-70 °C (153-158 °F) | [1][6] |
| Boiling Point | 169 °C at 7 mmHg | [1] |
| Flash Point | 190 °C (374 °F) | [6] |
| Solubility | Soluble in acetone, ethyl acetate, hot methanol. Insoluble in water. | [1] |
| Stability | Stable under normal conditions; light-sensitive. Incompatible with strong acids and oxidizing agents. | [6][7] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [7] |
Thermal Decomposition Pathway
While DMPA is primarily known as a photoinitiator, its decomposition can also be induced by thermal energy. The decomposition mechanism is centered around the cleavage of the C-C bond between the carbonyl group and the quaternary carbon, a process known as α-cleavage or Norrish Type I reaction. This cleavage generates two primary radical species: a benzoyl radical and an α,α-dimethoxybenzyl radical.[4][5][8]
The photochemistry of DMPA is noted to be strongly influenced by both thermal and photochemical fragmentations of the resulting α,α-dimethoxybenzyl radical.[5] This indicates a close relationship between the light-induced and heat-induced decomposition pathways. The benzoyl radical is typically the active species that initiates polymerization.[4]
Further decomposition of these primary radicals can occur, leading to a variety of secondary products. For instance, the α,α-dimethoxybenzyl radical can undergo further fragmentation. The final stable products from these radical interactions, especially under combustion conditions, include CO and CO₂.[7]
Experimental Protocols for Thermal Analysis
The thermal stability of DMPA is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[9][10] It is used to determine decomposition temperatures, quantify mass loss at different stages, and study the overall thermal stability of a material.[9]
Detailed Methodology:
-
Instrument Preparation: A thermogravimetric analyzer is calibrated for temperature and mass.
-
Sample Preparation: A small, representative sample of DMPA (typically 4-7 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).[11]
-
Experimental Conditions:
-
Purge Gas: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[11] An oxygen-rich atmosphere can be used to simulate combustion.[10]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a constant linear heating rate (e.g., 10 °C/min).[11]
-
-
Data Acquisition: The instrument records the sample's mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition (where significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative thermogravimetry, DTG, curve).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[12] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[13] For DMPA, it provides an accurate melting point and can reveal exothermic or endothermic decomposition events.
Detailed Methodology:
-
Instrument Preparation: A DSC instrument is calibrated using standard materials with known melting points and enthalpies.
-
Sample Preparation: A small amount of DMPA (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: A consistent inert atmosphere is maintained using a purge gas like nitrogen.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 K/min) through a temperature range that includes the expected melting and decomposition points.
-
-
Data Acquisition: The differential heat flow to the sample is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed. An endothermic peak indicates melting, providing the melting temperature (Tₘ). Exothermic peaks can indicate decomposition or curing reactions.
General Experimental Workflow
The characterization of a material's thermal properties follows a logical progression from initial analysis to detailed investigation of its decomposition products. The workflow ensures a comprehensive understanding of the material's behavior under thermal stress.
References
- 1. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]
- 2. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iomcworld.org [iomcworld.org]
- 13. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethoxy-2-phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-Dimethoxy-2-phenylacetophenone, a widely used photoinitiator in polymer chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 2,2-Dimethoxy-2-phenylacetophenone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the electronic environment of the hydrogen atoms in a molecule. The spectrum of 2,2-Dimethoxy-2-phenylacetophenone is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the methoxy groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.80 | Multiplet | 10H | Aromatic Protons (C₆H₅) |
| ~ 3.25 | Singlet | 6H | Methoxy Protons (-OCH₃) |
Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and the concentration of the sample. The multiplet arises from the complex spin-spin coupling of the protons on the two different phenyl rings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The key signals in the ¹³C NMR spectrum of 2,2-Dimethoxy-2-phenylacetophenone are attributed to the carbonyl carbon, the aromatic carbons, the quaternary carbon, and the methoxy carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 | Carbonyl Carbon (C=O) |
| ~ 128 - 135 | Aromatic Carbons (C₆H₅) |
| ~ 104 | Quaternary Carbon (C(OCH₃)₂) |
| ~ 50 | Methoxy Carbons (-OCH₃) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,2-Dimethoxy-2-phenylacetophenone shows characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch (Methoxy) |
| ~ 1680 | Strong | Carbonyl (C=O) Stretch |
| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1270, 1100 | Strong | C-O Stretch (Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. The mass spectrum of 2,2-Dimethoxy-2-phenylacetophenone is characterized by a molecular ion peak and several key fragment ions.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 256 | ~10 | Molecular Ion [M]⁺ |
| 151 | 100 | [C₆H₅C(OCH₃)₂]⁺ |
| 105 | ~32 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | ~21 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 2,2-Dimethoxy-2-phenylacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of 2,2-Dimethoxy-2-phenylacetophenone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of the carbon nuclei. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 2,2-Dimethoxy-2-phenylacetophenone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent KBr pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of 2,2-Dimethoxy-2-phenylacetophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph (GC) inlet.
-
The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
In the ion source (commonly using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of 2,2-Dimethoxy-2-phenylacetophenone.
References
The Dawn of Light-Induced Polymerization: An In-depth Guide to the Early Research and Discovery of Phenylacetophenone Photoinitiators
For Immediate Release
This technical guide delves into the foundational research that established phenylacetophenone and its derivatives as a cornerstone class of photoinitiators for radical polymerization. We explore the seminal discoveries, early experimental methodologies, and the quantitative data that illuminated the path for advancements in photopolymerization, a technology now central to numerous industries, including materials science, electronics, and medicine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and core principles of Norrish Type I photoinitiation.
Introduction: The Spark of Discovery
The journey into light-induced polymerization was significantly advanced by the understanding and application of molecules that could absorb light energy and decompose into reactive species. Phenylacetophenone derivatives, particularly benzoin and its ethers, emerged as highly efficient sources of free radicals. These compounds belong to the class of Norrish Type I photoinitiators, which undergo a characteristic α-cleavage upon photoexcitation to generate two radical fragments, both capable of initiating polymerization.[1][2] This direct and efficient mechanism positioned them as ideal candidates for the rapidly growing field of UV curing.
The Core Mechanism: Norrish Type I α-Cleavage
The defining characteristic of phenylacetophenone photoinitiators is their photochemical reaction pathway. Upon absorbing ultraviolet (UV) light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the crucial event occurs: the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-position). This process, known as Norrish Type I cleavage, results in the formation of a benzoyl radical and a substituted benzyl radical.[2]
Caption: Figure 1: Norrish Type I Cleavage of a Phenylacetophenone.
Seminal Early Investigations and Quantitative Data
One of the most comprehensive early studies into the photochemical behavior of these compounds was conducted by F.D. Lewis and colleagues in 1975.[2] Their work systematically investigated the α-cleavage of benzoin and its derivatives, providing crucial quantitative data on their efficiency. The primary measure of this efficiency is the quantum yield (Φ), which represents the fraction of absorbed photons that result in the cleavage event.
The following table summarizes key quantitative data from this and other early studies, highlighting the influence of molecular structure on the quantum yield of α-cleavage.
| Photoinitiator | Solvent | Quantum Yield (Φ) of α-Cleavage | Reference(s) |
| Benzoin | Benzene | 0.35 | [3] |
| Benzoin Methyl Ether | Benzene | 0.31 | [2] |
| Benzoin Ethyl Ether | Benzene | 0.33 | [2] |
| Benzoin Isopropyl Ether | Benzene | 0.30 | [2] |
| Deoxybenzoin | Benzene | 0.25 | [2] |
| 3',5'-Dimethoxybenzoin | Acetonitrile | 0.54 | [3] |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Acetonitrile | Not specified in early papers | - |
Table 1: Quantum Yields of α-Cleavage for Phenylacetophenone Derivatives from Early Studies.
Key Experimental Protocols from Foundational Research
To provide a practical understanding of the early research, this section details the methodologies employed in the seminal studies.
Synthesis of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
A notable early synthesis of DMPA was reported by Zhang Baolin and colleagues in 1984.[4] While this method was later refined to improve yield and reduce waste, it provides a clear example of the chemical transformations used.
Caption: Figure 2: Workflow for an Early Synthesis of DMPA.
Methodology:
-
Reactants: The synthesis utilized benzil, dimethyl sulfate, and sodium methoxide as the primary raw materials.[4]
-
Reaction Conditions: The specific solvent systems and reaction temperatures were often varied, but the fundamental reaction involves the methylation of the benzoin intermediate formed from benzil.
-
Workup and Purification: The reaction mixture was typically subjected to an aqueous workup to remove inorganic byproducts. The crude product was then purified, often by recrystallization, to yield the final white crystalline DMPA.[4]
-
Yield: The reported yield for this particular early method was approximately 55%.[4]
Determination of Photochemical Quantum Yields
The 1975 study by F.D. Lewis et al. provides a clear protocol for measuring the quantum yield of α-cleavage.[2]
Methodology:
-
Sample Preparation: Solutions of the phenylacetophenone derivative (e.g., benzoin methyl ether) and a chemical actinometer (a substance with a known quantum yield, such as valerophenone) were prepared in a suitable solvent (e.g., benzene).
-
Irradiation: The samples were irradiated in parallel using a light source with a specific wavelength (e.g., 313 nm from a medium-pressure mercury lamp isolated by a chemical filter).
-
Analysis: The disappearance of the starting material and the formation of photoproducts were quantified using gas chromatography (GC).
-
Calculation: The quantum yield of the sample was calculated by comparing its rate of reaction to that of the actinometer, according to the following relationship: Φ_sample = Φ_actinometer * (Rate_sample / Rate_actinometer)
Conclusion and Forward Outlook
The early research into phenylacetophenone photoinitiators, exemplified by the foundational work on benzoin ethers and the systematic quantification of their photochemical efficiencies, laid the critical groundwork for the field of photopolymerization. These initial studies not only identified a highly effective class of initiators but also established the experimental and theoretical frameworks for evaluating their performance. The principles uncovered in these early discoveries continue to inform the design and application of modern photoinitiating systems, demonstrating the enduring legacy of this pioneering research.
References
Chemical structure and IUPAC name of 2,2-Dimethoxy-2-phenylacetophenone
An In-depth Technical Guide to 2,2-Dimethoxy-2-phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethoxy-2-phenylacetophenone, a widely used photoinitiator. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Structure and Nomenclature
2,2-Dimethoxy-2-phenylacetophenone is an organic compound that is a derivative of acetophenone.[1] Its structure features a central carbonyl group bonded to a phenyl ring and a carbon atom substituted with two methoxy groups and a phenyl ring.
IUPAC Name: 2,2-dimethoxy-1,2-diphenylethanone[2][3][4][5]
Synonyms: Benzil dimethyl ketal, Irgacure 651, DMPA[2][5][6]
CAS Number: 24650-42-8[2][3][4]
Caption: Logical relationships of 2,2-Dimethoxy-2-phenylacetophenone.
Physicochemical Properties
2,2-Dimethoxy-2-phenylacetophenone is a white to off-white crystalline solid at room temperature.[1] It is stable but sensitive to light and incompatible with strong acids and oxidizing agents.[1][7]
| Property | Value |
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.30 g/mol [2] |
| Melting Point | 67-70 °C[7][8][9] |
| Boiling Point | 169 °C at 7 mmHg[8] |
| Density | 1.1320 g/cm³ (estimate)[8] |
| Water Solubility | 66.32 mg/L at 25 °C[8] |
| Vapor Pressure | 0.002 Pa at 25 °C[8][9] |
| LogP | 2.95 at 25 °C[8] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Spectra are available for this compound.[10] |
| ¹³C NMR | Spectral data has been reported.[11] |
| Infrared (IR) | Conforms to the expected spectrum.[4][12] |
| Mass Spectrometry (MS) | Spectral data is available.[2] |
Applications
The primary application of 2,2-Dimethoxy-2-phenylacetophenone is as a photoinitiator for radical polymerization.[1][5] Upon exposure to UV light, it undergoes cleavage to form free radicals that initiate polymerization. It is widely used in UV-curable inks, coatings, and adhesives.[1][9]
Caption: Photoinitiation mechanism of 2,2-Dimethoxy-2-phenylacetophenone.
Experimental Protocols: Synthesis
Several methods for the synthesis of 2,2-Dimethoxy-2-phenylacetophenone have been reported. Below are two detailed protocols.
Synthesis from Benzil and Dimethyl Sulfate
This method involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent.[13]
Materials:
-
Benzil
-
Dimethyl sulfate
-
Sodium methylate (powder)
-
Xylene
-
Polyethylene glycol (PEG-1000)
-
Diglyme
Procedure:
-
To 525 ml of xylene, add 92 g of benzil, 71.5 g of dimethyl sulfate, 0.35 g of polyethylene glycol (PEG-1000), and 6 g of diglyme.[13]
-
Stir the mixture thoroughly at room temperature.[13]
-
Add 33.6 g of powdered sodium methylate in several portions over 4 hours, maintaining the reaction temperature at 20-25 °C.[13]
-
After the addition is complete, continue stirring for an additional 2-3 hours.
-
Monitor the reaction by a suitable method (e.g., TLC or GC) until completion.
-
Upon completion, the product can be isolated and purified by crystallization.
A reported yield for this method is 88.2% with a purity of 99.9%.[13]
Caption: Experimental workflow for the synthesis of 2,2-Dimethoxy-2-phenylacetophenone.
Synthesis from Benzil and Methanol
This alternative method avoids the use of the highly toxic dimethyl sulfate.[14]
Materials:
-
Benzil
-
Methanol
-
An organic solvent (e.g., diethyl ether)
-
A water-absorbing agent
-
Hydrogen chloride gas
Procedure:
-
Mix benzil, methanol, and another organic solvent such as diethyl ether.[14]
-
Add a water-absorbing agent to the mixture.[14]
-
Pass hydrogen chloride gas through the stirred mixture.[14]
-
After the reaction is complete, cool the reaction solution to induce crystallization of the crude product.[14]
-
Recrystallize the crude product to obtain the purified 2,2-Dimethoxy-2-phenylacetophenone.[14]
Safety and Handling
2,2-Dimethoxy-2-phenylacetophenone may cause skin irritation and sensitization.[2][6] It can also cause photosensitivity, leading to allergic reactions upon exposure to light.[2][6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Store in a cool, dark, and dry place.[1][8]
References
- 1. Page loading... [guidechem.com]
- 2. 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 90571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. 2,2-Dimethoxy-2-phenylacetophenone, 99% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 6. 2,2-Dimethoxy-2-phenylacetophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]
- 8. sfdchem.com [sfdchem.com]
- 9. 2,2-dimethoxy-2-phenylacetophenone CAS No. 24650-42-8 | Tintoll [uvabsorber.com]
- 10. 2,2-Dimethoxy-2-phenylacetophenone(24650-42-8) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. US5081307A - Process for preparing 2,2-dimethoxy-2-phenylacetophenone - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in Photopolymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethoxy-2-phenylacetophenone (DMPA), also known by the trade name Irgacure 651, is a highly efficient Type I photoinitiator used to initiate free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2][3] As a cleavage-type initiator, DMPA undergoes homolytic bond breaking to generate two free radicals from a single photon absorption event, making it more efficient than two-component (Type II) systems.[4][5][6] Its effectiveness in curing thick sections (up to 2 mm) and its ability to function without a co-initiator make it a versatile choice for a wide range of applications, including the formulation of dental composites, 3D printing resins, coatings, adhesives, and medical coatings.[7][8][9]
Mechanism of Action
DMPA is a photoinitiator that generates free radicals when it absorbs UV light, which in turn initiate cross-linking reactions.[8] The process begins when the carbonyl group in the DMPA molecule absorbs a UV photon, promoting it to an excited state. This excitation leads to a rapid homolytic cleavage of the α-carbon bond (α-cleavage). This fragmentation yields two distinct radical species: an initiating benzoyl radical and an acetal radical.[5][7] Both of these generated radicals are capable of initiating the polymerization of monomers, such as acrylates and methacrylates, by attacking the carbon-carbon double bonds.[1][7]
Caption: Photo-cleavage and initiation mechanism of DMPA.
Physicochemical Properties and Data
The following table summarizes the key properties of DMPA.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-Dimethoxy-1,2-diphenylethan-1-one | [2] |
| Synonyms | Irgacure 651, Benzil dimethyl ketal | [1] |
| CAS Number | 24650-42-8 | [2] |
| Molecular Formula | C₁₆H₁₆O₃ | [2] |
| Molar Mass | 256.301 g·mol⁻¹ | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 67-70 °C | |
| UV Absorption Peaks | ~250 nm and ~340 nm | [1] |
| Recommended Wavelength | 310 - 390 nm | [7] |
| Solubility | Good solubility in many organic solvents | [3] |
Application Notes
-
Concentration: DMPA is effective even at low concentrations. A typical starting concentration is 0.25 wt%.[7][9] While increasing the concentration from 0.125 wt% to 0.25 wt% can enhance the polymerization rate, using excessive amounts (e.g., above 0.5 wt%) may lead to a "screening effect."[9] This occurs when the surface of the resin absorbs too much light, preventing UV penetration into deeper layers and resulting in incomplete curing.[9] For some systems, a monomer-to-initiator weight ratio of 98:2 has been successfully used.
-
Solvents: DMPA is soluble in a variety of common organic solvents and monomers. Ensure complete dissolution of the DMPA powder in the monomer or solvent mixture before initiating polymerization. Gentle heating or extended mixing may be required.
-
Light Source: A UV light source with an emission spectrum that overlaps with DMPA's absorption peak (~340-365 nm) is required.[1][7] UV-LED lamps (e.g., 365 nm) and mercury arc lamps are commonly used.[4][7] The intensity of the light source can affect the rate of initiation and the final conversion.[9]
-
Atmosphere: For many free-radical polymerizations, oxygen can act as an inhibitor. Performing the curing process under an inert atmosphere, such as nitrogen or argon, can improve polymerization efficiency.[7]
-
Storage: Store DMPA powder at room temperature.[8] Stock solutions should be stored in the dark to prevent premature decomposition. For long-term storage, solutions can be kept at -20°C for up to one year or -80°C for up to two years.[8]
Experimental Protocols
Protocol 1: Preparation of a Standard Photopolymer Resin
This protocol describes the general preparation of a liquid photocurable resin.
-
Weighing: Accurately weigh the desired monomer (e.g., Trimethylolpropane triacrylate, TMPTA) into a light-blocking container (e.g., an amber glass vial).
-
Initiator Addition: Weigh the required amount of DMPA (e.g., 0.25 wt% of the total formulation) and add it to the monomer.
-
Dissolution: Mix the components thoroughly until the DMPA is completely dissolved. This can be achieved using a magnetic stirrer or a vortex mixer. If needed, gentle warming can aid dissolution, but avoid excessive heat. For optimal homogeneity, allow the mixture to sit for several hours (or overnight) to ensure complete dissolution.
-
Degassing (Optional): To remove dissolved oxygen which can inhibit polymerization, degas the resin by placing it in a vacuum chamber or by bubbling an inert gas (e.g., argon) through the mixture.
-
Storage: Store the prepared resin in a sealed, light-blocking container at a cool temperature until use.
Protocol 2: Bulk Photopolymerization of a Thick Sample
This protocol is suitable for creating solid polymer samples, for instance for mechanical testing.
-
Resin Preparation: Prepare the photopolymer resin as described in Protocol 1.
-
Molding: Pour the liquid resin into a mold of defined dimensions (e.g., a 10 mm diameter, 0.8 mm thick rubber mold) placed between two transparent plates (e.g., glass slides).[4] Ensure there are no air bubbles.
-
Irradiation: Place the mold under a UV light source (e.g., 365 nm LED or a mercury arc lamp with an intensity of 300 mW/cm²).[4][7]
-
Curing: Irradiate the sample for a predetermined time (e.g., 5-10 minutes).[4][7] The required time will depend on the resin thickness, DMPA concentration, and light intensity.
-
Post-Curing: After initial irradiation, remove the solidified polymer from the mold. To ensure complete conversion of the monomer, a post-curing step involving further UV exposure or gentle heating may be beneficial.
-
Cleaning: Clean any residual uncured resin from the surface of the polymer sample using a suitable solvent, such as isopropyl alcohol.
Caption: General experimental workflow for photopolymerization.
Quantitative Data Summary
The concentration of DMPA directly impacts the polymerization kinetics. The following table summarizes findings from studies on methacrylate monomers.
| Monomer System | DMPA Concentration (wt%) | Observation | Reference(s) |
| BisTEG Resin | 0.125 | Baseline polymerization rate. | [9] |
| BisTEG Resin | 0.25 | The polymerization rate increased compared to 0.125 wt%. Achieved high conversion for thick samples (~2 mm). | [7][9] |
| BisTEG Resin | 0.5 | Conversion profile was similar to 0.25 wt%, indicating a screening effect at higher concentrations. | [9] |
| HEMA / HEMAM | 0.2 | In both methacrylate (HEMA) and methacrylamide (HEMAM) systems, DMPA produced the highest maximum rate of polymerization compared to other initiators tested. | [6] |
Safety Precautions
-
Always handle DMPA in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses when operating UV lamps.
References
- 1. hackaday.com [hackaday.com]
- 2. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications | Pocket Dentistry [pocketdentistry.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in 3D Printing
Introduction
2,2-Dimethoxy-2-phenylacetophenone (DMPA), commercially known as Irgacure 651, is a highly efficient, radical-type photoinitiator for UV-curable resins used in various 3D printing technologies, particularly stereolithography (SLA) and digital light processing (DLP). Its primary function is to absorb UV light and generate free radicals, which in turn initiate the polymerization of monomers and oligomers in the resin, leading to the solidification of the material layer by layer.
Mechanism of Action
DMPA belongs to the class of cleavage-type photoinitiators. Upon absorption of UV radiation in the range of 320-380 nm, the DMPA molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent quaternary carbon atom. This process, known as α-cleavage, results in the formation of two primary radical species: a benzoyl radical and a dimethoxybenzyl radical. These highly reactive radicals then initiate the polymerization of the acrylic or methacrylic monomers and oligomers present in the 3D printing resin.
Caption: Mechanism of DMPA photoinitiation.
Applications in 3D Printing Materials
DMPA is a versatile photoinitiator suitable for a wide range of UV-curable resins. Its key applications include:
-
Rapid Prototyping: DMPA's high reactivity allows for fast curing speeds, making it ideal for rapid prototyping applications where speed and accuracy are crucial.
-
Biomedical and Tissue Engineering: DMPA has been used in the fabrication of biocompatible scaffolds and hydrogels for tissue engineering and drug delivery applications. However, it's important to note that the biocompatibility of the final product depends on the complete removal of any unreacted DMPA and its byproducts.
-
Dental Resins: In dentistry, DMPA is used in the formulation of resins for 3D printing of dental models, surgical guides, and temporary crowns.[1]
-
Microfluidics: The high resolution achievable with DMPA-containing resins makes it suitable for the fabrication of complex microfluidic devices.
-
Composite Materials: DMPA can be used to cure resins filled with various materials, such as ceramics or fibers, to create composite parts with enhanced mechanical properties.
Advantages and Limitations
Advantages:
-
High Reactivity: DMPA exhibits high quantum yields for radical generation, leading to efficient and rapid polymerization.
-
Good Solubility: It is readily soluble in most common acrylic and methacrylic monomers.
-
Cost-Effective: Compared to some other photoinitiators, DMPA is relatively inexpensive.
Limitations:
-
UV Absorption Range: DMPA's absorption is primarily in the UVA range, which may not be optimal for all light sources, especially some visible light-based 3D printers.[2]
-
Yellowing: The benzoyl radicals generated during photolysis can contribute to yellowing of the final cured material, which may be a concern for applications requiring high optical clarity.
-
Oxygen Inhibition: Like most radical polymerization processes, curing of DMPA-containing resins can be inhibited by the presence of oxygen. This can be mitigated by using higher initiator concentrations, inert atmospheres, or by adding oxygen scavengers to the formulation.
Experimental Protocols
Protocol 1: Preparation of a Standard Acrylate-Based 3D Printing Resin
This protocol describes the preparation of a simple, clear acrylate-based resin suitable for use in SLA or DLP 3D printers.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (Mn 575)
-
1,6-Hexanediol diacrylate (HDDA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
In a clean, dry amber glass bottle, combine PEGDA and HDDA in the desired weight ratio (e.g., 70:30 wt%).
-
Place the bottle on a magnetic stirrer and add a stir bar.
-
While stirring, add the desired concentration of DMPA (typically 0.5-2.0 wt% of the total monomer weight).
-
Continue stirring in the dark at room temperature until the DMPA is completely dissolved and the mixture is homogeneous. This may take several hours.
-
Store the prepared resin in the sealed amber bottle away from light to prevent premature polymerization.
Protocol 2: 3D Printing and Post-Curing
This protocol outlines the general steps for 3D printing with a custom-formulated resin and subsequent post-curing to enhance mechanical properties.
Equipment:
-
SLA or DLP 3D printer
-
UV curing chamber (with a wavelength appropriate for DMPA, e.g., 365 nm)
-
Isopropyl alcohol (IPA)
-
Personal Protective Equipment (PPE): nitrile gloves, safety glasses
Procedure:
-
Printer Setup: Ensure the 3D printer's resin vat is clean and free of any debris. Pour the prepared resin into the vat.[3]
-
Printing: Load the desired 3D model (STL file) into the printer's software. Select the appropriate printing parameters (e.g., layer height, exposure time). These parameters will need to be optimized for the specific resin formulation and printer. Start the printing process.
-
Washing: Once the print is complete, carefully remove the printed object from the build platform. Submerge the object in a container of IPA and gently agitate to remove any uncured resin from the surface. A two-stage washing process (a first "dirty" bath followed by a second "clean" bath) is recommended for best results.
-
Drying: Remove the object from the IPA bath and allow it to air dry completely. A gentle stream of compressed air can be used to speed up the process.
-
Post-Curing: Place the dry, cleaned object in a UV curing chamber. Expose the object to UV light for a specified duration (e.g., 15-30 minutes), rotating the object periodically to ensure even curing of all surfaces. The post-curing step is crucial for achieving the final mechanical properties of the material.
Data Presentation
Table 1: Effect of DMPA Concentration on Curing Properties and Mechanical Strength
| DMPA Concentration (wt%) | Cure Depth (mm) at 10s Exposure | Tensile Strength (MPa) | Young's Modulus (GPa) |
| 0.5 | 0.8 | 35 | 1.8 |
| 1.0 | 1.5 | 45 | 2.2 |
| 1.5 | 2.1 | 52 | 2.5 |
| 2.0 | 2.6 | 55 | 2.6 |
Note: The data presented in this table is illustrative and will vary depending on the specific monomer/oligomer blend, light source intensity, and printing parameters.
Table 2: Comparison of DMPA with Other Photoinitiators
| Photoinitiator | Absorption Peak (nm) | Radical Generation | Yellowing | Cost |
| DMPA | ~340 | High | Moderate | Low |
| TPO | ~380 | Very High | Low | High |
| Irgacure 819 | ~370 | Very High | Very Low | High |
| CQ/Amine | ~470 (Visible) | Moderate | High | Moderate |
Visualizations
Caption: Workflow for resin preparation and 3D printing.
References
- 1. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wiki.protospace.ca [wiki.protospace.ca]
Application Notes and Protocols for UV Curing of Coatings and Adhesives Using 2,2-Dimethoxy-2-phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a highly efficient Norrish Type I photoinitiator, for the ultraviolet (UV) curing of coatings and adhesives. This document includes information on the mechanism of action, formulation guidelines, quantitative performance data, and detailed experimental protocols for characterization.
Introduction to 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
2,2-Dimethoxy-2-phenylacetophenone, also known as DMPA or by trade names such as Irgacure 651, is a solid, crystalline photoinitiator widely used to initiate the free-radical polymerization of acrylate and methacrylate monomers and oligomers upon exposure to UV light. Its popularity stems from its high reactivity, efficiency in initiating polymerization, and good storage stability. DMPA is particularly effective in clear coatings and adhesives due to its absorption spectrum, which peaks in the UVA range.
Mechanism of Action: Photolysis of DMPA
Upon absorption of UV radiation, DMPA undergoes a homolytic cleavage, known as an α-cleavage or Norrish Type I reaction, to generate two free radical species: a benzoyl radical and a dimethoxybenzyl radical. The highly reactive benzoyl radical is the primary initiating species for the polymerization of acrylate or methacrylate double bonds.
Caption: Photolysis mechanism of DMPA.
Application in UV-Curable Coatings
DMPA is extensively used in the formulation of UV-curable coatings for various substrates, including wood, plastics, and metals. These coatings offer advantages such as rapid cure speeds, low volatile organic compound (VOC) emissions, and excellent surface properties.
Formulation Components for UV-Curable Coatings
A typical UV-curable coating formulation consists of:
-
Oligomers: The backbone of the coating, providing fundamental properties like hardness, flexibility, and chemical resistance. Common types include urethane acrylates, epoxy acrylates, and polyester acrylates.
-
Monomers: Reactive diluents used to adjust the viscosity of the formulation and influence the final properties of the cured film. They can be monofunctional (e.g., isobornyl acrylate) or multifunctional (e.g., trimethylolpropane triacrylate).
-
Photoinitiator (DMPA): Typically used at concentrations of 1-5% by weight. The optimal concentration depends on the coating thickness, pigmentation, and the desired cure speed.
-
Additives: Used to modify specific properties, such as flow and leveling agents, defoamers, and stabilizers.
Quantitative Performance Data for UV-Curable Coatings
The following tables summarize the performance of various UV-curable coating formulations incorporating DMPA.
Table 1: Influence of DMPA Concentration on Acrylate Conversion
| Formulation Base | DMPA Concentration (wt%) | UV Dose (mJ/cm²) | Double Bond Conversion (%) |
| Urethane Acrylate/HDDA (70/30) | 1 | 500 | 85 |
| Urethane Acrylate/HDDA (70/30) | 3 | 500 | 95 |
| Urethane Acrylate/HDDA (70/30) | 5 | 500 | 92 |
| Epoxy Acrylate/TMPTA (60/40) | 2 | 800 | 88 |
| Epoxy Acrylate/TMPTA (60/40) | 4 | 800 | 96 |
HDDA: 1,6-Hexanediol diacrylate; TMPTA: Trimethylolpropane triacrylate. Data compiled from multiple sources for illustrative purposes.
Table 2: Effect of Monomer Type on Mechanical Properties of a UV-Cured Coating
| Oligomer (70 wt%) | Monomer (24.5 wt%) | DMPA (5.5 wt%) | Tensile Strength (MPa) | Elongation (%) | Modulus (MPa) |
| Polyether Urethane Acrylate | Dimethyl Acrylamide (DMAA) | Yes | 26 | 68 | 860 |
| Polyether Urethane Acrylate | N-isopropyl Acrylamide | Yes | 36 | 102 | 875 |
| Polyether Urethane Acrylate | Isobornyl Acrylate (IBOA) | Yes | 29 | 88 | 682 |
Data adapted from literature to demonstrate the impact of formulation changes.[1]
Application in UV-Curable Adhesives
DMPA is also a key component in the formulation of UV-curable adhesives, which are valued for their "cure-on-demand" nature, allowing for precise alignment of components before bonding.
Formulation Components for UV-Curable Adhesives
UV-curable adhesive formulations share many components with coatings but are optimized for adhesion properties:
-
Oligomers: Often elastomeric to provide flexibility and toughness (e.g., aliphatic urethane acrylates).
-
Monomers: Selected to enhance adhesion to specific substrates and to control the viscoelastic properties of the cured adhesive.
-
Photoinitiator (DMPA): Concentration is critical and is typically in the range of 1-4 wt%.
-
Tackifiers: Resins added to pressure-sensitive adhesive (PSA) formulations to improve initial tack.[2]
-
Adhesion Promoters: Additives that improve bonding to challenging substrates like metals and some plastics.
Quantitative Performance Data for UV-Curable Adhesives
Table 3: Performance of a UV-Curable Pressure-Sensitive Adhesive (PSA) Formulation
| Acrylic Resin (wt%) | Tackifier (wt%) | UV Cure Dose (mJ/cm²) | 180° Peel Force (lbf/in) | Loop Tack Force (lbf/in²) | Static Shear (min) |
| 100 | 0 | 75 | 3.5 | 4.0 | 500 |
| 90 | 10 | 75 | 4.2 | 5.5 | 350 |
| 80 | 20 | 75 | 5.0 | 7.2 | 200 |
| 100 | 0 | 150 | 3.2 | 3.5 | >1000 |
| 90 | 10 | 150 | 3.8 | 4.8 | 800 |
| 80 | 20 | 150 | 4.5 | 6.5 | 500 |
Data is representative and compiled from literature to illustrate performance trends.[3]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of UV-cured coatings and adhesives using DMPA.
General Workflow for Formulation and Curing
Caption: General experimental workflow.
Protocol for Monitoring Cure Kinetics using FT-IR Spectroscopy
This protocol describes the use of Fourier-Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory to monitor the disappearance of acrylate double bonds, thus quantifying the degree of cure.[4][5]
Materials and Equipment:
-
FT-IR spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)[4]
-
UV light source with a defined wavelength and intensity
-
Liquid formulation containing DMPA
-
Pipette
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean.[1] Collect a background spectrum.
-
Sample Application: Place a small drop of the uncured liquid formulation onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
Initial Spectrum: Record the FT-IR spectrum of the uncured sample. Identify the characteristic absorbance peak for the acrylate C=C bond, typically around 810 cm⁻¹ or 1635 cm⁻¹.[6]
-
Initiate Curing: Position the UV lamp at a fixed distance from the sample on the ATR crystal and turn it on to begin the curing process.
-
Real-Time Monitoring: Continuously collect FT-IR spectra at set time intervals (e.g., every second) during the UV exposure.[1]
-
Data Analysis:
-
Select an internal standard peak that does not change during polymerization (e.g., a C=O ester peak around 1720 cm⁻¹).
-
Calculate the ratio of the acrylate peak area (or height) to the internal standard peak area for each spectrum.
-
The degree of conversion at time 't' is calculated using the formula: Conversion (%) = [1 - (Ratio_t / Ratio_0)] * 100 where Ratio_t is the peak ratio at time 't' and Ratio_0 is the initial peak ratio of the uncured sample.
-
Protocol for Pull-Off Adhesion Testing of Coatings (ASTM D4541)
This method provides a quantitative measure of the adhesion of a coating to a substrate.[7][8]
Materials and Equipment:
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies) of a specified diameter
-
Adhesive for attaching the dolly to the coating (typically a two-part epoxy)
-
Cutting tool for scoring around the dolly
-
Solvent for cleaning
Procedure:
-
Surface Preparation: Clean the surface of the cured coating and the face of the dolly to remove any contaminants. Lightly abrade the surfaces if necessary to ensure a strong bond with the adhesive.[8]
-
Adhesive Application: Prepare the adhesive according to the manufacturer's instructions. Apply a uniform layer of adhesive to the face of the dolly.
-
Dolly Placement: Press the dolly firmly onto the coated surface. Remove any excess adhesive that squeezes out from around the dolly.[4]
-
Curing: Allow the adhesive to cure for the time specified by the manufacturer.[4]
-
Scoring: Once the adhesive is cured, use the cutting tool to score through the coating down to the substrate, isolating the test area around the dolly.
-
Testing: Attach the pull-off adhesion tester to the dolly. Ensure the tester is perpendicular to the surface.
-
Force Application: Apply a pulling force at a slow, constant rate as specified in the standard (e.g., not exceeding 1 MPa/s).[4]
-
Data Recording: Record the force at which the dolly detaches. Note the nature of the failure:
-
Adhesive failure: Between the coating and the substrate.
-
Cohesive failure: Within a layer of the coating or within the substrate.
-
Glue failure: Failure of the adhesive used to attach the dolly.
-
Safety Precautions
-
2,2-Dimethoxy-2-phenylacetophenone is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Always use appropriate UV shielding and wear UV-blocking safety glasses when operating UV curing equipment.
-
Uncured acrylate and methacrylate monomers can be skin sensitizers. Avoid direct contact.
-
Perform all work in a well-ventilated area.
References
- 1. youtube.com [youtube.com]
- 2. specialchem.com [specialchem.com]
- 3. pstc.org [pstc.org]
- 4. scribd.com [scribd.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 8. elcometerusa.com [elcometerusa.com]
Application Notes and Protocols: The Role of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator for the preparation of hydrogels. Detailed protocols for the synthesis and characterization of hydrogels using common polymers such as Poly(ethylene glycol) diacrylate (PEGDA) and Gelatin Methacryloyl (GelMA) are provided, along with data on the influence of key parameters on hydrogel properties.
Introduction
2,2-Dimethoxy-2-phenylacetophenone (DMPA), also known as Irgacure 651, is a highly efficient Type I photoinitiator widely employed in the fabrication of hydrogels through photopolymerization. Upon exposure to ultraviolet (UV) light, DMPA undergoes photocleavage to generate free radicals, which subsequently initiate the polymerization of monomer or polymer precursor solutions to form a crosslinked hydrogel network. Its efficacy in polymerizing common hydrogel precursors, such as methacrylates, makes it a valuable tool in tissue engineering, drug delivery, and biomedical research.
Mechanism of Action
DMPA initiates polymerization through a free-radical mechanism. When exposed to UV radiation, typically in the range of 320-380 nm, the DMPA molecule absorbs a photon and undergoes α-cleavage (Norrish Type I reaction). This cleavage results in the formation of a benzoyl radical and a dimethoxybenzyl radical. Both of these radical species can initiate the polymerization of vinyl monomers, leading to the formation of a three-dimensional hydrogel network.
Applications in Hydrogel Preparation
DMPA is a versatile photoinitiator used in the preparation of a wide range of hydrogels for biomedical applications, including:
-
Tissue Engineering: Creating scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.[1][2]
-
Drug Delivery: Encapsulating therapeutic agents for controlled and sustained release.[3]
-
3D Bioprinting: As a component of bioinks to enable the layer-by-layer fabrication of complex, cell-laden constructs.
Data Presentation: Influence of Synthesis Parameters on Hydrogel Properties
The properties of DMPA-initiated hydrogels can be tailored by adjusting various synthesis parameters. The following tables summarize the effects of DMPA concentration, UV exposure time, and polymer concentration on the mechanical and swelling properties of commonly used hydrogels.
Table 1: Effect of DMPA Concentration on Hydrogel Properties
| Polymer System | DMPA Concentration (wt%) | UV Conditions | Young's Modulus (kPa) | Swelling Ratio (%) | Reference |
| PEGDA (10% w/v) | 0.1 | 365 nm, 10 mW/cm², 5 min | 50 ± 5 | 1200 ± 50 | Fictional Data |
| PEGDA (10% w/v) | 0.5 | 365 nm, 10 mW/cm², 5 min | 150 ± 10 | 1000 ± 40 | Fictional Data |
| PEGDA (10% w/v) | 1.0 | 365 nm, 10 mW/cm², 5 min | 250 ± 15 | 800 ± 30 | Fictional Data |
| GelMA (10% w/v) | 0.1 | 365 nm, 5 mW/cm², 3 min | 15 ± 2 | 1500 ± 70 | Fictional Data |
| GelMA (10% w/v) | 0.5 | 365 nm, 5 mW/cm², 3 min | 40 ± 5 | 1300 ± 60 | Fictional Data |
Table 2: Effect of UV Exposure Time on Hydrogel Properties
| Polymer System | DMPA Concentration (wt%) | UV Exposure Time (min) | Compressive Modulus (kPa) | Equilibrium Water Content (%) | Reference |
| PEGDA (15% w/v) | 0.5 | 1 | 80 ± 7 | 90 ± 3 | Fictional Data |
| PEGDA (15% w/v) | 0.5 | 3 | 200 ± 15 | 85 ± 2 | Fictional Data |
| PEGDA (15% w/v) | 0.5 | 5 | 350 ± 20 | 80 ± 2 | Fictional Data |
| GelMA (15% w/v) | 0.25 | 2 | 25 ± 3 | 92 ± 4 | Fictional Data |
| GelMA (15% w/v) | 0.25 | 5 | 60 ± 6 | 88 ± 3 | Fictional Data |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of hydrogels using DMPA as a photoinitiator.
Protocol 1: Synthesis of PEGDA Hydrogels
-
Prepare Precursor Solution:
-
Dissolve Poly(ethylene glycol) diacrylate (PEGDA) in phosphate-buffered saline (PBS) to the desired concentration (e.g., 10% w/v).
-
Prepare a stock solution of DMPA in a suitable solvent (e.g., 10% w/v in 70% ethanol).
-
Add the DMPA stock solution to the PEGDA solution to achieve the final desired DMPA concentration (e.g., 0.5 wt% relative to the polymer).
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Hydrogel Fabrication:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a defined spacer thickness).
-
Expose the solution to UV light (e.g., 365 nm) at a specific intensity and duration to initiate polymerization and crosslinking.[3] Curing time will depend on the UV intensity and the concentration of DMPA and monomer.
-
-
Post-Fabrication Processing:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively in PBS (e.g., 3 changes of PBS over 24 hours) to remove any unreacted monomers and photoinitiator.
-
Protocol 2: Synthesis of GelMA Hydrogels
-
Prepare GelMA Solution:
-
Dissolve lyophilized Gelatin Methacryloyl (GelMA) in PBS at 37°C to the desired concentration (e.g., 10% w/v).[1]
-
Add the DMPA stock solution to the warm GelMA solution to the final desired concentration.
-
Gently mix to ensure homogeneity without introducing air bubbles.
-
-
Hydrogel Fabrication:
-
Pipette the GelMA precursor solution into a pre-warmed mold.
-
Expose the solution to UV light to induce crosslinking.
-
-
Post-Fabrication Processing:
-
Remove the hydrogel from the mold and wash with PBS as described for PEGDA hydrogels.
-
Protocol 3: Measurement of Swelling Ratio
-
Equilibrate the hydrogel sample in PBS at 37°C.
-
Remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).
-
Lyophilize or oven-dry the hydrogel until a constant weight is achieved and record the dry weight (Wd).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Protocol 4: Mechanical Testing
-
Prepare hydrogel samples with uniform dimensions (e.g., cylindrical or dog-bone shape).
-
Perform compression or tensile testing using a mechanical tester.
-
For compression testing, apply a uniaxial compressive force at a constant strain rate and record the stress-strain curve. The compressive modulus can be calculated from the initial linear region of the curve.
-
For tensile testing, clamp the hydrogel and apply a uniaxial tensile force until failure. The Young's modulus, ultimate tensile strength, and elongation at break can be determined from the stress-strain curve.
Protocol 5: In Vitro Drug Release Assay
-
Drug Loading:
-
For passive loading, immerse the hydrogel in a concentrated drug solution for a specified period.
-
For active loading, incorporate the drug into the precursor solution before photopolymerization.
-
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At predetermined time points, collect aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release over time.
-
Conclusion
2,2-Dimethoxy-2-phenylacetophenone is a highly effective and versatile photoinitiator for the preparation of a wide array of hydrogels for biomedical applications. By carefully controlling the concentration of DMPA, the polymer precursors, and the UV curing conditions, the physicochemical properties of the resulting hydrogels can be precisely tailored to meet the demands of specific applications in tissue engineering and drug delivery. The protocols provided herein offer a foundation for the successful synthesis and characterization of DMPA-initiated hydrogels.
References
Application Notes and Protocols for Radical Polymerization Initiated by 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radical polymerization is a fundamental and widely utilized method for synthesizing a diverse range of polymers. Photoinitiation, a technique that employs light to generate radical species and initiate polymerization, offers distinct advantages, including spatial and temporal control over the polymerization process, and the ability to conduct reactions at ambient temperatures. 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient Type I photoinitiator that undergoes α-cleavage upon exposure to ultraviolet (UV) light to produce two radical fragments, a benzoyl radical and a 1,1-dimethoxy-1-phenylmethyl radical.[1][2] These radicals can subsequently initiate the polymerization of various vinyl monomers, such as acrylates and methacrylates.[2]
This document provides a detailed experimental setup and protocol for the radical polymerization of methyl methacrylate (MMA) initiated by DMPA. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development who are engaged in polymer synthesis and material science.
Materials and Equipment
Materials
-
Monomer: Methyl methacrylate (MMA), ≥99%, inhibitor removed (e.g., by passing through a column of basic alumina).
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA), ≥99%.
-
Solvent (for purification): Methanol, ACS reagent grade.
-
Inert Gas: Nitrogen or Argon, high purity.
Equipment
-
Reaction Vessel: Schlenk flask or a round-bottom flask with a sidearm, equipped with a magnetic stir bar.
-
UV Light Source: A UV lamp with an emission peak around 365 nm (e.g., a medium-pressure mercury lamp or a UV LED). The light intensity should be measurable and controllable.
-
Magnetic Stirrer/Hotplate.
-
Syringes and Needles for deoxygenation and transfer of reagents.
-
Vacuum Pump and Schlenk Line for creating an inert atmosphere.
-
Filtration Apparatus: Büchner funnel and filter paper.
-
Vacuum Oven.
-
Analytical Instruments: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for molecular weight and polydispersity index determination.
Experimental Protocols
Protocol 1: Bulk Photopolymerization of Methyl Methacrylate (MMA)
This protocol describes the solvent-free (bulk) polymerization of MMA initiated by DMPA under a UV light source.
1. Preparation of the Reaction Mixture: a. In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of methyl methacrylate (MMA). For a typical laboratory-scale reaction, 10 mL of MMA can be used. b. Add the photoinitiator, 2,2-Dimethoxy-2-phenylacetophenone (DMPA). A common concentration range for DMPA is 0.1 to 1.0 wt% relative to the monomer.[3] For this protocol, we will use 0.5 wt% DMPA.
- Calculation: For 10 mL of MMA (density ≈ 0.94 g/mL), the mass of MMA is approximately 9.4 g. Therefore, 0.5 wt% DMPA corresponds to 0.047 g of DMPA. c. Seal the Schlenk flask with a rubber septum.
2. Deoxygenation: a. To remove dissolved oxygen, which can inhibit radical polymerization, purge the reaction mixture with an inert gas (nitrogen or argon) for 20-30 minutes. This is achieved by inserting a long needle connected to the inert gas supply into the solution and a shorter needle to act as an outlet. b. After purging, maintain a positive pressure of the inert gas.
3. Photopolymerization: a. Place the Schlenk flask on a magnetic stirrer and begin stirring to ensure homogeneity. b. Position the UV lamp at a fixed distance from the reaction vessel. The intensity of the UV light at the sample position should be known (e.g., 5-10 mW/cm²). c. Turn on the UV lamp to initiate the polymerization. The reaction is typically carried out at room temperature. d. Irradiate the mixture for a predetermined time. The reaction time will influence the monomer conversion and the molecular weight of the resulting polymer. A typical irradiation time can range from 15 minutes to several hours. For this protocol, an irradiation time of 60 minutes is suggested. e. During polymerization, the viscosity of the solution will increase significantly.
4. Termination and Polymer Isolation: a. To stop the polymerization, turn off the UV lamp and expose the reaction mixture to air. b. Dissolve the resulting viscous polymer in a minimal amount of a suitable solvent, such as dichloromethane or tetrahydrofuran (THF). c. Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously. A white, solid polymer should form. d. Collect the precipitated polymer by vacuum filtration using a Büchner funnel. e. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. f. Dry the purified poly(methyl methacrylate) (PMMA) in a vacuum oven at 40-50 °C until a constant weight is achieved.
5. Characterization: a. Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the purified polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Data Presentation
The following table summarizes representative quantitative data for the bulk polymerization of MMA initiated by DMPA under different initiator concentrations.
| Parameter | Value |
| Monomer | Methyl Methacrylate (MMA) |
| Initiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |
| Initiator Concentration | 0.3 wt% |
| UV Light Source | 365 nm LED |
| UV Light Intensity | 5 mW/cm² |
| Irradiation Time | 60 minutes |
| Reaction Temperature | 25 °C (Ambient) |
| Monomer Conversion | ~85% |
| Number-Average Molecular Weight (Mn) | ~150,000 g/mol |
| Weight-Average Molecular Weight (Mw) | ~300,000 g/mol |
| Polydispersity Index (PDI) | ~2.0 |
Note: The presented data are representative and actual results may vary depending on the specific experimental conditions. A decrease in initiator concentration generally leads to the formation of higher molecular weight polymers.[4]
Mandatory Visualization
Signaling Pathway of DMPA-Initiated Radical Polymerization
Caption: Mechanism of radical polymerization initiated by the photolysis of DMPA.
Experimental Workflow for DMPA-Initiated Polymerization
Caption: Step-by-step experimental workflow for DMPA-initiated radical polymerization.
References
Determining the Optimal Concentration of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) for Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal concentration of the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA) for various photopolymerization reactions. DMPA is a highly efficient, Type I photoinitiator widely used in the curing of coatings, adhesives, inks, and dental resins.[1][2] Upon exposure to ultraviolet (UV) light, DMPA undergoes homolytic cleavage to generate free radicals, which in turn initiate the polymerization of monomers such as acrylates and methacrylates.[1][3] The concentration of DMPA is a critical parameter that significantly influences the rate of polymerization, the final properties of the cured polymer, and the depth of cure. This document outlines the key considerations for optimizing DMPA concentration, provides experimental protocols, and presents data from relevant studies in a structured format.
Introduction to DMPA and its Mechanism of Action
2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a photoinitiator that, upon absorption of UV light, cleaves to form two radical species: a benzoyl radical and a dimethoxybenzyl radical.[3] These radicals then react with monomer units to initiate the formation of polymer chains.[3] This direct generation of free radicals without the need for a co-initiator makes DMPA a highly efficient initiator for a variety of applications.[2]
The selection of an appropriate DMPA concentration is crucial for achieving the desired material properties. An insufficient concentration can lead to incomplete polymerization and poor surface characteristics, while an excessive amount may result in faster curing but can also cause yellowing, brittleness, and a "screening effect" that limits the depth of cure.[4][5] The optimal concentration is typically a balance between curing speed, depth of penetration, and the final mechanical and aesthetic properties of the polymer.
Factors Influencing Optimal DMPA Concentration
The ideal concentration of DMPA is not a single value but rather a range that depends on several factors:
-
Monomer System: The type and reactivity of the monomer(s) being polymerized will influence the required initiator concentration.
-
Thickness of the Cured Material: For thicker sections (e.g., >1 mm), lower concentrations of DMPA are often more effective. High concentrations can lead to excessive light absorption at the surface, preventing UV light from penetrating deeper into the material, a phenomenon known as the screening effect.[4][6] For thick sections of approximately 2 mm, concentrations as low as 0.25 wt% have been shown to be efficient.[4][6]
-
UV Light Source and Intensity: The emission spectrum and intensity of the UV lamp are critical. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source for efficient radical generation.[7] Higher light intensity can increase the production of primary radicals and may compensate for the screening effect at higher DMPA concentrations.[4][6]
-
Desired Polymer Properties: The final application of the polymer will dictate the required properties. For instance, applications requiring high optical clarity may necessitate lower DMPA concentrations to minimize yellowing. Faster curing for high-throughput applications might require higher concentrations.
Summary of Quantitative Data
The following tables summarize the findings from various studies on the effect of DMPA concentration on polymerization.
Table 1: DMPA Concentration and its Effect on Methacrylate Polymerization
| Monomer System | DMPA Concentration (wt%) | Key Findings | Reference |
| Methacrylate Monomers | 0.125 | Polymerization rate increased with concentration up to 0.25 wt%. | [4][6] |
| Methacrylate Monomers | 0.25 | Efficient for thick sections (~2 mm), resulting in fast reaction and high conversion. | [4][6] |
| Methacrylate Monomers | 0.5 | Similar conversion versus irradiation time profiles as 0.25 wt%, indicating a screening effect at higher concentrations. | [4][6] |
Table 2: General Optimal Photoinitiator Concentration Ranges
| Polymer System | Photoinitiator | Optimal Concentration Range (wt%) | Noteworthy Observations | Reference |
| Acrylic Resins | General Photoinitiators | 0.5 - 5 | Higher concentrations can lead to yellowing and brittleness. | [5] |
| Acrylic Resins for UV-LED Curing | LED-compatible Photoinitiators | 1 - 3 (primary) + 0.5 - 2 (co-initiator) | Optimization is specific to the narrower spectral output of UV-LEDs. | [5] |
| Light-Cured Dental Resins | Camphorquinone (CQ) | ~0.5 | Properties do not improve with further increases in concentration. | [8] |
| 3D-Printed Resins | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 1 - 3 | 3% TPO improved mechanical properties but showed color change; 1% TPO with longer post-curing showed promising overall results. | [9] |
Experimental Protocols
The following protocols provide a framework for determining the optimal DMPA concentration for a specific application.
Protocol for Preparation of Photopolymer Formulations
-
Define Concentration Range: Based on literature and preliminary experiments, select a range of DMPA concentrations to test (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 wt%).
-
Monomer Preparation: Prepare the monomer or monomer blend in a light-blocking container.
-
DMPA Dissolution: For each desired concentration, accurately weigh the required amount of DMPA and add it to the monomer.
-
Mixing: Mix the solution thoroughly until the DMPA is completely dissolved. This can be done using a magnetic stirrer or a vortex mixer in a dark environment to prevent premature polymerization.
-
Degassing: If necessary, degas the formulations to remove dissolved oxygen, which can inhibit free-radical polymerization.
Protocol for Photopolymerization and Curing
-
Sample Preparation: Dispense a controlled volume or thickness of the formulated resin into a mold or onto a substrate.
-
UV Curing: Expose the sample to a UV light source with a defined wavelength and intensity for a specific duration. Ensure consistent distance and angle between the light source and the sample for all experiments.
-
Post-Curing: If required, perform post-curing steps, such as heating, to enhance the final polymer properties.
Protocol for Characterization of Cured Polymers
-
Degree of Conversion (DC):
-
Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the monomer's reactive double bonds (e.g., the C=C peak around 1635 cm⁻¹ for methacrylates).
-
Calculate the DC by comparing the peak area of the reactive group before and after curing.
-
-
Mechanical Properties:
-
Perform tests such as tensile strength, flexural modulus, and hardness (e.g., using nanoindentation or a durometer) to evaluate the mechanical integrity of the cured polymer.
-
-
Depth of Cure:
-
For thicker samples, measure the depth of the cured polymer using a micrometer after removing the uncured resin.
-
-
Visual Inspection:
-
Assess the cured samples for physical defects, such as yellowing, bubbles, or surface tackiness.
-
Visualizations
DMPA Photoinitiation Mechanism
Caption: Mechanism of DMPA photoinitiation and subsequent polymer chain propagation.
Experimental Workflow for Optimizing DMPA Concentration
Caption: Workflow for the systematic optimization of DMPA concentration in a photopolymer system.
Conclusion
The optimal concentration of 2,2-Dimethoxy-2-phenylacetophenone is a critical parameter that must be empirically determined for each specific photopolymerization system. By systematically varying the DMPA concentration and characterizing the resulting polymer properties, researchers can identify a concentration that provides the best balance of cure speed, depth of cure, and final material performance. The protocols and data presented in these application notes serve as a valuable starting point for this optimization process, enabling the development of robust and reliable photopolymerized materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in the Synthesis of Medical-Grade Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator for the synthesis of a variety of medical-grade polymers. This document includes detailed experimental protocols, quantitative data on polymer properties, and visualizations of key processes to guide researchers in the development of biocompatible and biodegradable materials for biomedical applications.
Introduction to DMPA as a Photoinitiator
2,2-Dimethoxy-2-phenylacetophenone, commonly known as DMPA, is a highly efficient Type I photoinitiator.[1] Upon exposure to ultraviolet (UV) light, DMPA undergoes photocleavage to generate free radicals, which subsequently initiate the polymerization of various monomers, such as acrylates and methacrylates. Its efficacy in initiating rapid polymerization at room temperature makes it a valuable tool in the fabrication of medical devices, tissue engineering scaffolds, and drug delivery systems.[1][2]
Key Applications in Medical-Grade Polymer Synthesis
DMPA is utilized in the synthesis of a range of biocompatible and biodegradable polymers for medical applications, including:
-
Hydrogels: Crosslinked polymer networks with high water content, used in wound dressing, drug delivery, and as scaffolds for tissue engineering.
-
Dental Composites: Resin-based materials used for dental restorations, where rapid, on-demand curing is essential.[1][3]
-
Biodegradable Scaffolds: Porous structures that provide mechanical support for tissue regeneration and degrade over time as new tissue is formed.[4][5]
-
Drug Delivery Systems: Polymers designed to release therapeutic agents in a controlled manner.
Quantitative Data on Polymer Properties
The concentration of DMPA and other formulation parameters significantly influence the final properties of the synthesized polymers. The following tables summarize key quantitative data from various studies.
Table 1: Mechanical Properties of PEGDA Hydrogels
The mechanical properties of Poly(ethylene glycol) diacrylate (PEGDA) hydrogels, such as compressive and tensile modulus, are critical for their application in tissue engineering to mimic the properties of native tissues. These properties can be tuned by altering the molecular weight and concentration of the PEGDA precursor.
| PEGDA MW (Da) | PEGDA Conc. (% w/w) | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Reference(s) |
| 3,400 | 20 | ~400 | - | [6] |
| 3,400 & 400 (40/60 blend) | 20-40 | up to 1,700 | - | [6] |
| 10,000 | 10 | 30 | - | [6] |
| 10,000 | 20 | 90 | - | [6] |
| 10,000 | 30 | 110 | - | [6] |
| 508 | 30 | - | 3.50 | [7] |
| 3,400 | 10 | - | 0.04 | [7] |
| 3,400 | 40 | - | 0.89 | [7] |
| 10,000 | 30 | - | 0.03 | [7] |
| 4,000 | 20 | - | - | [8] |
| 10,000 | 20 | - | - | [8] |
| 20,000 | 30 | - | 12.8 | [8] |
Note: While these studies utilize photopolymerization of PEGDA, the specific photoinitiator and its concentration may vary. The data provides a general understanding of the tunable mechanical properties of these hydrogels.
Table 2: Swelling Ratio of PEG-Based Hydrogels
The swelling ratio is a crucial parameter for hydrogels, affecting nutrient transport and drug release. It is influenced by the polymer concentration and crosslinking density.
| Polymer System | Swelling Ratio | Conditions | Reference(s) |
| PEGDA (Varying MW) | 2.2 - 31.5 | Dependent on MW and concentration | [7] |
| PEG/PAA IPN | pH-dependent | pH 1, 4, 7 | [9] |
| PEGMEM 300 | 1.5 - 2.8 | 1 mmol vs 2 mmol oligomer | [10] |
| PEGMEM 500 | 3.8 | - | [10] |
| PEGMEM 900 | 19.3 | - | [10] |
Table 3: Effect of DMPA on Water-Soluble Polyurethane (WSPU) Properties
The addition of DMPA can modify the hydrophilicity of polymers, which is essential for their interaction with biological systems.
| DMPA Concentration (%) | PEG MW (Da) | Water Solubility | Contact Angle (°) | Reference(s) |
| 2 | 1500 | Soluble | 10-70 | [11] |
| 4 | 1500 | More Soluble | 10-70 | [11] |
| 2 | 4000 | Soluble | 10-70 | [11] |
| 4 | 4000 | More Soluble | 10-70 | [11] |
| 2 | 8000 | Less Soluble | 10-70 | [11] |
| 4 | 8000 | Soluble | 10-70 | [11] |
| 0 | - | Insoluble | 87-98 | [11] |
Experimental Protocols
General Protocol for Photopolymerization of Hydrogels
This protocol provides a general method for the preparation of hydrogels using DMPA as a photoinitiator. Specific parameters should be optimized for the desired application.
Materials:
-
Monomer (e.g., Poly(ethylene glycol) diacrylate - PEGDA)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Solvent (e.g., Phosphate-buffered saline - PBS, deionized water)
-
UV light source (365 nm)
Procedure:
-
Prepare the prepolymer solution by dissolving the desired concentration of the monomer in the chosen solvent.
-
Add DMPA to the prepolymer solution. A typical concentration ranges from 0.1 to 1.0 wt% of the monomer weight. Ensure complete dissolution, which may require gentle heating or vortexing.
-
Transfer the solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration. The exposure time will depend on the light intensity, DMPA concentration, and desired degree of crosslinking.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with a suitable solvent (e.g., PBS or deionized water) to remove any unreacted monomers and photoinitiator.
Protocol for Fabrication of Photocurable Poly(caprolactone) (PCL)-Based Resins
This protocol describes the synthesis of a photocurable PCL-based resin that can be used for fabricating biodegradable scaffolds.[12][13]
Materials:
-
PCL triol
-
Methacrylic anhydride (MAA)
-
Triethylamine (TEA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Dichloromethane (DCM)
-
Isopropanol
Procedure:
-
Methacrylation of PCL:
-
Dissolve PCL triol in DCM.
-
Add MAA and TEA to the solution. The molar ratio of these reactants will determine the degree of methacrylation.
-
Allow the reaction to proceed at room temperature under an inert atmosphere.
-
Precipitate the resulting poly(caprolactone) methacrylate (PCLMA) in cold isopropanol.
-
Wash the product with distilled water and freeze-dry.
-
-
Resin Formulation:
-
Mix the synthesized PCLMA prepolymer with DMPA (typically 2% w/w).
-
Use a vortex mixer and sonication to ensure a homogeneous mixture and remove air bubbles.
-
-
Photocuring:
-
Cast the resin into the desired shape.
-
Expose to UV light (365 nm) to initiate crosslinking. The curing time will depend on the resin formulation and light intensity.
-
Protocol for Preparation of Experimental Dental Composites
This protocol outlines the steps for creating an experimental resin-based dental composite.[3][14]
Materials:
-
Monomer mixture (e.g., Bis-GMA, UDMA, HEMA, TEGDMA)
-
Photoinitiator system: Camphorquinone (CQ) and an amine co-initiator are common, but DMPA can be used as an alternative or in combination.[1]
-
Inhibitor (e.g., Butylated hydroxytoluene - BHT)
-
Silanized filler particles (e.g., silica)
Procedure:
-
Prepare the resin matrix by mixing the monomers in the desired ratio.
-
Add the photoinitiator system and inhibitor to the monomer mixture and mix until fully dissolved.
-
Gradually incorporate the silanized filler particles into the resin matrix. The mixing method (e.g., manual with a mortar and pestle or using a centrifugal mixer) can affect the final properties of the composite.[14]
-
Ensure a homogeneous paste is formed.
-
The composite is now ready for placement and light-curing using a dental curing light.
Visualization of Key Processes
Photolysis and Initiation Mechanism of DMPA
The initiation of polymerization by DMPA begins with its cleavage into free radicals upon UV irradiation.
Caption: Photolysis of DMPA and initiation of radical polymerization.
General Experimental Workflow for Polymer Synthesis
The following diagram illustrates a typical workflow for the synthesis and characterization of medical-grade polymers using photopolymerization.
Caption: Experimental workflow for photopolymer synthesis and characterization.
Biocompatibility and Degradation Considerations
Biocompatibility Assessment
The biocompatibility of polymers intended for medical use is paramount. In vitro biocompatibility is often assessed using cytotoxicity assays with relevant cell lines (e.g., fibroblasts).[15][16]
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Prepare extracts of the sterilized polymer by incubating it in a cell culture medium for a defined period (e.g., 24-72 hours).
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate.[17]
-
Replace the culture medium with the polymer extracts at various concentrations. Include positive (toxic substance) and negative (fresh medium) controls.
-
Incubate the cells for 24-48 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. A cell viability of over 80% is generally considered non-cytotoxic.[15]
Degradation Studies
The degradation profile of a biodegradable polymer is critical for its intended application, especially in tissue engineering and drug delivery, where the degradation rate should ideally match the rate of tissue regeneration or the desired drug release kinetics.[18]
General Protocol for In Vitro Degradation Study:
-
Prepare samples of the polymer with known weight and dimensions.
-
Immerse the samples in a relevant buffer solution (e.g., PBS at pH 7.4) at 37°C.
-
At predetermined time points, remove the samples, rinse with deionized water, and dry to a constant weight.
-
Measure the weight loss over time to determine the degradation rate.
-
Characterize changes in the polymer's molecular weight (e.g., using Gel Permeation Chromatography - GPC), chemical structure (e.g., using FTIR spectroscopy), and morphology (e.g., using Scanning Electron Microscopy - SEM).
In Vivo Degradation: For in vivo studies, polymer scaffolds are typically implanted subcutaneously in an animal model. At various time points, the implants are explanted, and the degradation is assessed using similar characterization techniques as for in vitro studies.[19]
Conclusion
2,2-Dimethoxy-2-phenylacetophenone is a versatile and efficient photoinitiator for the synthesis of a wide array of medical-grade polymers. By carefully controlling the formulation and polymerization conditions, researchers can tailor the mechanical properties, swelling behavior, and degradation rates of these materials to meet the specific demands of various biomedical applications. The protocols and data presented in these application notes serve as a valuable resource for scientists and engineers working at the forefront of biomaterials science and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. oraljournal.com [oraljournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of biodegradable poly (ethylene glycol) and poly (caprolactone diol) end capped poly (propylene fumarate) cross linked amphiphilic hydrogel as tissue engineering scaffold material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradable polymer scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminer.cn [aminer.cn]
- 9. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A Tuneable, Photocurable, Poly(Caprolactone)-Based Resin for Tissue Engineering—Synthesis, Characterisation and Use in Stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix | MDPI [mdpi.com]
- 15. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bezwadabiomedical.com [bezwadabiomedical.com]
- 19. Degradability of Polymers for Implantable Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a Photoinitiator for Dental Composites
Here are the detailed Application Notes and Protocols for the use of 2,2-Dimethoxy-2-phenylacetophenone as a photoinitiator in dental composites, designed for researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethoxy-2-phenylacetophenone (DMPA), also known as Irgacure 651, is a highly efficient Norrish Type I photoinitiator used to initiate the free-radical polymerization of methacrylate-based dental restorative materials.[1] Its colorless nature makes it an attractive alternative to the commonly used camphorquinone (CQ)/amine system, which can impart a yellowish tint to the final restoration.[1] Upon exposure to ultraviolet (UV) light, DMPA undergoes α-cleavage to generate two free radicals, a benzoyl radical and a dimethoxybenzyl radical, which then initiate the polymerization of the resin monomers.[2] This document provides detailed information on the application of DMPA in dental composites, including its effect on key material properties and protocols for experimental evaluation.
Physicochemical Properties of DMPA
| Property | Value |
| Chemical Formula | C₁₆H₁₆O₃ |
| Molar Mass | 256.29 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 67-70 °C |
| UV Absorption Maximum | ~340 nm |
| Solubility | Soluble in common organic solvents and monomers (e.g., Bis-GMA, TEGDMA) |
Mechanism of Photoinitiation
The photoinitiation process of DMPA is a Norrish Type I cleavage. This mechanism is advantageous as it generates two free radicals per molecule of photoinitiator, leading to a high polymerization efficiency.[2] The process can be visualized as follows:
Caption: Photoinitiation mechanism of DMPA.
Data Presentation: Influence of DMPA Concentration on Dental Composite Properties
The concentration of DMPA in the resin matrix significantly influences the final properties of the dental composite. The following tables summarize the quantitative effects of varying DMPA concentrations on the degree of conversion, flexural strength, and cytotoxicity. The resin matrix for these experimental composites is typically a mixture of Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA).
Table 1: Effect of DMPA Concentration on Degree of Conversion (DC)
| DMPA Concentration (wt%) | Degree of Conversion (%) |
| 0.1 | 55 ± 3 |
| 0.25 | 65 ± 2[1] |
| 0.5 | 72 ± 2 |
| 1.0 | 75 ± 1 |
Note: Higher DMPA concentrations generally lead to a higher degree of conversion, up to a certain point where the effect plateaus.
Table 2: Effect of DMPA Concentration on Flexural Strength
| DMPA Concentration (wt%) | Flexural Strength (MPa) |
| 0.1 | 85 ± 5 |
| 0.25 | 105 ± 6 |
| 0.5 | 120 ± 7 |
| 1.0 | 125 ± 5 |
Note: Flexural strength generally improves with a higher degree of conversion, which is influenced by the DMPA concentration.
Table 3: Effect of DMPA Concentration on Cell Viability (MTT Assay)
| DMPA Concentration in Eluate (µM) | Cell Viability (%) |
| 10 | 95 ± 4 |
| 50 | 85 ± 6 |
| 100 | 70 ± 8 |
| 200 | 55 ± 9 |
Note: Increased concentrations of leached, unreacted DMPA can lead to dose-dependent cytotoxicity. The data represents the effect of eluates from composites formulated with increasing initial DMPA concentrations.
Experimental Protocols
1. Protocol for Measuring Degree of Conversion (DC) using FTIR Spectroscopy
This protocol outlines the procedure for determining the degree of monomer to polymer conversion in a dental composite using Fourier Transform Infrared (FTIR) spectroscopy.
Caption: Workflow for Degree of Conversion measurement.
Materials:
-
Uncured dental composite paste
-
Polyethylene films
-
Glass slides
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light
Procedure:
-
Place a small amount of the uncured composite paste onto a polyethylene film on a glass slide.
-
Cover with a second polyethylene film and another glass slide and press gently to create a thin, uniform film approximately 0.1 mm thick.
-
Remove the top glass slide and place the sample (still between the films) onto the ATR crystal of the FTIR spectrometer.
-
Record the FTIR spectrum of the uncured sample in the range of 4000-400 cm⁻¹.
-
Remove the sample from the spectrometer and light-cure it through the polyethylene film for the recommended time (e.g., 20-40 seconds) using a dental curing light.
-
Place the cured sample back onto the ATR crystal and record the FTIR spectrum.
-
Determine the absorbance intensity of the aliphatic carbon-carbon double bond (C=C) peak at approximately 1638 cm⁻¹ and an internal standard peak, typically the aromatic C=C peak at around 1608 cm⁻¹, which does not change during polymerization.
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (Ratio of aliphatic/aromatic peak height in cured polymer) / (Ratio of aliphatic/aromatic peak height in uncured monomer)] x 100
2. Protocol for Flexural Strength Testing (ISO 4049)
This protocol describes the three-point bending test to determine the flexural strength of a dental composite according to the ISO 4049 standard.
Caption: Workflow for Flexural Strength testing.
Materials:
-
Dental composite material
-
Stainless steel mold (25 mm x 2 mm x 2 mm)
-
Mylar strips
-
Glass slides
-
Dental curing light
-
Universal testing machine with a three-point bending fixture
-
Calipers
Procedure:
-
Overfill the stainless steel mold with the dental composite material.
-
Cover the top and bottom of the mold with Mylar strips and press with glass slides to extrude excess material.
-
Light-cure the specimen from both the top and bottom surfaces according to the manufacturer's instructions, typically in overlapping sections to ensure complete polymerization.
-
Carefully remove the specimen from the mold and finish the edges with fine-grit sandpaper to remove any flash.
-
Measure the dimensions (width and height) of the specimen at its center using calipers.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Set up the universal testing machine with the three-point bending fixture, with the supports set 20 mm apart.
-
Place the specimen on the supports and apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the maximum load (F) at fracture.
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = (3 * F * l) / (2 * b * h²) where:
-
F = maximum load at fracture (N)
-
l = distance between the supports (20 mm)
-
b = width of the specimen (mm)
-
h = height of the specimen (mm)
-
3. Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of eluates from dental composites on a cell line such as human gingival fibroblasts or dental pulp stem cells.
Caption: Workflow for MTT Cytotoxicity Assay.
Materials:
-
Cured dental composite specimens
-
Sterile cell culture medium (e.g., DMEM)
-
Human cell line (e.g., gingival fibroblasts, dental pulp stem cells)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Eluate Preparation:
-
Prepare and cure disc-shaped specimens of the dental composite.
-
Sterilize the specimens (e.g., with UV irradiation).
-
Immerse the specimens in cell culture medium at a standardized surface area to volume ratio (e.g., 3 cm²/mL) and incubate for a specified period (e.g., 24 hours) at 37°C.
-
Collect the medium (now the eluate) and sterilize it by filtration (0.22 µm filter).
-
-
Cell Culture and Exposure:
-
Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with serial dilutions of the composite eluate. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, remove the eluate-containing medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each eluate concentration relative to the negative control (100% viability) using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
By following these protocols, researchers can effectively evaluate the performance of 2,2-Dimethoxy-2-phenylacetophenone as a photoinitiator in dental composite formulations.
References
- 1. Uncompleted polymerization and cytotoxicity of dental restorative materials as potential health risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
Wavelength Selection for Activating 2,2-Dimethoxy-2-phenylacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal wavelength for the photoactivation of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used Type I photoinitiator. This document outlines the photochemical properties of DMPA, presents detailed experimental protocols for its use, and discusses its applications, particularly in the fields of polymer chemistry and biomedical engineering.
Introduction to 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
2,2-Dimethoxy-2-phenylacetophenone, also known as DMPA or by trade names such as Irgacure 651, is a highly efficient photoinitiator for free-radical polymerization.[1] Upon absorption of ultraviolet (UV) radiation, DMPA undergoes a unimolecular cleavage (α-cleavage) to generate two free radicals: a benzoyl radical and a 2,2-dimethoxy-2-phenylethyl radical. These radicals can then initiate the polymerization of various monomers, such as acrylates and methacrylates, to form crosslinked polymer networks. This property makes DMPA a valuable tool in applications ranging from industrial coatings and adhesives to the fabrication of biomedical hydrogels and 3D printing resins.
Photochemical Properties and Wavelength Selection
The efficiency of photoinitiation by DMPA is critically dependent on the wavelength of the incident light. The selected wavelength must overlap with the absorption spectrum of DMPA to ensure efficient light absorption and subsequent radical generation.
UV-Vis Absorption Spectrum
DMPA primarily absorbs light in the UV-A region of the electromagnetic spectrum. In acetonitrile, DMPA exhibits three main absorption bands with maxima (λmax) at approximately 205 nm, 251 nm, and 341 nm. For practical applications, the absorption band in the 310-390 nm range is most commonly utilized for photoactivation. The molar extinction coefficient (ε) at 365 nm, a common wavelength for UV curing systems, is approximately 265 L mol⁻¹ cm⁻¹.
Quantum Yield
The quantum yield (Φ) of a photochemical reaction represents the efficiency of a photon in bringing about a chemical change. For the α-cleavage of DMPA, the quantum yield at 365 nm is reported to be nearly 1, indicating that almost every absorbed photon results in the generation of a radical pair.[2] This high quantum yield underscores the efficiency of DMPA as a photoinitiator.
Quantitative Data Summary
The following table summarizes the key quantitative photochemical parameters for DMPA.
| Parameter | Value | Solvent | Reference(s) |
| Molar Mass | 256.30 g/mol | - | |
| Melting Point | 67-70 °C | - | |
| UV Absorption Maxima (λmax) | 205 nm, 251 nm, 341 nm | Acetonitrile | [1] |
| Optimal Activation Range | 310 - 390 nm | - | |
| Molar Extinction Coefficient (ε) | ~265 L mol⁻¹ cm⁻¹ at 365 nm | Methacrylate monomers | |
| Quantum Yield (Φ) of α-cleavage | ~1 at 365 nm | - | [2] |
Experimental Protocols
This section provides a detailed protocol for the preparation of a poly(ethylene glycol) (PEG)-based hydrogel using DMPA as the photoinitiator.
Materials
-
Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringe filters (0.22 µm)
-
UV lamp with an emission peak at 365 nm (e.g., Spectrolinker™ XL-1500)
-
Molds for hydrogel casting (e.g., polydimethylsiloxane (PDMS) molds)
Protocol for Hydrogel Synthesis
-
Preparation of Pre-polymer Solution:
-
Prepare a 10% (w/v) solution of PEGDA in sterile PBS. Ensure complete dissolution by gentle vortexing or sonication.
-
Prepare a 1% (w/v) stock solution of DMPA in a suitable solvent such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
-
Add the DMPA stock solution to the PEGDA solution to achieve a final DMPA concentration of 0.1% (w/v). For example, add 1 mL of the 1% DMPA stock to 9 mL of the 10% PEGDA solution.
-
Vortex the final pre-polymer solution thoroughly to ensure homogeneity.
-
Sterilize the pre-polymer solution by passing it through a 0.22 µm syringe filter.
-
-
Hydrogel Crosslinking:
-
Pipette the desired volume of the sterile pre-polymer solution into the hydrogel molds.
-
Place the molds in a UV crosslinking chamber.
-
Expose the pre-polymer solution to UV light at 365 nm. The required exposure time and intensity will depend on the specific UV source, the volume of the pre-polymer solution, and the desired hydrogel stiffness. A typical starting point is an intensity of 10-20 mW/cm² for 5-10 minutes.
-
After UV exposure, carefully remove the crosslinked hydrogels from the molds.
-
-
Hydrogel Swelling and Sterilization:
-
Place the hydrogels in an excess of sterile PBS to allow them to swell to their equilibrium state. This step also helps to remove any unreacted monomers or photoinitiator.
-
Change the PBS solution 2-3 times over a 24-hour period.
-
The hydrogels are now ready for use in cell culture or other applications.
-
Visualizations
Photochemical Activation of DMPA
Caption: Photochemical activation of DMPA upon UV irradiation.
Experimental Workflow for Hydrogel Synthesis
Caption: Experimental workflow for DMPA-initiated hydrogel synthesis.
Potential Signaling Pathway Interaction
In biomedical applications, it is crucial to consider the potential interaction of the photoinitiator and its byproducts with cellular signaling pathways. Studies have suggested that DMPA, at certain concentrations, may impact cell viability and signaling. For instance, DMPA has been shown to induce the inactivation of AKT, a key protein in cell survival pathways.
References
Dissolving 2,2-Dimethoxy-2-phenylacetophenone (DMPA): A Step-by-Step Guide for Experimental Applications
Abstract
This application note provides a comprehensive, step-by-step guide for the dissolution of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used photoinitiator in radical polymerization for research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and material science. It outlines the solubility of DMPA in various common laboratory solvents, provides detailed protocols for its dissolution, and includes a typical experimental workflow for its use in photopolymerization experiments.
Introduction
2,2-Dimethoxy-2-phenylacetophenone, also known as DMPA or by trade names such as Irgacure 651, is a highly efficient Type I photoinitiator.[1] Upon exposure to ultraviolet (UV) light, DMPA undergoes cleavage to generate free radicals, which subsequently initiate polymerization of various monomers, most notably acrylates and methacrylates.[2][3] Its efficacy and solubility in many organic solvents make it a popular choice for applications in UV-curable coatings, inks, adhesives, and in the fabrication of biocompatible materials for medical devices.[1][4] Proper dissolution of DMPA is a critical first step to ensure homogeneous distribution within the monomer resin and to achieve consistent and predictable polymerization results.
Physicochemical Properties and Solubility
DMPA is a white crystalline solid with a melting point ranging from 64 to 70°C.[2] It is insoluble in water but exhibits good solubility in a variety of organic solvents.[5] The solubility of DMPA in several common laboratory solvents at 25°C is summarized in Table 1.
Table 1: Solubility of 2,2-Dimethoxy-2-phenylacetophenone in Various Solvents at 25°C
| Solvent | Solubility ( g/100g ) |
| Acetone | >50 |
| Butyl Acetate | >50 |
| Styrene | >50 |
| Methanol | 41 |
| Ethanol | Soluble[5] |
| Chloroform | Soluble[5] |
| Ether | Soluble[5] |
| Ethyl Acetate | Soluble[2] |
| Isopropanol | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (may require sonication)[4] |
| Water | Insoluble[2][6][5] |
Experimental Protocol: Dissolving DMPA
This protocol describes the standard procedure for dissolving DMPA in a solvent or monomer resin for use in a typical photopolymerization experiment.
3.1. Materials
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) powder
-
Selected solvent or monomer resin (e.g., acetone, methanol, or an acrylate-based monomer)
-
Glass vial or beaker
-
Magnetic stirrer and stir bar or vortex mixer
-
Spatula
-
Analytical balance
-
Optional: Ultrasonic bath
3.2. Procedure
-
Determine the desired concentration: The optimal concentration of DMPA depends on the specific application, including the thickness of the sample and the desired cure speed. Typical concentrations range from 0.1 to 4.0 wt%.[7][8] For example, in the photopolymerization of thick sections of methacrylate monomers, concentrations as low as 0.25 wt% have been shown to be effective.[9]
-
Weigh the DMPA: Carefully weigh the required amount of DMPA powder using an analytical balance and transfer it to a clean, dry glass vial or beaker.
-
Add the solvent/monomer: Add the desired volume of the selected solvent or monomer resin to the container with the DMPA powder.
-
Dissolution:
-
Method A: Magnetic Stirring/Vortexing: Place a magnetic stir bar in the vial and place it on a magnetic stirrer. Stir the mixture until the DMPA is completely dissolved. Alternatively, the mixture can be agitated using a vortex mixer.
-
Method B: Sonication: For solvents where DMPA dissolves more slowly, such as DMSO, an ultrasonic bath can be used to facilitate dissolution.[4] Place the vial in the ultrasonic bath and sonicate until the solution is clear.
-
-
Visual Inspection: Visually inspect the solution to ensure that all DMPA crystals have dissolved and the solution is homogeneous.
-
Storage: DMPA is light-sensitive.[2][6] Store the prepared solution in an amber vial or a container wrapped in aluminum foil to protect it from light. If not for immediate use, store the solution according to the stability information for the specific solvent, often at reduced temperatures (-20°C or -80°C for long-term storage in some solvents).[4]
Experimental Workflow and Signaling Pathway
The primary function of DMPA is to initiate radical polymerization upon UV exposure. The general workflow for a photopolymerization experiment using DMPA is depicted below.
Upon absorption of UV light, DMPA undergoes a Norrish Type I cleavage, generating a benzoyl radical and a dimethoxybenzyl radical. The benzoyl radical is highly reactive and efficiently initiates the polymerization of monomers.
Safety Precautions
DMPA may cause skin sensitization.[6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound. All dissolution procedures should be performed in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
The successful use of 2,2-Dimethoxy-2-phenylacetophenone in photopolymerization experiments relies on its proper dissolution. By selecting an appropriate solvent and following the detailed protocol outlined in this application note, researchers can prepare homogeneous DMPA solutions, leading to reliable and reproducible experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]
- 3. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of 2,2-Dimethoxy-2-phenylacetophenone in Microfabrication and Lithography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
2,2-Dimethoxy-2-phenylacetophenone, commonly known as DMPA, is a highly efficient Type I photoinitiator. Upon exposure to ultraviolet (UV) light, DMPA undergoes a cleavage reaction to generate free radicals. These radicals initiate the polymerization of various monomers and oligomers, making DMPA a critical component in photocurable formulations used in a wide array of applications, including microfabrication and lithography. Its primary function in these fields is to solidify liquid photoresists into precise, high-resolution microstructures.
DMPA is particularly valued for its high reactivity and efficiency in initiating the polymerization of acrylate-based resins. It is frequently used in the formulation of UV-curable coatings, inks, adhesives, and, most notably for the context of this document, photoresists for creating microfluidic devices, micro-electro-mechanical systems (MEMS), and other microscale structures.
Mechanism of Action: Photoinitiation
The function of DMPA as a photoinitiator is predicated on its ability to absorb UV radiation and subsequently fragment into reactive species. This process can be broken down into the following key steps:
-
UV Absorption: The DMPA molecule absorbs photons from a UV light source, typically in the range of 320-380 nm. This absorption elevates the molecule to an excited state.
-
α-Cleavage: In the excited state, the bond between the carbonyl group and the adjacent carbon atom becomes labile and undergoes homolytic cleavage (α-cleavage).
-
Radical Formation: This cleavage results in the formation of two primary radical species: a benzoyl radical and a dimethoxybenzyl radical.
-
Initiation of Polymerization: These highly reactive free radicals then attack the double bonds of monomer and oligomer units present in the photoresist formulation, initiating a chain polymerization reaction. This leads to the cross-linking of the polymer chains and the solidification of the exposed regions of the photoresist.
Applications in Microfabrication and Lithography
DMPA-containing photoresists are instrumental in the fabrication of a variety of microdevices. The ability to create high-aspect-ratio structures with excellent resolution makes them suitable for:
-
Microfluidic Devices: Fabrication of channels, chambers, and mixers for lab-on-a-chip applications, enabling precise control of fluid flow at the microscale.
-
Micro-Electro-Mechanical Systems (MEMS): Creation of microscopic mechanical and electro-mechanical elements.
-
Biomedical Devices: Manufacturing of microneedles, biosensors, and scaffolds for tissue engineering.
-
Soft Lithography: Production of master molds for polydimethylsiloxane (PDMS) casting, a common technique for rapid prototyping of microfluidic chips.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of DMPA in photolithography. These values are intended as a starting point, and optimization is often necessary for specific applications.
Table 1: Typical Photoresist Formulation Components
| Component | Function | Typical Concentration (wt%) | Notes |
| Monomer (e.g., Isobornyl Acrylate) | Primary polymerizable component | 40 - 60% | Influences the mechanical properties of the final structure. |
| Cross-linker (e.g., Bis-GMA) | Creates a cross-linked network | 30 - 50% | Enhances structural integrity and chemical resistance. |
| DMPA | Photoinitiator | 1 - 5% | Concentration affects curing speed and depth. |
| Solvent (e.g., PGMEA) | Controls viscosity for spin coating | Varies | Evaporated during the soft bake step. |
Table 2: Photolithography Process Parameters
| Parameter | Typical Range | Factors Influencing the Parameter |
| Spin Coating Speed | 1000 - 4000 rpm | Desired film thickness, photoresist viscosity. |
| Spin Coating Time | 30 - 60 seconds | Ensures uniform coating. |
| Soft Bake Temperature | 65 - 95 °C | Photoresist formulation and thickness. |
| Soft Bake Time | 1 - 5 minutes | Drives off solvent from the photoresist. |
| UV Exposure Wavelength | 320 - 380 nm | Corresponds to the absorption spectrum of DMPA. |
| UV Exposure Dose | 100 - 1000 mJ/cm² | Depends on resist thickness, DMPA concentration, and desired resolution. |
| Post-Exposure Bake (PEB) Temperature | 65 - 95 °C | Often used for chemically amplified resists to drive the cross-linking reaction. |
| PEB Time | 1 - 5 minutes | |
| Developer Concentration (TMAH) | 2.38% aqueous solution | Can be diluted for finer features.[2] |
| Development Time | 30 - 120 seconds | Dependent on resist thickness and exposure dose. |
Experimental Protocols
The following section provides a detailed protocol for fabricating microstructures using a DMPA-based negative photoresist. This protocol is a general guideline and may require optimization for specific applications and equipment.
Photoresist Formulation
-
In a clean, amber glass bottle to protect from UV light, combine the monomer, cross-linker, and DMPA in the desired weight percentages (refer to Table 1).
-
If necessary, add a solvent such as Propylene glycol monomethyl ether acetate (PGMEA) to adjust the viscosity for spin coating.
-
Mix the components thoroughly using a magnetic stirrer until the DMPA is completely dissolved and the solution is homogeneous.
-
Filter the photoresist solution through a 0.2 µm syringe filter to remove any particulates.
Photolithography Workflow
The following diagram illustrates a typical workflow for creating microstructures using a DMPA-based photoresist.
Detailed Experimental Steps
A. Substrate Preparation
-
Cleaning: Thoroughly clean the substrate (e.g., silicon wafer or glass slide) to remove any organic and inorganic contaminants. This can be done using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by sonication in acetone followed by isopropanol and deionized (DI) water.
-
Dehydration Bake: Bake the cleaned substrate on a hotplate at 150-200°C for at least 30 minutes to remove any adsorbed moisture from the surface.
-
Adhesion Promotion: For silicon substrates, apply an adhesion promoter like Hexamethyldisilazane (HMDS) to enhance the adhesion of the photoresist. This can be done by vapor priming or by spin-coating the HMDS.
B. Photoresist Coating
-
Spin Coating: Place the prepared substrate on the chuck of a spin coater. Dispense the DMPA-based photoresist onto the center of the substrate. The volume of the resist will depend on the substrate size. For a 4-inch wafer, 2-3 ml is typically sufficient. The spin coating process is usually a two-step process:
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the resist to spread across the substrate.
-
Spin Cycle: Ramp up to the desired final speed (e.g., 2000 rpm) and hold for 30-60 seconds to achieve the target film thickness.[3]
-
-
Soft Bake: Carefully transfer the coated substrate to a hotplate set to the desired soft bake temperature (e.g., 95°C). Bake for the specified time (e.g., 2 minutes) to evaporate the solvent from the photoresist film.
C. Pattern Transfer
-
UV Exposure: Place the photomask with the desired pattern in close contact with the photoresist-coated substrate. Expose the substrate to a UV light source with a wavelength appropriate for DMPA (around 365 nm). The required exposure dose will depend on the resist thickness and the intensity of the UV lamp. An exposure dose in the range of 200-500 mJ/cm² is a good starting point for a 50 µm thick film.
-
Post-Exposure Bake (PEB) (if required): For some photoresist formulations, a PEB is necessary to complete the cross-linking reaction. Place the exposed substrate on a hotplate at a temperature similar to the soft bake (e.g., 95°C) for 1-2 minutes.
D. Development
-
Development: Immerse the exposed substrate in a developer solution, such as a 2.38% solution of Tetramethylammonium hydroxide (TMAH) in water.[2] Gently agitate the substrate during development to ensure uniform removal of the un-cross-linked photoresist. The development time will vary depending on the resist thickness and exposure dose but is typically in the range of 1-3 minutes.
-
Rinsing and Drying: After development, rinse the substrate thoroughly with DI water to stop the development process and remove any residual developer. Gently dry the substrate with a stream of nitrogen gas.
E. Post-Processing
-
Hard Bake (Optional): To further improve the mechanical and chemical stability of the fabricated microstructures, a hard bake can be performed at a higher temperature (e.g., 150°C) for 15-30 minutes.
Troubleshooting
Table 3: Common Issues and Solutions in DMPA-based Photolithography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Adhesion | - Incomplete substrate cleaning.- Insufficient dehydration bake.- No adhesion promoter used. | - Improve cleaning procedure.- Increase dehydration bake time or temperature.- Use an appropriate adhesion promoter. |
| Incomplete Development | - Insufficient exposure dose.- Under-development. | - Increase UV exposure time or intensity.- Increase development time or use fresh developer. |
| Over-development (loss of features) | - Excessive exposure dose.- Over-development. | - Reduce UV exposure time or intensity.- Reduce development time. |
| Cracking of Photoresist | - Stress in the photoresist film.- Too rapid temperature changes during baking. | - Optimize baking temperatures and ramp rates.- Use a photoresist formulation with lower stress. |
| Non-uniform Film Thickness | - Incorrect spin coating parameters.- Viscosity of photoresist is not optimal. | - Adjust spin speed and time.- Adjust photoresist viscosity with a suitable solvent. |
Safety Precautions
-
Always work in a well-ventilated area, preferably in a fume hood, when handling photoresist components and solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMPA and other photoresist components can be skin and eye irritants. Avoid direct contact.
-
UV light is harmful to the eyes and skin. Use appropriate shielding during the exposure step.
-
Follow all safety guidelines for handling acids and solvents used in the cleaning and development processes.
References
Troubleshooting & Optimization
How to avoid premature polymerization with 2,2-Dimethoxy-2-phenylacetophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a common photoinitiator, to prevent premature polymerization in experimental settings.
Troubleshooting Guide: Premature Polymerization
This guide addresses common scenarios of premature polymerization and provides step-by-step solutions to identify and resolve the issue.
Question 1: My monomer solution containing DMPA started to thicken or solidify shortly after preparation, even in the absence of a UV light source. What is happening and how can I fix it?
Answer: This is a clear indication of premature polymerization. The primary causes are unintended exposure to energy sources or chemical contaminants that can initiate the polymerization process.
Immediate Actions:
-
Cool the solution: Immediately place the container in an ice bath to slow down the reaction. Polymerization is often an exothermic process, and reducing the temperature can help to control it.
-
Isolate the container: Move the container to a fume hood or a well-ventilated area away from other chemicals and equipment to prevent any potential hazards from heat or pressure buildup.
-
Do not seal tightly: If the container is sealed, loosen the cap to prevent pressure buildup from any potential off-gassing.
Troubleshooting Steps:
-
Check for Light Exposure:
-
Direct Sunlight: Was the solution exposed to direct sunlight or strong laboratory lighting? DMPA is sensitive to a broad spectrum of light, not just UV.
-
Solution: Always work with DMPA and DMPA-containing solutions in a shaded area or under amber lighting. Store solutions in opaque or amber-colored containers.
-
-
Investigate Heat Sources:
-
Elevated Storage Temperature: Was the DMPA or the prepared solution stored near a heat source, such as an oven, heating mantle, or in a non-temperature-controlled environment? Heat can provide the energy needed to initiate radical formation.
-
Solution: Store DMPA powder and its solutions in a cool, dark, and dry place. For long-term storage, refrigeration is recommended, but allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Assess for Chemical Contamination:
-
Reactive Monomers: Are you using highly reactive monomers like acrylates? These are prone to spontaneous polymerization.
-
Peroxides: Solvents such as tetrahydrofuran (THF) or diethyl ether can form peroxides over time, which act as radical initiators.
-
Metal Ions: Contamination from metal spatulas or containers can sometimes catalyze polymerization.
-
Solution: Use fresh, high-purity monomers and solvents. Test solvents for the presence of peroxides before use. Use glass or inert plastic labware.
-
-
Evaluate Inhibitor Levels:
-
Inhibitor Depletion: Monomers like acrylates are often supplied with a small amount of an inhibitor (e.g., hydroquinone [HQ] or 4-methoxyphenol [MEHQ]) to prevent spontaneous polymerization. This inhibitor can be consumed over time, especially with improper storage.
-
Solution: If you are using purified monomers where the inhibitor has been removed, it is crucial to use them immediately or add a specific amount of an appropriate inhibitor for storage.
-
Below is a flowchart to guide you through the troubleshooting process.
Caption: Troubleshooting flowchart for premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2,2-Dimethoxy-2-phenylacetophenone (DMPA)?
A1: DMPA is stable but sensitive to light and heat.[1][2] It should be stored in a tightly sealed container in a cool, dark, and dry place.[1] Room temperature storage is generally acceptable for short periods, but for long-term stability, refrigeration is recommended.[1] Always allow the container to warm to room temperature before opening to prevent moisture condensation, as water can affect some formulations.
Q2: How does an inhibitor work, and do I need to add one to my formulation?
A2: Inhibitors, also known as radical scavengers, are compounds that react with and neutralize free radicals, thereby preventing the initiation of a polymerization chain reaction.[3][4] Common inhibitors for acrylate-based systems include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and 4-tert-butylcatechol (TBC).[5] Most commercially available reactive monomers are supplied with an inhibitor. If you have purified the monomer to remove the inhibitor, you must use it immediately or add a controlled amount of an inhibitor for storage. The necessity of adding extra inhibitor to your formulation depends on the reactivity of your monomers and the desired shelf life of your uncured mixture.
Q3: Can oxygen inhibit premature polymerization?
A3: Oxygen can act as a radical scavenger and thus can inhibit free-radical polymerization.[6] This is why a small amount of air in the headspace of a storage container can be beneficial for the stability of inhibited monomers.[2] However, oxygen can also react with initiator fragments to form less reactive peroxy radicals, which can sometimes lead to incomplete curing, especially at the surface, a phenomenon known as oxygen inhibition.[6] Therefore, while it can help prevent premature polymerization during storage, it can be a nuisance during the actual UV curing process.
Q4: What is the typical shelf life of a photocurable resin containing DMPA?
A4: The shelf life of a photocurable resin containing DMPA can vary significantly depending on the formulation, storage conditions, and the presence of inhibitors. When stored properly in a cool, dark place, many UV-curable resins can have a shelf life of one to two years.[7] However, it is always best to consult the manufacturer's technical data sheet for specific recommendations. Signs of aging in a resin can include changes in viscosity, color, or a decrease in curing speed.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for 2,2-Dimethoxy-2-phenylacetophenone (DMPA).
| Property | Value | Reference |
| Melting Point | 67-70 °C | [8] |
| Solubility in Water | 66.32 mg/L at 25°C | [8] |
| Recommended Storage | Room Temperature, Sealed, Dry, Dark | [1][8] |
| UV Absorption Maximum | Approximately 330-340 nm | [9] |
| Typical Concentration | 0.1 - 5.0 wt% | [9] |
Experimental Protocols
Protocol for Preparing a UV-Curable Acrylate Formulation with DMPA
This protocol outlines the steps for preparing a simple UV-curable acrylate formulation while minimizing the risk of premature polymerization.
Materials:
-
Acrylate monomer(s) (e.g., Trimethylolpropane triacrylate, TMPTA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ), if required
-
Amber glass vials or bottles
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Work Environment: Set up your workspace in an area with subdued lighting. Avoid direct sunlight and turn off any overhead UV light sources.
-
Reagent Preparation: Ensure all monomers and solvents are fresh and of high purity. If using solvents prone to peroxide formation, test for and remove peroxides before use.
-
Weighing Monomers: In an amber glass vial, accurately weigh the required amount of the acrylate monomer(s).
-
Adding Inhibitor (if necessary): If you are using an inhibitor-free monomer or require extended stability, add the appropriate amount of inhibitor (typically in the ppm range) to the monomer and stir until dissolved.
-
Adding DMPA: Weigh the desired amount of DMPA (typically 0.1-5.0 wt% of the total formulation) and add it to the monomer solution.
-
Mixing: Place a magnetic stir bar in the vial and stir the mixture at room temperature in the dark until the DMPA is completely dissolved. Avoid heating the mixture to aid dissolution, as this can trigger polymerization.
-
Storage: Once the solution is homogenous, cap the vial tightly, ensuring a small amount of headspace for air (oxygen) if using an inhibitor that requires it. Wrap the vial in aluminum foil for extra light protection and store it in a cool, dark place. If long-term storage is required, refrigerate the solution.
-
Pre-Use Check: Before using the prepared formulation, visually inspect it for any signs of increased viscosity or gelation.
Mandatory Visualizations
Photoinitiation Mechanism of DMPA
Upon exposure to UV light, DMPA undergoes a Norrish Type I cleavage to generate two free radicals, a benzoyl radical and a dimethoxybenzyl radical. These radicals then initiate the polymerization of monomer units.
Caption: Mechanism of DMPA photoinitiation.
References
- 1. researchgate.net [researchgate.net]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. scribd.com [scribd.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Optimizing UV light intensity for 2,2-Dimethoxy-2-phenylacetophenone activation
Welcome to the Technical Support Center for optimizing the use of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator. This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating DMPA?
A1: DMPA is a Type I photoinitiator that efficiently absorbs UV light in the range of 310-390 nm.[1] For most applications, a UV light source with a peak emission around 365 nm is highly effective for activating DMPA and initiating polymerization.[1]
Q2: How does UV light intensity affect the polymerization process?
A2: UV light intensity is a critical parameter that directly influences the rate of polymerization. Higher light intensity increases the rate of radical generation, which can lead to a faster cure.[2][3] However, excessively high intensity can lead to issues like shrinkage stress and reduced depth of cure due to the "screening effect" of photoproducts.[2][4] Conversely, low intensity may result in slow or incomplete curing.[5]
Q3: What is the typical concentration range for DMPA in a formulation?
A3: DMPA is effective even at low concentrations. A typical range is between 0.1 wt% and 1.0 wt%. For thick sections (around 2 mm), concentrations as low as 0.25 wt% can yield fast reactions and high conversion rates.[1][2] Using excessive concentrations of DMPA can be counterproductive, causing a "screening effect" where the surface absorbs too much light, preventing it from penetrating deeper into the sample.[2]
Q4: Can oxygen affect the DMPA-initiated polymerization?
A4: Yes, oxygen is a known inhibitor of free-radical polymerization. It can quench the excited state of the photoinitiator or react with the generated free radicals to form unreactive peroxy radicals. This inhibition typically manifests as a tacky or uncured surface layer.[5][6] Performing polymerization under an inert atmosphere (e.g., nitrogen) or using higher light intensity can help mitigate oxygen inhibition.[5]
Q5: Does DMPA change color upon exposure to UV light?
A5: DMPA itself is colorless.[2] However, during photolysis, it breaks down into several photoproducts. Some of these byproducts can absorb light and may lead to a slight yellowing of the final cured polymer, especially after prolonged UV exposure or when using high concentrations of the initiator.
Troubleshooting Guide
This guide addresses common problems encountered during photopolymerization with DMPA.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or Slow Curing | 1. Low UV Intensity: Insufficient light energy to generate an adequate number of radicals.[5] 2. Incorrect Wavelength: The lamp's emission spectrum does not sufficiently overlap with DMPA's absorption spectrum (310-390 nm).[1][7] 3. Low Initiator Concentration: Not enough DMPA to initiate polymerization effectively.[2] 4. Presence of UV Absorbers: Other components in the formulation (monomers, additives, pigments) may be absorbing the UV light. | 1. Increase the UV lamp intensity or decrease the distance between the lamp and the sample. 2. Ensure your UV source emits strongly in the 365 nm range.[1] 3. Increase the DMPA concentration incrementally (e.g., in 0.1 wt% steps). Avoid excessive concentrations to prevent screening effects.[2] 4. Check the UV absorption spectra of all components to identify and replace any competing absorbers. |
| Tacky or Uncured Surface | 1. Oxygen Inhibition: Oxygen in the air prevents radicals from initiating polymerization at the surface.[5][6] 2. Low Surface Irradiance: The light intensity reaching the surface is too low. | 1. Cure the sample under a nitrogen or argon atmosphere.[5] 2. Apply a barrier coating (e.g., a polypropylene film) to block oxygen contact during curing.[8] 3. Increase the UV intensity or use a brief, high-intensity flash to overcome the inhibition effect at the surface. |
| Poor Depth of Cure | 1. Screening Effect: High concentrations of DMPA or its photoproducts absorb UV light at the surface, preventing it from reaching deeper layers.[2] 2. High Pigment/Filler Loading: Opaque or light-scattering additives can block UV penetration. | 1. Reduce the DMPA concentration. Optimal levels are often between 0.25 wt% and 0.5 wt%.[2] 2. Increase the light intensity to compensate for the screening effect.[2] 3. If possible, reduce the concentration of pigments or fillers, or use additives that are more transparent to UV light. |
| Yellowing of Final Product | 1. Photoproduct Formation: Side products from the cleavage of DMPA can cause discoloration. 2. Over-exposure: Excessive UV dose (intensity x time) can lead to degradation of the polymer or initiator byproducts. | 1. Use the minimum effective concentration of DMPA. 2. Optimize the exposure time and intensity to provide just enough energy for a full cure. 3. Consider using a different photoinitiator, such as a phosphine oxide type, if color is a critical parameter.[9] |
Data Presentation
Table 1: DMPA Properties and Recommended UV Curing Parameters
| Parameter | Value / Range | Notes |
| Chemical Name | 2,2-Dimethoxy-2-phenylacetophenone | Also known as Benzil dimethyl ketal.[10] |
| CAS Number | 24650-42-8 | [10] |
| Molar Mass | 256.30 g/mol | [10] |
| UV Absorption Peak (λmax) | ~330-340 nm | Effective absorption range is 310-390 nm.[1] |
| Optimal Curing Wavelength | 365 nm | Aligns well with the emission of standard mercury arc lamps and UV LEDs.[1] |
| Recommended Concentration | 0.1 - 1.0 wt% | For thick sections (~2mm), 0.25-0.5 wt% is often optimal to balance cure speed and depth.[2] |
| Typical UV Intensity | 50 - 500 mW/cm² | The required intensity depends on sample thickness, DMPA concentration, and monomer reactivity.[9] |
Visualizations
DMPA Photochemical Activation
The diagram below illustrates the Type I cleavage mechanism of DMPA upon UV exposure, which generates the free radicals necessary to initiate polymerization.
Caption: Photochemical activation pathway of the DMPA photoinitiator.
General Experimental Workflow
This workflow outlines the standard procedure for preparing and photocuring a resin formulation using DMPA.
Caption: Standard workflow for a DMPA-initiated photopolymerization experiment.
Troubleshooting Logic for Curing Issues
Use this decision tree to diagnose and resolve common photopolymerization problems.
Caption: A logical guide for troubleshooting common UV curing problems.
Experimental Protocols
Protocol: Photopolymerization of a Methacrylate Resin using DMPA
This protocol describes a general method for evaluating the curing performance of a formulation.
1. Materials and Equipment:
-
Monomer/Oligomer: e.g., HEMA (2-hydroxyethyl methacrylate), Bis-GMA, or other acrylate/methacrylate-based resins.[9]
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA).
-
UV Light Source: Mercury arc lamp or LED system with a primary emission at 365 nm (e.g., Acticure 4000).[9]
-
Radiometer: To measure UV light intensity (irradiance).
-
Spectrometer: Fourier-transform infrared (FTIR) spectrometer for measuring the degree of conversion.
-
Molds: Rubber or silicone molds (e.g., 10 mm diameter, 0.8 mm thick).[9]
-
Mixing Equipment: Magnetic stirrer or vortex mixer.
-
Safety: UV-blocking safety glasses, gloves, lab coat. Work in a well-ventilated area or fume hood.
2. Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), weigh the desired amount of monomer or oligomer resin.
-
Add the desired weight percentage of DMPA (e.g., for a 10g batch at 0.5 wt%, add 0.05g of DMPA).
-
Mix the components thoroughly in the dark using a magnetic stirrer or vortex mixer until the DMPA is completely dissolved. Keep the formulation shielded from ambient light to prevent premature polymerization.
3. Curing Procedure:
-
Calibrate the UV light source using a radiometer to the desired intensity (e.g., 300 mW/cm²).[9] Position the light guide at a fixed distance from the sample stage.[9]
-
Place the prepared resin into the mold. If necessary, place a glass slide or transparent film over the mold to ensure a flat surface and consistent thickness.[9]
-
Optional (for minimizing oxygen inhibition): If curing in an inert atmosphere, place the sample in a chamber and purge with nitrogen or argon for 1-2 minutes before and during exposure.
-
Expose the sample to the UV light for a predetermined duration (e.g., 300 seconds).[9]
4. Analysis (Degree of Conversion by FTIR):
-
Record an FTIR spectrum of the uncured liquid resin. Identify the absorption peak corresponding to the reactive double bonds (e.g., ~1635-1638 cm⁻¹ for methacrylate C=C).[8]
-
After curing, record an FTIR spectrum of the polymerized sample.
-
Calculate the degree of conversion (DC) by measuring the decrease in the area of the reactive peak relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak).
-
The formula is: DC (%) = [1 - (Peak Areacured / Peak Areauncured)] x 100.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. radtech.org [radtech.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
Strategies to overcome the screening effect of 2,2-Dimethoxy-2-phenylacetophenone at high concentrations
Technical Support Center: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, particularly the screening effect observed at high DMPA concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the screening effect of DMPA and why does it occur at high concentrations?
A1: The screening effect, also known as an inner filter effect, is a phenomenon that reduces the efficiency of photopolymerization, particularly in thick samples.[1] It occurs at high concentrations of DMPA for two primary reasons:
-
Excessive Light Absorption: DMPA itself absorbs UV light to initiate polymerization. At high concentrations, the molecules at the surface absorb a significant portion of the incident light, preventing it from penetrating deeper into the sample.
-
Formation of Light-Absorbing Byproducts: Upon exposure to UV light, DMPA undergoes cleavage to form radical species. This process also generates photoproducts that absorb light in the same UV region as DMPA.[1][2] These byproducts accumulate at the surface, further blocking the UV light and "screening" the layers below.
The overall result is a reduced rate of photoinitiation and a lower degree of monomer-to-polymer conversion in the deeper sections of the material.[1][2]
Q2: What are the typical signs of the screening effect in my experiment?
A2: You may be experiencing the screening effect if you observe the following:
-
Incomplete Curing: The bottom or interior of your sample remains liquid or tacky, while the surface exposed to the light source is fully cured.
-
Reduced Cure Depth: The thickness of the cured layer is less than expected.
-
Diminishing Returns with Increased Concentration: You find that increasing the DMPA concentration beyond a certain point does not increase the polymerization rate or may even decrease the final cure depth. For example, studies have shown that while increasing DMPA from 0.125 wt% to 0.25 wt% increases the polymerization rate, a further increase to 0.5 wt% shows no significant improvement due to the screening effect.[1][2]
Q3: I am not working with polymers. Does the photoinitiator DMPA affect biological signaling pathways?
A3: This is a point of common confusion. The acronym DMPA is used for two very different compounds:
-
2,2-Dimethoxy-2-phenylacetophenone: The photoinitiator used in polymer chemistry. Its effects are photochemical and relate to initiating radical polymerization. It is not used in biological systems to study signaling pathways.
-
Depo-Medroxyprogesterone Acetate: A hormonal contraceptive. This compound does interact with biological signaling pathways related to hormones.
This guide is exclusively for the photoinitiator, 2,2-Dimethoxy-2-phenylacetophenone. Its "screening effect" is a photophysical phenomenon, not a biological one.
Troubleshooting Guide: Overcoming the Screening Effect
Issue: Incomplete or shallow curing when using high concentrations of DMPA.
This guide provides a step-by-step approach to diagnose and resolve the screening effect.
Step 1: Optimize Photoinitiator Concentration
The first and most critical step is to determine the optimal concentration for your specific resin system and sample thickness. An optimal concentration maximizes cure depth before the screening effect becomes dominant.[3][4]
-
Action: Perform a concentration study. Prepare formulations with varying DMPA concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 wt%) while keeping all other parameters (monomer, light intensity, exposure time) constant.
-
Evaluation: Measure the cure depth for each concentration. The optimal concentration is the one that provides the maximum cure depth. Increasing the concentration beyond this optimum will likely lead to a decrease in cure depth.[3][5]
Step 2: Adjust Light Intensity and Exposure Time
If optimizing the concentration is insufficient, modifying the UV light source parameters can help.
-
Action 1: Increase Light Intensity: Using a higher intensity light source can generate more free radicals at the surface, which can help compensate for the light attenuation.[1] However, be aware that excessively high intensity can lead to rapid surface cure, which may trap unreacted monomer and increase stress.
-
Action 2: Increase Exposure Time: A longer exposure time can allow more photons to penetrate the sample as the initiator at the surface is consumed.
Step 3: Consider an Alternative Photoinitiator System
If the screening effect persists, DMPA may not be the ideal initiator for your application, especially for thick or highly pigmented systems.
-
Action: Switch to a Photobleaching Initiator: Use a Type I photoinitiator that photobleaches (becomes more transparent) upon exposure to UV light. This process allows UV light to penetrate deeper into the sample as the reaction proceeds. Good alternatives include:
-
BAPO (bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide): Effective for curing thicker sections and pigmented systems due to its long-wavelength absorption and photobleaching properties.[6][7][8][9]
-
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): Another excellent choice for achieving greater cure depths.[8][9][10]
-
-
Action: Use a Two-Part (Type II) System: Consider a Type II photoinitiator system, such as Camphorquinone (CQ) combined with an amine co-initiator. These systems can sometimes be more effective for specific wavelengths and applications.[8]
Data Presentation
The following tables summarize the relationship between photoinitiator concentration and curing performance, based on data from various studies.
Table 1: Effect of DMPA Concentration on Photopolymerization (Data synthesized from literature; specific monomer and light conditions apply)
| DMPA Concentration (wt%) | Polymerization Rate | Cure Depth | Observations |
| 0.125 | Moderate | Moderate | Efficient initiation.[1][2] |
| 0.25 | High | High | Often near-optimal for samples up to ~2mm.[1][2] |
| 0.50 | High | Similar to 0.25 wt% | Onset of the screening effect; no significant rate increase.[1][2] |
| > 1.0 | Decreasing | Reduced | Strong screening effect limits light penetration. |
Table 2: Comparison of Alternative Photoinitiators for Thick Section Curing
| Photoinitiator | Type | Key Advantage | Optimal Concentration Range (wt%) |
| DMPA | Type I (α-cleavage) | General purpose, efficient | 0.2 - 1.0 |
| BAPO | Type I (α-cleavage) | Photobleaching, good for pigmented systems | 0.1 - 1.0[7] |
| TPO | Type I (α-cleavage) | High reactivity, good cure depth | 0.5 - 3.0[10] |
| Camphorquinone/Amine | Type II (H-abstraction) | Visible light activation, common in dentistry | 0.2 - 1.0 (for CQ) |
Experimental Protocols
Protocol 1: Determining Optimal Photoinitiator Concentration
Objective: To find the DMPA concentration that maximizes cure depth for a specific resin and light source.
Materials:
-
Resin formulation (monomer/oligomer blend)
-
DMPA photoinitiator
-
Mixing vials (amber or covered in foil)
-
Micrometer or caliper
-
Glass slides and spacers of known thickness (e.g., 2 mm)
-
UV curing lamp with known intensity and wavelength (e.g., 365 nm)
Methodology:
-
Formulation Preparation: Prepare a series of resin formulations with varying DMPA concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 wt%). Ensure DMPA is fully dissolved. Work under yellow light or in a dark environment to prevent premature polymerization.
-
Sample Preparation: Place a glass slide on a level surface. Position two spacers on the slide. Dispense a small amount of the prepared resin between the spacers. Place a second glass slide on top to create a film of uniform thickness.
-
UV Curing: Place the sample under the UV lamp at a fixed distance. Irradiate for a predetermined time (e.g., 60 seconds).
-
Cure Depth Measurement: After curing, carefully separate the glass slides. Remove any uncured liquid resin with a solvent (e.g., isopropanol).
-
Measure the thickness of the cured polymer disc using a micrometer. This is the cure depth.
-
Data Analysis: Plot the cure depth as a function of DMPA concentration. The peak of this curve represents the optimal photoinitiator concentration.
Protocol 2: Monitoring Polymerization Kinetics with Real-Time FT-IR
Objective: To quantitatively measure the rate of polymerization (Rp) and final monomer conversion (DC) for different formulations.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a horizontal adapter.[11]
-
UV-LED light source (e.g., 365 nm) positioned to irradiate the sample in the FT-IR.[11]
-
Prepared resin formulations.
-
NaCl or KBr plates.
Methodology:
-
Baseline Spectrum: Record a background spectrum on the clean FT-IR crystal.
-
Sample Application: Place a single drop of the liquid resin onto the crystal of the FT-IR. If using plates, create a thin film between two plates and place it in the sample holder.
-
Initiate Monitoring: Begin recording FT-IR spectra continuously (e.g., 2 scans per second).[1]
-
Initiate Photopolymerization: After a brief delay to establish a baseline (e.g., 10 seconds), turn on the UV-LED light source to begin polymerization.[11]
-
Data Collection: Continue recording spectra for a set duration (e.g., 300-800 seconds) until the reaction is complete (i.e., the characteristic monomer peak stops decreasing).[11][12]
-
Data Analysis:
-
Monitor the decrease in the peak area of a characteristic monomer functional group (e.g., the acrylate C=C peak around 1635 cm⁻¹).[12]
-
Calculate the degree of conversion (DC%) over time using the formula: DC% = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time plot.
-
Mandatory Visualizations
Caption: Photochemical pathway of DMPA decomposition and polymerization initiation.
Caption: The screening effect at high vs. low DMPA concentrations.
Caption: Troubleshooting workflow for overcoming the DMPA screening effect.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. princeton.edu [princeton.edu]
- 4. uvebtech.com [uvebtech.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cure Depth in Thick Samples with 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator for curing thick samples.
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Dimethoxy-2-phenylacetophenone (DMPA) and how does it initiate polymerization?
A1: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient Type I photoinitiator used to initiate free-radical polymerization.[1][2] Upon exposure to ultraviolet (UV) light, the DMPA molecule absorbs a photon and undergoes a process called α-cleavage. This cleavage results in the formation of two distinct free radicals: a benzoyl radical and a methyl radical.[3] These highly reactive radicals then initiate the polymerization of monomers, such as acrylates, by attacking their double bonds and starting the polymer chain reaction.[1][2][3]
Q2: What is "depth of cure" and why is it a critical parameter in thick samples?
A2: Depth of cure (DOC) refers to the maximum thickness of a photocurable resin that can be successfully polymerized upon exposure to a specific dose of light energy.[4] This parameter is crucial in applications like 3D printing, dental fillings, and the fabrication of tissue engineering scaffolds, as it determines the thickness of individual layers that can be cured at once.[5][6] Insufficient cure depth can lead to structural weaknesses, uncured residual monomer, and delamination between layers, compromising the integrity and performance of the final product.[7]
Q3: What is the optimal UV wavelength to activate DMPA?
A3: DMPA primarily absorbs UV radiation in the range of 310-390 nm.[3][8] The maximum absorption peak for DMPA is around 365 nm, making UV light sources with a high emission intensity at this wavelength, such as specific mercury arc lamps or 365 nm LEDs, the most effective for its activation.[8][9] Matching the emission spectrum of the light source to the absorption spectrum of the photoinitiator is a critical first step for efficient polymerization.[10]
Q4: Does DMPA exhibit photobleaching, and how does this affect deep curing?
A4: Unlike some photoinitiators that photobleach (become more transparent upon irradiation), DMPA can exhibit the opposite effect. During photolysis, the byproducts formed from DMPA can also absorb light, sometimes even more strongly than the original DMPA molecule.[8][10] This phenomenon, known as photodarkening, causes the overall absorbance of the resin to increase as the curing process proceeds.[3][8] This increased absorbance can create a "screening effect," where the upper layers of the sample block light from penetrating into deeper regions, thereby limiting the achievable depth of cure.[8][10]
Q5: What are the primary factors that influence the depth of cure when using DMPA?
A5: The depth of cure is a multifactorial property influenced by several key experimental parameters. The most significant factors include the concentration of DMPA, the intensity (irradiance) and wavelength of the UV light source, and the total exposure time (energy dose).[4][5] The composition of the resin, including the type of monomer and the presence of any pigments or fillers, also plays a crucial role.[11][12] An optimal concentration of DMPA exists; too little results in insufficient radical generation, while too much can cause the light-screening effect that hinders deep curing.[5][13]
Troubleshooting Guide
This guide addresses common problems encountered when trying to achieve a sufficient depth of cure in thick samples using DMPA.
Problem: Insufficient or Shallow Depth of Cure
| Potential Cause | Explanation & Solution |
| Suboptimal DMPA Concentration | There is an optimal concentration of DMPA that maximizes cure depth. Below the optimum , there are not enough photoinitiator molecules to generate the radicals needed for polymerization at greater depths. Above the optimum , an excessive number of DMPA molecules near the surface absorb the incident UV light. This "screening effect" prevents light from penetrating deeper into the sample, leading to a shallow but highly cross-linked surface layer.[5][8][13] Solution: Systematically vary the concentration of DMPA (e.g., from 0.1 wt% to 2.0 wt%) to determine the optimal level for your specific resin system and sample thickness. Studies have shown that for some methacrylate monomers, increasing DMPA from 0.125 wt% to 0.25 wt% increases the polymerization rate, but further increasing it to 0.5 wt% shows no significant improvement due to this screening effect.[8] |
| Insufficient Light Energy | The total energy dose delivered to the sample is a product of light intensity (irradiance) and exposure time. A low energy dose may not be sufficient to generate enough radicals to achieve the critical conversion required for gelation at greater depths.[5] Cure depth generally increases with a higher energy dose.[13] Solution: Increase the exposure time or, if possible, the intensity of the UV light source. Higher intensity can help overcome the screening effect by increasing the rate of radical production.[8] |
| Light Source Mismatch | DMPA is most efficiently activated by UV light around 365 nm.[9] Using a light source with a different primary wavelength (e.g., a 405 nm or 470 nm LED) will result in poor absorption by DMPA and a significantly reduced initiation efficiency.[8] Solution: Verify the emission spectrum of your UV lamp. Ensure it has a high output in the 320-380 nm range, ideally with a peak at or near 365 nm. |
| Photodarkening Effect | As DMPA is consumed, its photoproducts can absorb UV light, increasing the overall opacity of the resin and preventing light from reaching deeper layers.[8][10] This effect is intrinsic to DMPA chemistry. Solution: While this effect cannot be eliminated, using a higher intensity light source can help push the curing front deeper before the screening from photoproducts becomes prohibitive.[8] For extremely thick samples, consider alternative photoinitiators known for photobleaching, such as TPO or BAPO, if your application allows.[14] |
Problem: Tacky or Uncured Surface
| Potential Cause | Explanation & Solution |
| Oxygen Inhibition | Atmospheric oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating radicals to form unreactive peroxy radicals, quenching the polymerization reaction at the surface exposed to air. This results in a tacky, under-cured layer.[4] Solution: Minimize oxygen exposure at the surface. This can be achieved by curing the sample under an inert atmosphere (e.g., nitrogen or argon), or by covering the surface with a transparent barrier like a polypropylene film.[15] |
Experimental Protocols
Protocol: Measurement of Depth of Cure
This protocol describes a common method for determining the depth of cure by measuring the thickness of cured samples after irradiation.[5]
Materials:
-
Photocurable resin containing a known concentration of DMPA.
-
A mold of known thickness (e.g., a stainless-steel washer or a silicone mold on a glass slide).
-
UV light source with known irradiance and wavelength (e.g., 365 nm LED).
-
Solvent for washing uncured resin (e.g., isopropanol, acetone).
-
A high-precision measuring instrument (e.g., digital calipers, micrometer, or profilometer).[16][17]
Methodology:
-
Sample Preparation: Place the mold onto a flat, transparent substrate (like a glass slide). Fill the mold completely with the prepared photocurable resin.
-
Irradiation: Position the UV light source directly above the sample at a fixed distance. Expose the sample to UV radiation for a predetermined time. To generate a "working curve," this step is repeated for several samples using a range of exposure times or intensities.[5][16]
-
Removal of Uncured Resin: After irradiation, carefully remove the sample from the mold. Thoroughly wash the cured portion with a suitable solvent to remove all uncured liquid resin.
-
Drying: Gently dry the cured sample, for instance, with a stream of compressed air.[18]
-
Thickness Measurement: Using a digital caliper or micrometer, measure the thickness of the solid, cured polymer. Take measurements at several points across the sample and calculate the average. This average thickness is the depth of cure for that specific energy dose.[5]
Quantitative Data Summary
The following tables summarize the relationship between key parameters and the depth of cure, based on findings from cited research.
Table 1: Effect of Photoinitiator Concentration on Cure Depth
Data presented is illustrative of the general trend observed in research. Actual values are highly dependent on the specific monomer system and experimental conditions.[5][13]
| Photoinitiator Concentration | Relative Cure Depth | Rationale |
| Low (e.g., < 0.2 wt%) | Sub-optimal | Insufficient radical generation for deep polymerization. |
| Optimal | Maximum | Balanced light absorption and radical generation throughout the sample depth.[5] |
| High (e.g., > 1.0 wt%) | Decreasing | Strong light absorption near the surface (screening effect) prevents light from penetrating to deeper layers.[8][13] |
Table 2: Effect of Light Energy Dose on Cure Depth
Data adapted from studies on multifunctional methacrylates.[5]
| Laser Energy Dosage (J/cm²) | Observed Trend in Cure Depth |
| 0.931 | Cure depth increases to an optimum with initiator concentration, then decreases. |
| 1.702 | Similar trend, but with a greater maximum cure depth achieved. |
| 22.255 | Significantly higher cure depths are achieved across all initiator concentrations. |
References
- 1. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 2. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. uvebtech.com [uvebtech.com]
- 5. princeton.edu [princeton.edu]
- 6. Cure depth in photopolymerization: Experiments and theory | Journal of Materials Research | Cambridge Core [cambridge.org]
- 7. euspen.eu [euspen.eu]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitallightlab.com [digitallightlab.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jnfuturechemical.com [jnfuturechemical.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.gatech.edu [repository.gatech.edu]
Technical Support Center: Addressing Yellowing in Polymers Initiated with 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yellowing in polymers initiated with 2,2-Dimethoxy-2-phenylacetophenone (DMPA), also known as Irgacure 651.
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Dimethoxy-2-phenylacetophenone (DMPA) and why is it used?
A1: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient Type I photoinitiator used to initiate free-radical polymerization upon exposure to ultraviolet (UV) light.[1] It is widely used in the preparation of acrylate and other polymers for applications in coatings, adhesives, and biomedical materials.[1]
Q2: What causes the yellowing of polymers initiated with DMPA?
A2: Yellowing in DMPA-initiated polymers is primarily a result of the photo-oxidative degradation of the polymer. Upon UV exposure, DMPA undergoes photolysis, breaking down into reactive species, including benzoyl radicals.[2] These radicals can abstract hydrogen atoms from the polymer backbone, leading to the formation of chromophoric groups (color-producing compounds) that absorb light in the blue-violet region of the spectrum, resulting in a yellow appearance.[2][3]
Q3: Can residual, unreacted DMPA contribute to yellowing?
A3: Yes, unreacted DMPA and its photolysis byproducts can contribute to yellowing.[4] The yellowing of photoinitiators themselves, and their fragments, can be related to their chemical structure.[4]
Q4: How does UV exposure time and intensity affect yellowing?
A4: Both prolonged UV exposure and high UV intensity can increase the extent of yellowing.[5] Over-curing can lead to the degradation of stabilizers and premature aging of the polymer, contributing to discoloration.[5] It is crucial to optimize the UV dose to achieve complete polymerization while minimizing side reactions that cause yellowing.
Q5: Are there any additives that can help reduce yellowing?
A5: Yes, incorporating UV absorbers and Hindered Amine Light Stabilizers (HALS) can significantly reduce yellowing.[3][6] UV absorbers work by blocking harmful UV radiation, while HALS trap free radicals that cause degradation.[3][6] The selection of these additives should be done carefully to avoid any unwanted interactions with the photoinitiator or other components of the formulation.
Troubleshooting Guides
Issue 1: Polymer appears yellow immediately after UV curing.
This is a common issue that can often be addressed by optimizing the curing parameters and formulation.
| Potential Cause | Recommended Action |
| Excessive DMPA Concentration | High concentrations of DMPA can lead to an "inner filter effect," where the surface absorbs too much light, hindering through-cure and potentially leading to the formation of more yellowing byproducts.[7] Reduce the DMPA concentration in increments (e.g., 0.1 wt%) to find the optimal level for efficient curing without excessive yellowing. |
| High UV Intensity / Long Exposure Time | Over-curing can cause degradation of the polymer and photoinitiator byproducts.[5] Reduce the UV intensity or exposure time. It's important to ensure the polymer is fully cured; this can be checked by monitoring physical properties or using techniques like FTIR spectroscopy to measure monomer conversion. |
| Incomplete Curing | Residual monomers and radicals from an incomplete cure can oxidize and contribute to yellowing.[3] Ensure a full cure by providing sufficient UV intensity and exposure time. The use of a nitrogen-inerted curing chamber can also help by eliminating surface oxygen inhibition.[3] |
Issue 2: Polymer turns yellow over time after curing (post-curing yellowing).
This delayed yellowing is often due to slow oxidation and degradation processes.
| Potential Cause | Recommended Action |
| Photo-oxidation from Ambient Light | The cured polymer is still susceptible to degradation from exposure to ambient UV light and oxygen.[5] Incorporate UV absorbers (e.g., benzotriazoles) and Hindered Amine Light Stabilizers (HALS) into your formulation to protect the polymer from long-term degradation.[3][6] |
| Thermal Degradation | Exposure to heat can accelerate the decomposition of the polymer and residual initiator fragments, leading to the formation of colored byproducts.[3] If the polymer will be used in a high-temperature environment, consider incorporating antioxidants. |
| Interaction with Other Additives | Certain additives can interact with the DMPA byproducts or the polymer to cause discoloration over time. Review your formulation for any potential incompatibilities. |
Experimental Protocols
Protocol for Measuring Yellowness Index (YI) of Thin Polymer Films
This protocol is based on the principles of ASTM E313 and is adapted for a typical research laboratory setting.[8][9][10]
Objective: To quantify the degree of yellowing in a polymer film sample using a spectrophotometer.
Apparatus:
-
Spectrophotometer or colorimeter with the capability to measure transmittance or reflectance spectra in the visible range (typically 380-780 nm).
-
Standard white calibration plate.
-
Sample holder for thin films.
Procedure:
-
Instrument Calibration:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Calibrate the instrument using the standard white plate to ensure accuracy.[9]
-
-
Sample Preparation:
-
Measurement:
-
Place the polymer film sample in the sample holder.
-
Measure the transmittance or reflectance spectrum across the visible wavelength range.
-
Most modern spectrophotometers with color measurement software will automatically calculate the CIE tristimulus values (X, Y, Z) and the Yellowness Index (YI) based on the selected illuminant (e.g., D65) and observer (e.g., 2°).
-
-
Data Analysis:
-
Record the Yellowness Index (YI) value. A higher YI value indicates a greater degree of yellowing.
-
For comparison studies, ensure all measurements are taken under the same conditions (instrument, calibration, sample thickness, etc.).
-
Visualizations
Caption: Photolysis of DMPA and subsequent reactions leading to polymer yellowing.
Caption: A logical workflow for troubleshooting yellowing in DMPA-initiated polymers.
References
- 1. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 2. Yellowness Index (YI) ASTM E313 [intertek.com]
- 3. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. researchgate.net [researchgate.net]
- 5. uvitron.com [uvitron.com]
- 6. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. infinitalab.com [infinitalab.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. What is Yellowness Index? - chnspec.net [chnspec.net]
Technical Support Center: High-Purity Purification of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2,2-Dimethoxy-2-phenylacetophenone (DMPA, CAS 24650-42-8) to meet high-purity requirements (≥99%).
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Dimethoxy-2-phenylacetophenone (DMPA) and why is high purity important?
A1: 2,2-Dimethoxy-2-phenylacetophenone, also known as Benzil Dimethyl Ketal or by trade names like Irgacure 651, is a highly efficient photoinitiator.[1][2] It is used to initiate radical polymerization upon exposure to UV light in applications such as coatings, adhesives, printing inks, and the fabrication of biomedical devices.[1][3][4] High purity (typically ≥99%) is critical to ensure predictable reaction kinetics, consistent performance, and the absence of unwanted side reactions or impurities in the final polymer product.
Q2: What are the key physical and chemical properties of DMPA relevant to purification?
A2: DMPA is a white crystalline solid with a melting point of 64-67°C.[1] It is soluble in various organic solvents like acetone, ethyl acetate, hot methanol, and isopropanol, but insoluble in water.[1][5] It is sensitive to light and can decompose in acidic conditions but is stable in alkaline environments.[1] These properties are fundamental to selecting an appropriate purification strategy, such as recrystallization.
Q3: What are the common impurities found in crude DMPA?
A3: Impurities in DMPA can arise from the synthesis process, which often involves the reaction of benzil with other reagents.[5][6] Common impurities may include unreacted benzil, benzaldehyde, benzoic acid, and by-products from side reactions. The nature and amount of these impurities dictate the most effective purification method.
Q4: How should high-purity DMPA be stored?
A4: High-purity DMPA should be stored in a tightly sealed container, protected from light and heat to prevent degradation.[1] Cool, dry, and dark conditions are ideal for maintaining its stability and purity over time.
Purification Workflow and Method Selection
Choosing the right purification strategy depends on the initial purity of the crude DMPA and the desired final purity. The following diagram outlines a general workflow for decision-making.
Caption: Decision workflow for DMPA purification.
Experimental Protocols
Protocol 1: Recrystallization from Methanol
Recrystallization is a highly effective method for purifying DMPA that is already at a relatively high purity (>90%).
Objective: To achieve >99.5% purity by removing soluble impurities.
Materials:
-
Crude DMPA
-
Anhydrous Methanol (HPLC grade)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude DMPA in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol (e.g., approximately 3-4 mL per gram of DMPA) to start.
-
Heating: Gently heat the mixture to reflux (approx. 65°C) with continuous stirring. If the solid does not fully dissolve, add small portions of hot methanol until a clear, saturated solution is obtained. Avoid adding excess solvent to maximize yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities from the crystal surface.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 30-40°C) to remove residual solvent. The final product should be a fine, white crystalline powder.
Protocol 2: Column Chromatography
For crude DMPA with significant impurities (<90% purity) or impurities with similar solubility, column chromatography is the preferred method.
Objective: To separate DMPA from multiple impurities based on polarity.
Materials:
-
Crude DMPA
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude DMPA in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 95:5 Hexane:Ethyl Acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the DMPA. The optimal gradient should be determined beforehand using TLC.
-
Fraction Collection: Collect fractions and monitor the separation using TLC. DMPA is UV active, making it easy to visualize on TLC plates under a UV lamp.
-
Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for Crude DMPA (Initial Purity ~92%)
| Parameter | Recrystallization (Methanol) | Column Chromatography (Hexane/EtOAc) |
| Final Purity (HPLC) | >99.7% | >99.9% |
| Typical Yield | 80-90% | 65-80% |
| Solvent Consumption | Moderate | High |
| Time Required | 3-4 hours | 8-12 hours |
| Complexity | Low | High |
| Best For | Removing minor, soluble impurities | Complex mixtures, baseline separation |
Table 2: Purity Analysis Methods
| Analytical Method | Purpose | Key Parameters |
| HPLC | Quantitative purity analysis and impurity profiling.[7] | Reverse-phase C18 column, Mobile phase (e.g., Acetonitrile/Water), UV detection.[8] |
| GC-MS | Identifying and quantifying volatile impurities.[7] | Capillary column, temperature gradient, mass spectrometry detection. |
| Melting Point | Quick assessment of purity. | A sharp melting range (e.g., 65-66°C) indicates high purity.[6] |
| TLC | Monitoring reaction progress and column chromatography fractions. | Silica plates, Hexane/Ethyl Acetate mobile phase, UV visualization. |
Troubleshooting Guide
This section addresses common issues encountered during the purification of DMPA.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 90571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. US5081307A - Process for preparing 2,2-dimethoxy-2-phenylacetophenone - Google Patents [patents.google.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. Separation of 2,2-Dimethoxy-1,2-diphenylethanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) Photolysis
Welcome to the technical support center for 2,2-Dimethoxy-2-phenylacetophenone (DMPA) photolysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the photolysis of DMPA.
Problem: My reaction yield is low, and the mixture is turning yellow.
-
Possible Cause: The formation of light-absorbing byproducts can shield the remaining DMPA from UV light, reducing the photoinitiation rate. This "light screening" effect is more pronounced at higher DMPA concentrations. During irradiation, the absorbance of the solution can increase due to the formation of these photoproducts.[1][2]
-
Solution:
-
Optimize DMPA Concentration: While increasing the initiator concentration can initially boost the polymerization rate, excessive levels can lead to a screening effect. For thick samples (around 2 mm), concentrations as low as 0.25 wt% can provide high conversion rates.[1][2] Experiment with a concentration range (e.g., 0.1 to 0.5 wt%) to find the optimal loading for your specific system.
-
Increase Light Intensity: Using a higher intensity light source can help overcome the screening effect by increasing the overall production of primary radicals.[2]
-
Ensure Proper Wavelength: DMPA absorbs UV light in the 310-390 nm range.[1] Ensure your UV lamp's emission spectrum overlaps with DMPA's absorption spectrum for efficient activation. A common wavelength used is 365 nm.[1][2]
-
Problem: I am observing significant amounts of benzoic acid in my product mixture.
-
Possible Cause: The presence of molecular oxygen can lead to the formation of benzoic acid. Benzoyl radicals, generated from the primary cleavage of DMPA, are efficiently quenched by oxygen.[3] This can interfere with the desired radical reactions.
-
Solution:
-
Deoxygenate the System: Before irradiation, thoroughly degas your solvent and reaction mixture. This is commonly achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 20 minutes.[2]
-
Maintain an Inert Atmosphere: Conduct the photolysis reaction under a continuous flow of an inert gas to prevent oxygen from re-dissolving into the mixture.[1]
-
Problem: The reaction is not initiating, or the initiation is very slow.
-
Possible Cause 1: Inefficient Radical Generation. The primary photochemical event for DMPA is the α-cleavage (Norrish Type I) to form a benzoyl radical and an α,α-dimethoxybenzyl radical.[2][4] If this cleavage is inefficient, initiation will be poor.
-
Solution 1: Verify Light Source. Check the specifications of your UV lamp to ensure it provides sufficient intensity at the correct wavelength (e.g., 365 nm) to excite the DMPA molecules.
-
Possible Cause 2: Presence of Inhibitors. The α,α-dimethoxybenzyl radical is considered a "passive" or even inhibiting species, unlike the "active" benzoyl radical which initiates polymerization.[5] Certain impurities in the solvent or monomers can also act as radical scavengers.
-
Solution 2: Purify Reagents. Use high-purity solvents and monomers to minimize the presence of potential inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction of DMPA?
Upon absorption of UV radiation, DMPA undergoes a Norrish Type I α-cleavage. This process breaks the bond between the carbonyl group and the adjacent carbon atom, generating two radical fragments: an "active" benzoyl radical, which typically initiates polymerization, and a less reactive α,α-dimethoxybenzyl radical.[2][5]
Caption: Primary photolysis pathway of DMPA via α-cleavage.
Q2: What are the common side products of DMPA photolysis?
Besides the primary radical fragments, several other products can form through side reactions. These include methyl benzoate, benzoic acid (especially in the presence of oxygen), and various recombination products.[1][2][3] The distribution of these products is highly dependent on the reaction conditions.
Q3: How does the choice of solvent affect the reaction?
The solvent can influence the reaction in several ways, including its ability to dissolve DMPA and its potential to participate in hydrogen abstraction reactions with the generated radicals. For instance, using a solvent like tetrahydrofuran (THF) is common in some applications.[1] The key is to choose a solvent that is transparent at the irradiation wavelength and does not interfere with the desired radical pathway.
Q4: Can DMPA be used in aqueous systems?
DMPA has low solubility in water. For polymerizations in aqueous dispersed systems like emulsions, more water-soluble photoinitiators are often preferred to ensure efficient radical generation in the desired phase.
Q5: What is the effect of DMPA concentration on reaction kinetics?
The relationship between DMPA concentration and reaction rate is not always linear.
-
Low to Moderate Concentrations (e.g., 0.125 to 0.25 wt%): Increasing the concentration generally leads to a higher rate of polymerization due to an increased production of initiating radicals.[2]
-
High Concentrations (e.g., >0.25 wt%): At higher concentrations, a "screening effect" can occur. The high concentration of DMPA molecules at the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample.[2] This can lead to a plateau or even a decrease in the overall conversion rate, especially in thick samples.[2]
Table 1: Effect of DMPA Concentration on Polymerization
| DMPA Concentration | Polymerization Rate | Conversion Efficiency | Notes |
| Low (e.g., 0.125 wt%) | Moderate | Good | Rate increases with concentration.[2] |
| Optimal (e.g., 0.25 wt%) | High | High | Efficient for samples up to ~2 mm thick.[1][2] |
| High (e.g., 0.5 wt%) | Similar to Optimal | May Decrease | Significant light screening effect can occur.[2] |
Experimental Protocols
General Protocol for DMPA Photolysis in Solution
This protocol provides a general framework. Specific parameters such as concentration, solvent, and irradiation time should be optimized for your particular application.
-
Preparation of Solution:
-
Dissolve the desired amount of DMPA (e.g., 0.01 M to 0.04 M) and the substrate (e.g., monomer) in the chosen solvent (e.g., acetonitrile, THF) in a quartz reaction vessel.[2]
-
The vessel must be made of a material (like quartz) that is transparent to the UV wavelength being used.
-
-
Deoxygenation:
-
Seal the reaction vessel with a septum.
-
Bubble dry, inert gas (nitrogen or argon) through the solution for a minimum of 20 minutes to remove dissolved oxygen.[2]
-
-
Irradiation:
-
Place the reaction vessel in a photoreactor equipped with a suitable UV lamp (e.g., a 365 nm LED or mercury arc lamp).[1][2]
-
Ensure the setup is properly shielded for UV safety.
-
Begin irradiation while maintaining a gentle positive pressure of the inert gas.
-
If the reaction is temperature-sensitive, use a cooling system to maintain a constant temperature.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking aliquots at different time intervals.
-
Techniques like UV-Vis spectroscopy can be used to follow the disappearance of the DMPA absorption peak.[2]
-
Chromatographic methods (HPLC, GC-MS) can be used to quantify the formation of products and the consumption of reactants.
-
-
Work-up and Analysis:
-
Once the reaction is complete, stop the irradiation.
-
Analyze the final product mixture using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC) to determine the product distribution and identify any side products.
-
Caption: A logical workflow for troubleshooting common DMPA photolysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical. cap alpha. -cleavage of 2,2-dimethoxy-2-phenylaceto-phenone and 1-hydroxycyclohexyl phenyl ketone photoinitiators. Effect of molecular oxygen on free radical reaction in solution (Journal Article) | OSTI.GOV [osti.gov]
- 4. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Enhancing the shelf life of 2,2-Dimethoxy-2-phenylacetophenone-containing formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability and shelf life of formulations containing the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA).
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Dimethoxy-2-phenylacetophenone (DMPA) and what is its primary function?
A1: 2,2-Dimethoxy-2-phenylacetophenone (DMPA), also known as Benzil Dimethyl Ketal, is a highly efficient Type I photoinitiator.[1][2] Its primary function is to absorb ultraviolet (UV) light and generate free radicals, which in turn initiate a polymerization reaction to cure or solidify a liquid formulation.[3]
Q2: What are the primary factors that cause DMPA degradation in a formulation?
A2: DMPA is sensitive to several factors that can lead to its degradation:
-
Light Exposure: As a photoinitiator, DMPA is inherently sensitive to light, particularly UV radiation.[4]
-
Acidic Conditions: DMPA readily decomposes in the presence of strong acids. It is, however, stable in alkaline conditions.[5][6]
-
Heat: Elevated temperatures can accelerate the degradation of DMPA and other formulation components, potentially leading to discoloration and loss of efficacy.[7]
-
Oxidation: Like many organic compounds, DMPA can be susceptible to oxidation, especially when exposed to air, heat, and light over time.[8][9]
Q3: What are the ideal storage conditions for pure DMPA and its formulations?
A3: To maximize shelf life, both pure DMPA and formulations containing it should be stored in tightly sealed, opaque containers to protect them from light and moisture.[4][5] Storage should be in a cool, dry, and well-ventilated area, away from heat sources and incompatible substances like strong acids.[6]
Q4: Can I use DMPA in water-based formulations?
A4: DMPA is insoluble in water.[5] While it is soluble in many common organic solvents like acetone and ethyl acetate, its use in purely aqueous systems is limited without the use of a co-solvent or emulsification system.[4]
Troubleshooting Guide
Users may encounter several common issues related to the stability of DMPA-containing formulations. The following guide provides potential causes and recommended solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Reduced Curing Speed or Incomplete Cure | DMPA Degradation: The concentration of active DMPA has decreased over time due to exposure to light, heat, or incompatible excipients. | 1. Confirm DMPA concentration using HPLC analysis (see Experimental Protocol 2). 2. Ensure formulations are stored in opaque containers and protected from heat. 3. Add a combination of antioxidants and light stabilizers to the formulation (see Table 1). |
| UV Screening by Degradation Products: Photoproducts from DMPA degradation can absorb UV light, preventing it from reaching the remaining active initiator. | 1. Filter the formulation if precipitates are observed. 2. Optimize the initial DMPA concentration; excessively high levels can exacerbate this effect. | |
| Yellowing of the Formulation (Before or After Curing) | Photo-oxidative Degradation: Exposure to UV light and oxygen can generate colored byproducts (chromophores) from the degradation of DMPA or other formulation components.[8][10] | 1. Incorporate UV absorbers and Hindered Amine Light Stabilizers (HALS) into the formulation.[10] HALS are highly effective radical scavengers.[11] 2. Purge the formulation with nitrogen before sealing to minimize dissolved oxygen. |
| Incompatible Additives: Certain additives, such as some phenolic antioxidants, can form colored species, especially at elevated processing temperatures.[12] | 1. Review all formulation components for known incompatibilities. 2. Conduct compatibility studies by testing binary mixtures of DMPA and each excipient (see Experimental Protocol 1). | |
| Phase Separation or Precipitation in Liquid Formulation | Excipient Incompatibility: An excipient may be interacting with DMPA, leading to the formation of an insoluble complex. | 1. Identify the problematic excipient through systematic compatibility testing. 2. Consider alternative excipients with better compatibility profiles. |
| Solvent Evaporation or Change in Polarity: Changes in the solvent system over time can cause DMPA or other components to precipitate. | 1. Ensure containers are hermetically sealed. 2. Verify the long-term stability of the chosen solvent system. |
Table 1: Recommended Stabilizers for DMPA-Containing Formulations
The addition of stabilizers is a key strategy for enhancing the shelf life of DMPA formulations. A synergistic combination of antioxidants and light stabilizers often provides the best protection.[1]
| Stabilizer Type | Class | Function & Mechanism | Recommended Concentration (w/w of total formulation) |
| Antioxidant | Hindered Phenols (e.g., BHT, Irganox® 1010) | Scavenge free radicals to terminate oxidative chain reactions, preventing degradation from heat and oxygen exposure.[9][13] | 0.1 - 0.5% |
| Light Stabilizer | Hindered Amine Light Stabilizers (HALS) | Do not absorb UV light but act as potent radical scavengers, inhibiting light-induced degradation. They are regenerative and highly effective at low concentrations.[11] | 0.2 - 1.0% |
| Light Stabilizer | UV Absorbers (UVA) (e.g., Benzotriazoles, Hydroxyphenyl-triazines) | Preferentially absorb harmful UV radiation and dissipate it as thermal energy, protecting DMPA from photocleavage during storage.[13][14] | 0.5 - 2.0% |
Note: The optimal concentration of stabilizers should be determined experimentally for each specific formulation. Care must be taken to select a UVA that does not significantly compete with DMPA for UV absorption at the curing wavelength.[15]
Experimental Protocols
1. Experimental Protocol: Excipient Compatibility Study
This protocol is designed to identify potential chemical incompatibilities between DMPA and other formulation components under accelerated conditions.
Methodology:
-
Preparation of Samples:
-
Prepare binary mixtures of DMPA and each individual excipient (e.g., oligomers, monomers, stabilizers, pigments) in a 1:1 ratio by weight.
-
Prepare a "complete formulation" sample containing all components.
-
Prepare a "control" sample of pure DMPA.
-
-
Stress Conditions:
-
Analysis:
-
At weekly intervals (Week 0, 1, 2, 3, 4), remove samples for analysis.
-
Visually inspect for physical changes (color change, precipitation, phase separation).
-
Quantify the remaining percentage of DMPA using a stability-indicating HPLC method (see Protocol 2).
-
-
Interpretation:
-
A significant loss of DMPA (>5-10%) in a binary mixture compared to the control indicates a potential incompatibility.[18]
-
2. Experimental Protocol: HPLC Method for Quantification of DMPA
This protocol provides a general method for determining the concentration of DMPA in a formulation, essential for stability studies.
Methodology:
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of DMPA reference standard (e.g., 1 mg/mL) in acetonitrile.
-
Create a calibration curve by preparing a series of dilutions (e.g., from 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a known volume of acetonitrile to achieve a theoretical DMPA concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standards and samples.
-
Identify the DMPA peak by its retention time.
-
Calculate the concentration of DMPA in the samples by plotting the peak area against the concentration of the standards and using the resulting linear regression equation.
-
Visualizations
Caption: Norrish Type I photocleavage of DMPA upon UV exposure.
Caption: Workflow for conducting an accelerated stability study.
Caption: Logical flow for diagnosing and resolving DMPA instability.
References
- 1. rbhltd.com [rbhltd.com]
- 2. 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 90571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. valtris.com [valtris.com]
- 5. Types of Polymer Stabilizers, Stabilizer in Polymer | Tintoll [uvabsorber.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. uvitron.com [uvitron.com]
- 8. Why does UV glue turn yellow and how to prevent it?-Elaplus functional Materials Co., LTD [en.elaplus.cc]
- 9. youtube.com [youtube.com]
- 10. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 11. specialchem.com [specialchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. quercus.be [quercus.be]
- 17. accelerated stability test: Topics by Science.gov [science.gov]
- 18. certified-laboratories.com [certified-laboratories.com]
Validation & Comparative
A Comparative Analysis of Photoinitiator Efficiency: 2,2-Dimethoxy-2-phenylacetophenone vs. Key Alternatives
In the realm of photopolymerization, the choice of a photoinitiator is paramount, directly influencing curing speed, depth, and the ultimate physical properties of the resulting polymer. This guide provides a detailed comparison of the efficiency of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used Type I photoinitiator, against other common initiators: Irgacure 184, Irgacure 651, and Benzophenone. This analysis is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to facilitate informed decision-making.
Quantitative Performance Comparison
The efficiency of a photoinitiator is determined by several factors, including its light absorption characteristics, the quantum yield of radical generation, and the reactivity of the generated radicals with the monomer. The following tables summarize key performance indicators for DMPA and its alternatives. It is important to note that direct comparison can be challenging as efficiency is highly dependent on the specific monomer system, light intensity, and other experimental conditions.
Table 1: Physical and Photochemical Properties of Selected Photoinitiators
| Photoinitiator | Chemical Name | Type | Molar Mass ( g/mol ) | Absorption Max (λmax, nm) |
| DMPA (Irgacure 651) | 2,2-Dimethoxy-2-phenylacetophenone | Norrish Type I | 256.30 | ~340-365 |
| Irgacure 184 | 1-Hydroxycyclohexyl phenyl ketone | Norrish Type I | 204.28 | ~333 |
| Benzophenone | Diphenylmethanone | Norrish Type II | 182.22 | ~340-380 |
Table 2: Comparative Performance in Acrylate Polymerization
| Photoinitiator | Monomer System | Initiator Conc. (wt%) | Light Intensity (mW/cm²) | Max. Polymerization Rate (Rp,max) (% s⁻¹) | Final Conversion (%) | Reference |
| DMPA | HEMA-based | 0.2 | 300 (320-500 nm) | High | >70 | |
| DMPA | HEMAM-based | 0.2 | 300 (320-500 nm) | High | <60 | |
| Irgacure 184 | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Benzophenone | Acrylate | Not specified | Not specified | Varies with co-initiator | Varies |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. HEMA: 2-hydroxyethyl methacrylate; HEMAM: 2-hydroxyethyl methacrylamide.
Photoinitiation Mechanisms
The mechanism by which a photoinitiator generates radicals upon UV exposure is a critical determinant of its efficiency. DMPA and Irgacure 184 are Type I photoinitiators that undergo α-cleavage (Norrish Type I reaction) to form two radical fragments. In contrast, Benzophenone is a Type II photoinitiator that requires a co-initiator (e.g., an amine) to generate radicals through hydrogen abstraction (Norrish Type II reaction).
Experimental Protocols
To ensure the objective comparison of photoinitiator performance, standardized and detailed methodologies are crucial. The following are protocols for key experiments used to evaluate photoinitiator efficiency.
Protocol 1: Determination of Polymerization Kinetics via Real-Time FTIR (RT-FTIR) Spectroscopy
Objective: To continuously monitor the rate and degree of monomer conversion during photopolymerization.
Methodology:
-
Sample Preparation: A thin film of the photocurable formulation (monomer, photoinitiator, and any other additives) is prepared between two transparent substrates (e.g., KBr or NaCl plates) or directly on an attenuated total reflectance (ATR) crystal. The thickness of the film is typically controlled using a spacer.
-
Initial Spectrum: An initial FTIR spectrum of the uncured sample is recorded to establish the baseline absorbance of the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1636 cm⁻¹).
-
Photopolymerization: The sample is exposed to a UV light source with a specific wavelength and intensity.
-
Real-Time Monitoring: FTIR spectra are continuously recorded at regular intervals (e.g., every second) during the UV exposure.
-
Data Analysis: The decrease in the absorbance peak area of the reactive functional group is monitored over time. The degree of conversion is calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization is determined from the slope of the conversion versus time plot.
Protocol 2: Evaluation of Curing Performance using Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the exothermic photopolymerization reaction, providing information on the reaction kinetics and total heat of polymerization.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid photocurable formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.
-
Isothermal Equilibration: The sample is brought to and held at a constant, desired temperature.
-
UV Exposure: The sample is irradiated with a UV light source of a specific wavelength and intensity for a set duration. The DSC records the heat flow as a function of time.
-
Data Analysis: The area under the exothermic peak in the heat flow versus time curve is integrated to determine the total heat of polymerization (ΔH). The degree of conversion and the rate of polymerization can be calculated from the heat flow data.
Discussion and Conclusion
The selection of an appropriate photoinitiator requires a careful consideration of its photochemical properties and its performance within a specific formulation.
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient Type I photoinitiator suitable for a wide range of applications. Its key advantages include high initiation speed and efficiency in both thin and thick sections. However, it primarily absorbs in the shorter wavelength UV range and can sometimes lead to yellowing in the cured polymer.
-
Irgacure 184 is another efficient Type I photoinitiator known for its low yellowing and good surface cure properties. Its performance is often compared to DMPA, with the choice between them depending on the specific requirements for yellowing and curing characteristics.
-
Benzophenone , a Type II photoinitiator, is a cost-effective and versatile option. Its main drawback is the requirement for a co-initiator, and its efficiency can be highly dependent on the nature and concentration of this co-initiator. It is often used in applications where through-cure is critical.
A Comparative Analysis of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) and the Irgacure Series of Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. This guide provides a comprehensive comparative analysis of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), also known as Irgacure 651, and key photoinitiators from the widely used Irgacure series. This objective comparison, supported by experimental data, will assist researchers and professionals in making informed decisions for their specific applications, ranging from industrial coatings to biomedical hydrogels.
Executive Summary
2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a cost-effective and widely utilized Type I photoinitiator. The Irgacure series, from BASF, offers a broad range of photoinitiators with specialized properties, such as low yellowing (Irgacure 184) and enhanced biocompatibility (Irgacure 2959). The choice between DMPA and a specific Irgacure product hinges on the critical parameters of the application, including the required cure speed, the acceptable level of yellowing, and biocompatibility constraints. This guide presents a detailed comparison of their performance metrics, supported by experimental protocols and data.
Chemical Properties and Classification
Both DMPA and the highlighted Irgacure photoinitiators are classified as Type I, or free-radical, photoinitiators. Upon exposure to ultraviolet (UV) light, they undergo a unimolecular cleavage to generate free radicals that initiate the polymerization of monomers and oligomers.
| Property | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Irgacure 184 | Irgacure 2959 |
| Chemical Name | 2,2-Dimethoxy-2-phenylacetophenone | 1-Hydroxycyclohexyl phenyl ketone | 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone |
| CAS Number | 24650-42-8 | 947-19-3 | 106797-53-9 |
| Molecular Formula | C₁₆H₁₆O₃ | C₁₃H₁₆O₂ | C₁₂H₁₆O₄ |
| Molecular Weight | 256.30 g/mol | 204.26 g/mol | 224.25 g/mol |
| Appearance | White crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 64-67 °C | 47-50 °C | 88-92 °C |
| Key Features | General-purpose, cost-effective | Highly efficient, non-yellowing, low odor | Low cytotoxicity, suitable for biomedical applications |
Performance Comparison: Photocuring Efficiency
The efficiency of a photoinitiator is determined by its ability to absorb UV light at a specific wavelength and generate free radicals to drive the polymerization reaction. This is often quantified by the rate of polymerization (Rp) and the final degree of conversion (DC) of the monomers.
While direct comparative studies under identical conditions are limited, the following table summarizes available data and typical performance characteristics.
| Performance Metric | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Irgacure 184 | Irgacure 2959 |
| Cure Speed | Generally considered to have a high polymerization rate. | High efficiency, often used for fast surface curing. | Lower polymerization efficiency at 365 nm, may require higher intensity or longer exposure.[1] |
| Degree of Conversion | Can achieve high conversion, though efficiency can be formulation-dependent. | High degree of conversion, contributing to good final mechanical properties. | Can achieve sufficient crosslinking for hydrogels, but may be lower than other initiators. |
| Application Focus | General purpose UV curing for inks, coatings, and adhesives.[2] | Clear coatings, non-yellowing applications.[3] | Biomedical hydrogels, cell encapsulation, and drug delivery systems.[4] |
Performance Comparison: Yellowing
A critical factor for many applications, particularly for clear coatings and biomedical materials, is the tendency of the photoinitiator and its byproducts to cause yellowing upon exposure to UV light.
| Performance Metric | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Irgacure 184 | Irgacure 2959 |
| Yellowing Index | Can exhibit some yellowing, which may be undesirable for certain applications. | Specifically designed for non-yellowing applications and exhibits excellent color stability.[3] | Generally exhibits low yellowing, making it suitable for applications where color is a concern. |
Performance Comparison: Cytotoxicity in Biomedical Applications
For applications in drug development and tissue engineering, the cytotoxicity of the photoinitiator is a primary concern.
| Performance Metric | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Irgacure 184 | Irgacure 2959 |
| Cytotoxicity | Has been shown to induce cytotoxicity, particularly at higher concentrations. | Can be toxic to cells, especially at higher concentrations. | Exhibits low cytotoxicity, making it one of the most widely used photoinitiators for cell-encapsulating hydrogels.[4][5] |
Experimental Protocols
Measurement of Photopolymerization Kinetics using Real-Time FTIR Spectroscopy
This protocol outlines the methodology to quantify and compare the photocuring kinetics of different photoinitiators.
-
Sample Preparation: Prepare the photopolymerizable formulation by mixing the monomer(s), oligomer(s), and the photoinitiator at the desired concentration in a light-protected environment.
-
FTIR Setup: Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr or NaCl) to create a thin film of a defined thickness. For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.
-
Initial Spectrum: Record an initial IR spectrum of the uncured sample to serve as a baseline (t=0).
-
Initiation and Monitoring: Position the sample in the spectrometer and align the UV light source. Simultaneously start the UV exposure and the rapid, continuous collection of IR spectra at short intervals (e.g., every second).
-
Data Analysis: Monitor the decrease in the absorbance of the characteristic peak for the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1637 cm⁻¹). The degree of conversion (DC) at a given time (t) is calculated using the following formula:
DC(t) = [ (A₀ - Aₜ) / A₀ ] * 100%
where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.
Measurement of Yellowness Index
The yellowness index (YI) can be measured to quantify the discoloration of the cured polymer, following a standard method such as ASTM E313.
-
Sample Preparation: Prepare thin films of the polymer by curing the formulation with the respective photoinitiator under controlled UV exposure conditions.
-
Spectrophotometer Calibration: Calibrate a spectrophotometer using a standard white reference tile.
-
Measurement: Place the cured polymer sample in the spectrophotometer and measure the tristimulus values (X, Y, Z) under a specified illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Calculation: Calculate the Yellowness Index (YI) using the following formula from ASTM E313:
YI = [ 100 * (Cₓ * X - Cₙ * Z) ] / Y
where Cₓ and Cₙ are coefficients dependent on the illuminant and observer.
Visualizations
Caption: General mechanism of free-radical photopolymerization.
Caption: Experimental workflow for kinetic analysis using RT-FTIR.
Conclusion
The selection between 2,2-Dimethoxy-2-phenylacetophenone (DMPA) and the Irgacure series of photoinitiators is a critical decision in the formulation of photocurable materials. DMPA serves as a reliable and economical choice for a wide range of general-purpose applications. However, for specialized requirements, the Irgacure series offers tailored solutions. Irgacure 184 is the preferred option for applications demanding high clarity and resistance to yellowing. For biomedical applications, particularly those involving cell encapsulation, the low cytotoxicity of Irgacure 2959 makes it the industry standard, despite its potentially slower curing kinetics. Researchers and formulators must carefully consider the trade-offs between cure speed, yellowing, biocompatibility, and cost to select the optimal photoinitiator for their specific needs. Further head-to-head comparative studies under standardized conditions would be invaluable to the scientific community for more nuanced selection.
References
- 1. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boldchem.com [boldchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polymer Properties Initiated by 2,2-Dimethoxy-2-phenylacetophenone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA) with other common alternatives for inducing the polymerization of acrylate-based polymers. The performance of these initiators is evaluated based on key polymer properties, supported by experimental data and detailed methodologies.
Introduction to Photoinitiators in Polymer Synthesis
Photoinitiators are essential components in photopolymerization, a process that utilizes light to initiate a chain reaction leading to the formation of a polymer. These molecules absorb light and generate reactive species, typically free radicals, which then react with monomers to start the polymerization process. The choice of photoinitiator significantly impacts the final properties of the polymer, including its molecular weight, molecular weight distribution (polydispersity), and the rate of polymerization.
2,2-Dimethoxy-2-phenylacetophenone, a widely used Type I photoinitiator, is known for its high efficiency in initiating the polymerization of acrylates and methacrylates upon exposure to ultraviolet (UV) light.[1] It is a popular choice for applications in coatings, adhesives, and 3D printing. However, a variety of other photoinitiators exist, each with distinct mechanisms and performance characteristics. This guide will focus on a comparison between DMPA, another Type I photoinitiator (Irgacure 184), and a Type II photoinitiator system (Benzophenone/amine).
Mechanism of Action: DMPA and its Alternatives
2,2-Dimethoxy-2-phenylacetophenone (DMPA): A Type I Photoinitiator
DMPA belongs to the class of Type I photoinitiators, which undergo unimolecular cleavage upon light absorption to generate two free radicals.[2] The initiation process for DMPA can be summarized as follows:
-
Photoexcitation: The DMPA molecule absorbs UV light, promoting it to an excited state.
-
α-Cleavage: The excited molecule undergoes rapid cleavage of the carbon-carbon bond adjacent to the carbonyl group.
-
Radical Formation: This cleavage results in the formation of a benzoyl radical and an α,α-dimethoxybenzyl radical.
The benzoyl radical is highly reactive and efficiently initiates the polymerization of acrylate monomers. The α,α-dimethoxybenzyl radical is less reactive and can participate in termination reactions, which can influence the final polymer properties.
Alternative Photoinitiators
-
Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone): Another Type I photoinitiator that also undergoes α-cleavage to produce a benzoyl radical and a cyclohexyl radical. It is often used in applications where low yellowing is critical.
-
Benzophenone/Amine System: A Type II Photoinitiator: Type II photoinitiators, such as benzophenone, do not generate radicals directly upon light absorption. Instead, the excited benzophenone molecule abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This process generates a ketyl radical from the benzophenone and an aminoalkyl radical from the amine. The aminoalkyl radical is the primary species that initiates polymerization.
Comparative Performance Data
The selection of a photoinitiator is crucial as it directly influences the final properties of the polymer. The following table summarizes a hypothetical comparative study of the performance of DMPA, Irgacure 184, and a Benzophenone/N-Methyldiethanolamine (MDEA) system in the photopolymerization of methyl methacrylate (MMA).
| Photoinitiator System | Concentration (mol%) | Light Intensity (mW/cm²) | Polymerization Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| DMPA | 1.0 | 10 | 10 | 92 | 85,000 | 2.1 |
| Irgacure 184 | 1.0 | 10 | 10 | 88 | 95,000 | 1.9 |
| Benzophenone/MDEA | 1.0 / 2.0 | 10 | 10 | 85 | 110,000 | 2.5 |
Note: This data is illustrative and will vary depending on the specific monomer, reaction conditions, and analytical methods used.
Experimental Protocols
To obtain the comparative data presented above, the following experimental protocols can be employed.
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Irgacure 184
-
Benzophenone
-
N-Methyldiethanolamine (MDEA)
-
Nitrogen gas (for creating an inert atmosphere)
Experimental Setup for Photopolymerization
-
Formulation Preparation: Prepare the monomer formulations by dissolving the specified concentration of the photoinitiator system in MMA. For the Type II system, both benzophenone and MDEA are added. The formulations should be prepared in amber vials to protect them from ambient light.
-
Inert Atmosphere: Purge the formulations with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Sample Preparation: Place a defined volume of the deoxygenated formulation into a sample holder suitable for UV irradiation (e.g., between two glass slides with a defined spacer).
-
UV Curing: Expose the samples to a UV light source with a controlled intensity (e.g., 10 mW/cm²) for a specified duration (e.g., 10 minutes).
-
Polymer Isolation: After irradiation, dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran - THF) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomer and photoinitiator fragments.
-
Drying: Dry the precipitated polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization of Polymer Properties
-
Conversion: The percentage of monomer converted to polymer can be determined gravimetrically by comparing the weight of the dried polymer to the initial weight of the monomer.
-
Molecular Weight (Mn) and Polydispersity (PDI): The number-average molecular weight (Mn) and the polydispersity index (PDI) of the polymers can be determined using Gel Permeation Chromatography (GPC).[3][4][5]
-
GPC Protocol:
-
Prepare polymer solutions of a known concentration (e.g., 1 mg/mL) in a suitable solvent for the GPC system (e.g., THF).
-
Calibrate the GPC system using polystyrene standards of known molecular weights.
-
Inject the polymer solutions into the GPC system.
-
Analyze the resulting chromatograms to determine Mn and PDI relative to the polystyrene calibration.
-
-
Visualizing the Processes
To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 4. infinitalab.com [infinitalab.com]
- 5. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Kinetic Studies of Polymerization with 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator for free-radical polymerization against other common alternatives. The information presented is supported by experimental data to aid in the selection of the most suitable photoinitiator for specific research and development applications.
Introduction to 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
2,2-Dimethoxy-2-phenylacetophenone, commonly known as DMPA, is a widely used Type I photoinitiator.[1][2] Upon exposure to ultraviolet (UV) light, DMPA undergoes a unimolecular bond cleavage, a process known as α-cleavage or Norrish Type I reaction, to generate two free radicals.[1][3] These radicals then initiate the polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a polymer network.[2][4] Unlike Type II photoinitiators, DMPA does not require a co-initiator or synergist to produce radicals, which can simplify formulation.[1][4]
Performance Comparison of Photoinitiators
The efficiency of a photoinitiator is critical as it directly influences the curing speed, depth of cure, and the final properties of the resulting polymer.[1] The selection of an appropriate photoinitiator is therefore a crucial step in the development of photopolymerizable systems.
Kinetic Performance Data
The following table summarizes the comparative performance of DMPA against other common photoinitiators in the polymerization of various monomers.
| Photoinitiator | Initiator Type | Monomer System | Maximum Rate of Polymerization (Rpmax) (%s-1) | Final Degree of Conversion (%) | Key Observations |
| DMPA | Type I | HEMA | > Ivocerin > BAPO > CQ/amine[5] | - | Led to the highest rate of polymerization for HEMA.[5] |
| DMPA | Type I | 2EMATE | < Ivocerin < BAPO[5] | - | Lower polymerization rate compared to BAPO and Ivocerin for this monomer.[5] |
| DMPA | Type I | Methacrylamides | No significant difference compared to BAPO for HEMAM and 2EM.[5] | - | - |
| BAPO | Type I | HEMA | < Ivocerin < DMPA[5] | - | Lower rate for HEMA compared to DMPA and Ivocerin.[5] |
| BAPO | Type I | 2EMATE | > Ivocerin > DMPA[5] | - | Highest rate of polymerization for 2EMATE.[5] |
| Ivocerin | Type I | HEMA | < DMPA[5] | - | High rate of polymerization for HEMA.[5] |
| CQ/amine | Type II | HEMA | Lowest among all tested initiators.[5] | 73.3 ± 0.7 | Significantly lower rate of polymerization.[5] |
| CQ/amine | Type II | HEMAM | Lowest among all tested initiators.[5] | 17.7 ± 3.3 | Significantly lower rate of polymerization.[5] |
| TPO | Type I | PGSA | - | Comparable to DMPA | Exhibits a wider light absorbance range than DMPA.[6] |
| I2959 | Type I | PGSA | - | - | Narrower light absorbance range compared to TPO and B2/TEOA.[6] |
| B2/TEOA | Type II | PGSA | Requires longer photopolymerization time | Comparable to DMPA and TPO | Exhibits a wider light absorbance range and good biocompatibility.[6] |
HEMA: 2-hydroxyethyl methacrylate; 2EMATE: 2-(N-ethyl-perfluorooctanesulfonamido)ethyl acrylate; HEMAM: 2-hydroxyethyl methacrylamide; 2EM: N-(2-hydroxyethyl)-N-methylmethacrylamide; PGSA: poly(glycerol sebacate) acrylate.
Experimental Protocols
Detailed and standardized methodologies are essential for the objective comparison of photoinitiator performance. Below are outlines of key experimental protocols used in kinetic studies of photopolymerization.
Real-Time Fourier-Transform Infrared (FT-IR) Spectroscopy
This technique is used to measure the rate and degree of monomer conversion during photopolymerization in real-time.[1]
-
Objective: To continuously monitor the disappearance of the monomer's reactive double bonds (e.g., C=C) as polymerization proceeds.
-
Sample Preparation: A thin layer of the formulation (containing the monomer, photoinitiator, and any other components) is placed between two transparent salt plates (e.g., KBr) or on an Attenuated Total Reflectance (ATR) crystal.[1]
-
Initiation: The sample is exposed to a UV/Visible light source with a specific wavelength and intensity.[1]
-
Data Acquisition: FT-IR spectra are recorded at regular intervals during the irradiation. The decrease in the absorption band corresponding to the reactive double bonds (typically around 1635 cm-1 for methacrylates) is monitored.
-
Calculation: The degree of conversion is calculated by comparing the peak area of the reactive double bond at a given time to its initial area before irradiation.
Measurement of Curing Depth
This experiment determines the thickness of the polymer layer that can be effectively cured under specific irradiation conditions.
-
Objective: To evaluate the penetration depth of the UV light and the efficiency of the photoinitiator in curing thicker samples.
-
Sample Preparation: The liquid formulation is placed in a cylindrical mold of a known depth.[1]
-
Curing: The sample is irradiated from the top with a light source of a defined intensity and for a specific duration.[1]
-
Measurement: After curing, the uncured liquid resin is washed away with a suitable solvent (e.g., isopropanol).[1] The thickness of the solidified polymer is then measured using a caliper or other suitable instrument.
Visualizing Polymerization Processes
Diagrams created using the DOT language provide clear visual representations of the complex processes involved in photopolymerization.
Caption: General workflow of the free-radical photopolymerization process initiated by DMPA.
Caption: Norrish Type I cleavage mechanism of the photoinitiator DMPA.
Conclusion
2,2-Dimethoxy-2-phenylacetophenone (DMPA) is an efficient Type I photoinitiator for free-radical polymerization, particularly for certain monomer systems like HEMA.[5] Its primary advantages include high initiation rates and the convenience of not requiring a co-initiator. However, its performance can be influenced by the specific monomer used, and other initiators like BAPO may be more effective in certain formulations.[5] Furthermore, for applications requiring a broader light absorbance range or enhanced biocompatibility, alternatives such as TPO or B2/TEOA may be more suitable.[6] The selection of a photoinitiator should therefore be based on a careful evaluation of the desired kinetic properties, the specific monomer system, and the intended application of the final polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Dimethoxy-2-phenylacetophenone | 8 Publications | 156 Citations | Top Authors | Related Topics [scispace.com]
- 5. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2,2-Dimethoxy-2-phenylacetophenone (DMPA) Performance in Different Monomer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used Norrish Type I photoinitiator for free-radical polymerization. Its performance is benchmarked against other common photoinitiators across various monomer systems, supported by experimental data and detailed protocols to aid in the selection of the most effective photoinitiation system for specific research and development applications.
Comparative Performance Data
The efficiency of a photoinitiator is critical in determining the kinetics of polymerization and the final properties of the cured material. The following tables summarize the performance of DMPA in comparison to other frequently used photoinitiators in representative methacrylate and acrylate monomer systems.
| Photoinitiator | Monomer System | Concentration (wt%) | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Key Characteristics |
| DMPA | Methacrylates (e.g., BisGMA/TEGDMA) | 0.25 - 0.5 | Mercury Arc Lamp (365 nm) | High | High | Efficient for thick sections (~2mm)[1]; does not require a co-initiator[1]. |
| BAPO | Methacrylates (e.g., HEMA, 2EMATE) | Not Specified | Mercury Arc Lamp | Higher than DMPA in 2EMATE | Lower than DMPA | Can improve reactivity compared to CQ/amine systems[2]. |
| CQ/amine | Methacrylates (e.g., HEMA) | Not Specified | Mercury Arc Lamp | Lowest among compared initiators | Lower than DMPA | Low quantum yield; requires a co-initiator[2]. |
| Ivocerin | Methacrylates (e.g., HEMA) | Not Specified | Mercury Arc Lamp | Higher than DMPA in HEMA | Not Specified |
Table 1: Performance Comparison in Methacrylate Systems
| Photoinitiator | Monomer System | Concentration (wt%) | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Key Characteristics |
| DMPA | Acrylates (e.g., TMPTA) | Not Specified | UV-Vis Light | Effective | Good | Widely used in UV curable coatings and inks for rapid curing. |
| TPO | Acrylates | Not Specified | Not Specified | Not Specified | Not Specified | Exhibits a wider light absorbance range than DMPA[3]. |
| Irgacure 184 | Acrylates | Not Specified | Not Specified | Not Specified | Not Specified | High efficiency and non-yellowing[4]. |
Table 2: Performance Comparison in Acrylate Systems
Experimental Protocols
To ensure reproducible and comparable results when benchmarking photoinitiators, it is crucial to follow standardized experimental protocols. The following methodologies are fundamental for evaluating the performance of DMPA and other photoinitiators.
Sample Preparation
-
Monomer Formulation: Prepare the desired monomer resin blend (e.g., 50 wt% BisGMA and 50 wt% TEGDMA)[5].
-
Photoinitiator Addition: Dissolve the photoinitiator (e.g., DMPA, BAPO, CQ/amine) in the monomer blend at the desired concentration (e.g., 0.25 wt%). Ensure complete dissolution, using gentle heating or vortexing if necessary.
-
Sample Loading: Place a standardized amount of the formulated resin into the appropriate sample holder for the analytical instrument (e.g., a silicone mold for FTIR analysis). Ensure a consistent sample thickness, as this can affect the depth of cure.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Polymerization Kinetics
-
Instrument Setup: Configure an FTIR spectrometer for real-time data acquisition.
-
Baseline Spectrum: Record a baseline spectrum of the unpolymerized sample.
-
Photoinitiation: Initiate the polymerization by exposing the sample to a UV light source with a specific wavelength and intensity (e.g., 365 nm, 200 mW/cm²)[1].
-
Data Acquisition: Continuously collect FTIR spectra throughout the irradiation period.
-
Data Analysis: Monitor the decrease in the absorption peak area corresponding to the monomer's carbon-carbon double bonds (e.g., ~1638 cm⁻¹ for methacrylates) to calculate the degree of conversion over time. The rate of polymerization can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC) for Reaction Enthalpy
-
Instrument Setup: Calibrate a DSC instrument equipped with a UV light source.
-
Sample Encapsulation: Accurately weigh a small amount of the formulated resin into a DSC pan.
-
Isothermal Measurement: Equilibrate the sample at a constant temperature.
-
Photoinitiation: Irradiate the sample with a UV light of a defined wavelength and intensity.
-
Data Analysis: The heat flow as a function of time is recorded. The total heat evolved is proportional to the overall monomer conversion, and the rate of heat evolution is proportional to the rate of polymerization.
Mandatory Visualization
The following diagrams illustrate key processes and workflows related to the use and evaluation of DMPA.
Caption: Photopolymerization process initiated by DMPA.
Caption: Workflow for benchmarking photoinitiator performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanical Properties of Experimental Composites with Different Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of radical generation from different acetophenone photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the radical generation efficiency of three common acetophenone-based Norrish Type I photoinitiators: 2,2-dimethoxy-2-phenylacetophenone (DMPA), 1-hydroxycyclohexyl phenyl ketone, and 2-hydroxy-2-methyl-1-phenyl-propan-1-one. The selection of an appropriate photoinitiator is a critical factor in photopolymerization, influencing curing speed, depth of cure, and the final properties of the polymerized material. This document provides an objective comparison of these photoinitiators, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.
Introduction to Acetophenone Photoinitiators
Acetophenone derivatives are a widely used class of Type I photoinitiators.[1] Upon absorption of ultraviolet (UV) light, these compounds undergo a unimolecular bond cleavage, known as Norrish Type I cleavage, to generate two free radical fragments.[1] At least one of these radical species is capable of initiating the polymerization of monomers.[1] The efficiency of this radical generation is a key performance indicator for a photoinitiator and is dependent on its photochemical properties, such as its absorption characteristics and the quantum yield of cleavage.
Performance Comparison of Acetophenone Photoinitiators
The efficacy of a photoinitiator is primarily determined by its ability to absorb light at a given wavelength and the efficiency with which it converts this light energy into initiating radicals. The key parameters for comparison are the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε) at that wavelength, and the quantum yield of radical generation (Φ).
| Photoinitiator | Common Name(s) | CAS Number | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 2,2-dimethoxy-2-phenylacetophenone | DMPA, Irgacure 651, Benzil dimethyl ketal | 24650-42-8 | 256.30 | ~252, 337 | ~15,000 (at 252 nm) | ~0.3 |
| 1-hydroxycyclohexyl phenyl ketone | Irgacure 184 | 947-19-3 | 204.26 | ~244, 280, 332 | ~13,500 (at 244 nm) | ~0.3-0.5 |
| 2-hydroxy-2-methyl-1-phenyl-propan-1-one | Darocur 1173 | 7473-98-5 | 164.20 | ~245, 280, 331 | ~12,700 (at 245 nm) | ~0.4 |
Note: The molar extinction coefficients and quantum yields can vary depending on the solvent and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Mechanism of Radical Generation
Acetophenone photoinitiators operate through the Norrish Type I cleavage mechanism. Upon absorption of UV radiation, the photoinitiator molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule can undergo homolytic cleavage of the α-carbon-carbonyl bond, resulting in the formation of a benzoyl radical and another carbon-centered radical. Both of these radicals can potentially initiate polymerization.
Caption: Norrish Type I cleavage mechanism of acetophenone photoinitiators.
Experimental Protocols
To quantitatively compare the performance of different photoinitiators, several experimental techniques can be employed. The following are detailed methodologies for two common and powerful techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic photopolymerization reaction, which is directly proportional to the rate and degree of conversion.
Objective: To determine the polymerization kinetics, including the rate of polymerization (Rp) and the total heat of polymerization (enthalpy, ΔH), which is proportional to the overall conversion.
Methodology:
-
Sample Preparation: A precise amount (typically 1-5 mg) of the photocurable formulation (monomer, photoinitiator, and any other additives) is weighed into an open aluminum DSC pan. An empty pan is used as a reference.
-
Instrument Setup: The DSC instrument is equipped with a UV light source. The sample and reference pans are placed in the DSC cell.
-
Isothermal Hold: The sample is brought to and held at a constant, controlled temperature (e.g., 25°C).
-
UV Exposure: Once the heat flow signal stabilizes, the sample is exposed to UV light of a specific intensity and wavelength for a defined period. The instrument records the heat flow as a function of time.
-
Data Analysis: The exothermic peak in the heat flow curve is integrated to determine the total enthalpy of polymerization (ΔH). The rate of polymerization (Rp) at any given time is proportional to the heat flow at that time.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of specific functional groups (e.g., the C=C double bond of an acrylate monomer) in real-time during polymerization.
Objective: To directly measure the rate of monomer conversion and determine the polymerization kinetics.
Methodology:
-
Sample Preparation: A thin film of the liquid photocurable formulation is prepared between two transparent salt plates (e.g., KBr or BaF2) or on an attenuated total reflectance (ATR) crystal. The thickness of the film should be controlled.
-
Instrument Setup: The sample is placed in the FTIR spectrometer, positioned for simultaneous exposure to a UV light source and the IR beam.
-
Initial Spectrum: An IR spectrum of the uncured sample is recorded before UV exposure to establish the initial concentration of the reactive functional groups.
-
Initiation and Data Acquisition: The UV lamp is switched on to initiate polymerization, and IR spectra are recorded at regular, short intervals (e.g., every second).
-
Data Analysis: The decrease in the area of the characteristic absorption band of the reactive monomer (e.g., the acrylate C=C double bond at ~1635 cm⁻¹) is monitored over time. The degree of conversion is calculated from the change in the peak area relative to its initial area. The rate of polymerization (Rp) is the first derivative of the conversion versus time curve.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of different photoinitiators using the techniques described above.
Caption: A workflow for comparing the efficiency of different photoinitiators.
By following these protocols and the comparative workflow, researchers can obtain reliable and reproducible data to select the most suitable acetophenone photoinitiator for their specific photopolymerization needs, leading to optimized material properties and processing efficiency.
References
A Comparative Analysis of Photoproducts from the Decomposition of 2,2-Dimethoxy-2-phenylacetophenone and Alternative Photoinitiators
For researchers, scientists, and drug development professionals, the selection of a suitable photoinitiator is a critical step in photopolymerization processes. The efficiency of polymerization and the purity of the final product are significantly influenced by the photodecomposition pathway of the initiator and the nature of the resulting photoproducts. This guide provides a detailed comparison of the photoproducts generated from the decomposition of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used Type I photoinitiator, with those of common alternatives: Benzophenone, Irgacure 184, and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
Executive Summary
2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient photoinitiator that undergoes α-cleavage upon UV irradiation to generate a benzoyl radical and a dimethoxybenzyl radical. While the benzoyl radical is effective in initiating polymerization, the subsequent reactions of the dimethoxybenzyl radical can lead to the formation of various byproducts, including methyl benzoate, benzaldehyde, benzil, and acetophenone.[1] The formation of these photoproducts can impact the final properties and purity of the polymerized material. This guide presents a comparative analysis of the photoproducts of DMPA and three alternative photoinitiators, providing quantitative data where available, detailed experimental protocols for analysis, and visualizations of the decomposition pathways to aid in the selection of the most appropriate photoinitiator for a given application.
Comparison of Photoproducts
The selection of a photoinitiator should consider not only its initiation efficiency but also the potential impact of its photoproducts on the final material. The following tables summarize the major photoproducts identified from the decomposition of DMPA and its alternatives. It is important to note that the yields of these products can vary significantly depending on the experimental conditions, such as the solvent, irradiation wavelength, and the presence of oxygen.
Photoproducts of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
DMPA, a Norrish Type I photoinitiator, cleaves at the C-C bond between the carbonyl group and the tertiary carbon upon UV exposure.[2][3]
| Photoproduct | Typical Yield (%) | Notes |
| Methyl benzoate | 45 - 61 | A major product resulting from the rearrangement of the dimethoxybenzyl radical.[1] |
| Benzaldehyde | 17 - 20 | Formed through subsequent reactions of the primary radicals.[1] |
| Benzil | 7 - 11 | A product of the combination of two benzoyl radicals.[1] |
| Acetophenone | 2 - 8 | A minor photoproduct.[1] |
| Benzoic Acid | Present | Can be formed in the presence of oxygen. |
| Methane | Present | Arises from the fragmentation of the dimethoxybenzyl radical. |
Photoproducts of Benzophenone (a Type II Photoinitiator)
Benzophenone requires a co-initiator, typically a hydrogen donor like an amine, to generate initiating radicals. Its primary photoproducts are the ketyl radical and the radical derived from the co-initiator.
| Photoproduct | Formation Pathway | Notes |
| Benzpinacol | Dimerization of two benzophenone ketyl radicals.[4] | A major product in the absence of a polymerizable monomer. |
| Benzhydrol | Hydrogen abstraction from the solvent or co-initiator. | |
| Products from co-initiator | Varies depending on the co-initiator used. | For example, with amines, α-aminoalkyl radicals are formed. |
| Hydroxylated Benzophenones | Can be formed in aqueous environments through reactions with hydroxyl radicals.[5][6] |
Photoproducts of Irgacure 184 (1-Hydroxycyclohexyl Phenyl Ketone)
Irgacure 184 is another Type I photoinitiator that undergoes α-cleavage.
| Photoproduct | Formation Pathway | Notes |
| Benzoyl radical | Primary cleavage product. | The main initiating species. |
| 1-Hydroxycyclohexyl radical | Primary cleavage product. | Can undergo further reactions. |
| Benzaldehyde | Subsequent reaction product.[7] | |
| Benzoic Acid | Can be formed in the presence of oxygen.[7] | |
| Cyclohexanone | From the 1-hydroxycyclohexyl radical.[7] |
Photoproducts of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
TPO is a highly efficient Type I photoinitiator with good photobleaching properties. It cleaves at the acyl-phosphine bond.
| Photoproduct | Formation Pathway | Notes |
| 2,4,6-Trimethylbenzoyl radical | Primary cleavage product. | Highly reactive initiating species. |
| Diphenylphosphinoyl radical | Primary cleavage product. | Also an initiating species. |
| 2,4,6-Trimethylbenzaldehyde | From the 2,4,6-trimethylbenzoyl radical.[7] | |
| Benzoic acid derivatives | Potential oxidation products. |
Experimental Protocols
Accurate analysis of photoproducts is crucial for understanding the performance of a photoinitiator. The following are generalized protocols for the photolysis and subsequent analysis of photoinitiator decomposition.
Protocol 1: Photolysis of Photoinitiators
Objective: To induce the photodecomposition of a photoinitiator under controlled conditions.
Materials:
-
Photoinitiator (e.g., DMPA, Benzophenone, Irgacure 184, TPO)
-
Solvent (e.g., acetonitrile, methanol, or a specific monomer, ensuring it is transparent at the irradiation wavelength)
-
Quartz cuvettes or a photoreactor
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Nitrogen or Argon gas supply for deoxygenation (optional)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a solution of the photoinitiator in the chosen solvent at a known concentration (e.g., 0.01 M).
-
Transfer the solution to a quartz cuvette or the photoreactor.
-
For anaerobic conditions, bubble nitrogen or argon gas through the solution for at least 15-20 minutes to remove dissolved oxygen.
-
Place the sample in the irradiation setup at a fixed distance from the UV lamp.
-
Irradiate the solution for a defined period. It is advisable to take aliquots at different time intervals to monitor the progress of the decomposition.
-
Store the irradiated samples in the dark and at a low temperature to prevent further reactions before analysis.
Protocol 2: Analysis of Photoproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the volatile photoproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5MS or equivalent)
-
Autosampler
Procedure:
-
Sample Preparation: The irradiated samples may be injected directly if the concentration is appropriate. Otherwise, a dilution or extraction step may be necessary. An internal standard (e.g., a compound with similar properties to the analytes but not present in the sample) should be added for accurate quantification.
-
GC Conditions:
-
Injector Temperature: Typically set to 250-280°C.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. An example program could be: start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source and Quadrupole Temperatures: Set according to the manufacturer's recommendations (e.g., 230°C and 150°C, respectively).
-
-
Data Analysis: Identify the photoproducts by comparing their mass spectra with a library (e.g., NIST). Quantify the products by creating a calibration curve using standards of the identified compounds and the internal standard.
Protocol 3: Analysis of Photoproducts by High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify both volatile and non-volatile photoproducts.
Instrumentation:
-
High-performance liquid chromatograph with a photodiode array (PDA) or UV-Vis detector.
-
A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Autosampler.
Procedure:
-
Sample Preparation: Filter the irradiated samples through a 0.45 µm syringe filter before injection. Dilution with the mobile phase may be required. An internal standard can be used for quantification.
-
HPLC Conditions:
-
Mobile Phase: A gradient of two solvents is typically used, for example, water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: An example program could be: start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to the initial conditions.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
PDA/UV-Vis Detector: Monitor at multiple wavelengths or scan a range (e.g., 200-400 nm) to detect different photoproducts.
-
-
Data Analysis: Identify the photoproducts by their retention times and UV-Vis spectra compared to standards. Quantify the products using a calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the photodecomposition pathways of the discussed photoinitiators and a general experimental workflow for their analysis.
Caption: Photodecomposition pathway of DMPA.
Caption: Photodecomposition pathways of alternative photoinitiators.
Caption: General experimental workflow for photoproduct analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. radtech.org [radtech.org]
- 4. Photolysis Products of Benzophenone in the Photo Crosslinking of Polyethylene and Its Model Compounds. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biocompatibility of Polymers Synthesized with 2,2-Dimethoxy-2-phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of DMPA-Initiated Polymers and Their Alternatives
The selection of a photoinitiator is a critical determinant of the biocompatibility of photopolymerized materials used in biomedical applications. Among the available options, 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a widely utilized photoinitiator. This guide provides a comprehensive comparison of the biocompatibility of polymers synthesized using DMPA against those created with other common photoinitiators, supported by experimental data from peer-reviewed studies.
Executive Summary
Polymers synthesized with 2,2-Dimethoxy-2-phenylacetophenone (DMPA) exhibit a dose-dependent cytotoxic response. While effective in polymerization, DMPA and its byproducts can negatively impact cell viability and influence intracellular signaling pathways. In comparative studies, alternative photoinitiators such as Irgacure 2959 and Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) have demonstrated superior cytocompatibility under specific conditions, making them potentially more suitable for sensitive applications like tissue engineering and drug delivery. This guide will delve into the quantitative data and experimental protocols that underpin these findings.
Comparative Analysis of In Vitro Biocompatibility
The biocompatibility of a polymer is fundamentally linked to the toxicity of its constituent components, including the photoinitiator used in its synthesis. Several studies have quantitatively assessed the cytotoxic effects of DMPA in comparison to other commercially available photoinitiators.
Cytotoxicity Assessment
A key metric for biocompatibility is cell viability when exposed to the polymer or its extracts. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity, which is an indicator of cell viability.
Table 1: Comparative Cell Viability of Various Photoinitiators
| Photoinitiator | Polymer System | Cell Line | Concentration (% w/v) | Cell Viability (%) | Reference |
| DMPA | PGSA/PCLDA | L929 | Not Specified | Lower than B2/TEOA & TPO | [1] |
| Irgacure 2959 | PEGDA | HASMCs | 0.015 | ~93 | [2] |
| Irgacure 2959 | PEGDA | HASMCs | 0.15 | Significantly Decreased | [2] |
| LAP | GelMA | Not Specified | 0.3 - 0.5 | Good | [3] |
| LAP | GelMA | Not Specified | 0.7 - 0.9 | Higher than Irgacure 2959 | [3] |
| TPO | PGSA/PCLDA | L929 | Not Specified | Higher than DMPA | [1] |
| B2/TEOA | PGSA/PCLDA | L929 | Not Specified | Higher than DMPA | [1] |
Note: Direct quantitative comparison of DMPA with other photoinitiators in a single study with varying concentrations is limited in the reviewed literature. The data presented is a compilation from multiple sources.
Studies have indicated that the cytotoxicity of photoinitiators, including DMPA, is concentration-dependent. For instance, while Irgacure 2959 is relatively cytocompatible at low concentrations (≤ 0.015% w/v), its toxicity increases significantly at higher concentrations.
Apoptosis
Apoptosis, or programmed cell death, is another critical parameter for evaluating biocompatibility. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
In Vivo Biocompatibility and Inflammatory Response
In vivo studies are essential for understanding the host tissue response to an implanted biomaterial. The inflammatory response is a key aspect of this, with cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) serving as important markers.
A study on the in vivo biocompatibility of photopolymerized biodegradable polymers found that poly(glycerol sebacate) acrylate (PGSA) films initiated with a vitamin B2/triethanolamine (B2/TEOA) system showed low immune responses after 14 days of implantation, suggesting good biocompatibility.[1] While this study included DMPA as a comparator for mechanical properties, it did not report the in vivo inflammatory response for the DMPA-initiated polymers.
Generally, a biocompatible material should elicit a minimal inflammatory response that resolves over time. Elevated and persistent levels of pro-inflammatory cytokines like TNF-α and IL-6 at the implant site can indicate a chronic inflammatory response and poor biocompatibility.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are summaries of key experimental protocols.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol Summary:
-
Sample Preparation: Prepare extracts of the polymerized materials according to ISO 10993-5 standards.[2] This typically involves incubating the material in a cell culture medium for a specified period.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density.
-
Exposure: Replace the culture medium with the material extracts and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to control cells cultured in a medium without material extract.
TUNEL Assay for Apoptosis in 3D Hydrogels
The TUNEL assay detects DNA fragmentation by labeling the terminal ends of nucleic acids.
Protocol Summary for 3D Hydrogels:
-
Cell Encapsulation: Encapsulate cells within the hydrogel matrix during the photopolymerization process.
-
Culture: Culture the cell-laden hydrogels for the desired period.
-
Fixation and Permeabilization: Fix the hydrogel constructs with a crosslinking agent like paraformaldehyde, followed by permeabilization to allow entry of the labeling reagents.
-
TUNEL Staining: Incubate the constructs with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or a fluorescently tagged dUTP).
-
Detection: If using BrdUTP, detect the incorporated brominated nucleotides with a labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, visualize directly using fluorescence microscopy.
-
Counterstaining and Imaging: Counterstain the cell nuclei with a DNA dye (e.g., DAPI) and image using confocal or fluorescence microscopy to quantify the percentage of apoptotic cells.
In Vivo Implantation and Inflammatory Response Assessment (Murine Model)
This protocol outlines a subcutaneous implantation model to assess the local tissue response to a biomaterial.
Protocol Summary (in accordance with ISO 10993-6):
-
Implant Preparation: Prepare sterile, uniformly sized implants of the polymers synthesized with DMPA and alternative photoinitiators.
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.[4]
-
Surgical Implantation: Under anesthesia and aseptic conditions, create a subcutaneous pocket on the dorsum of the mouse and insert the implant.[4]
-
Post-operative Care and Observation: Monitor the animals for signs of inflammation or distress over a predetermined period (e.g., 7, 14, and 28 days).
-
Tissue Harvesting: At the end of the study period, euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Analysis: Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for general morphology and inflammatory cell infiltration).
-
Immunohistochemistry: Perform immunohistochemical staining for specific inflammatory cell markers (e.g., F4/80 for macrophages).[4]
-
Cytokine Analysis (ELISA): Homogenize a portion of the tissue surrounding the implant to extract proteins. Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the evaluation of biocompatibility.
Caption: Workflow for evaluating the biocompatibility of polymers.
The biocompatibility of a polymer can also be understood at the molecular level by examining its effect on cellular signaling pathways. For instance, some photoinitiators and their byproducts can induce oxidative stress, leading to the activation of pro-inflammatory pathways.
Caption: Simplified inflammatory signaling pathway in response to a biomaterial.
Conclusion
The choice of photoinitiator has a profound impact on the biocompatibility of synthesized polymers. While DMPA is an effective photoinitiator, the available evidence suggests that it can elicit a greater cytotoxic response compared to some alternatives like Irgacure 2959 (at low concentrations) and LAP. For applications requiring high cytocompatibility, particularly in the fields of tissue engineering and drug delivery where direct and prolonged cell contact is intended, careful consideration and comparative evaluation of different photoinitiator systems are paramount. The experimental protocols and data presented in this guide provide a framework for making informed decisions in the selection of materials for biomedical applications. Further research providing direct quantitative comparisons of a wider range of photoinitiators under standardized conditions is warranted to build a more complete understanding of their relative biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Foreign Body Response to Common Surgical Biomaterials in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Cost-Benefit Analysis of 2,2-Dimethoxy-2-phenylacetophenone in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Photoinitiator Selection
In the realm of industrial applications requiring rapid and efficient curing of polymers, the choice of photoinitiator is a critical determinant of process efficiency, end-product quality, and overall cost-effectiveness. 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used Type I photoinitiator, is a cornerstone in ultraviolet (UV) curing systems for inks, coatings, and adhesives.[1] This guide provides a comprehensive cost-benefit analysis of DMPA, objectively comparing its performance against two common alternatives: Benzoin and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). The following sections present a detailed comparison supported by experimental data, structured to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient, Norrish Type I photoinitiator that excels in initiating the rapid polymerization of acrylate and methacrylate monomers upon UV exposure. Its primary advantages lie in its high reactivity and fast curing speeds, making it a cost-effective option for many clear coating and ink applications. However, its tendency to cause yellowing and its narrower absorption spectrum compared to newer alternatives like TPO can be significant drawbacks in applications where color stability and curing through pigmented or thicker sections are critical.
Benzoin, another Type I photoinitiator, offers a lower-cost alternative to DMPA. While effective, it generally exhibits slower curing speeds and can also contribute to yellowing. Its primary benefit is its economic advantage in applications where high-speed curing is not the paramount concern.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) represents a more advanced, highly efficient Type I photoinitiator. Its key advantages include a broader UV-Vis absorption spectrum, making it suitable for curing with LED lamps and for use in pigmented systems. TPO also exhibits significantly lower yellowing compared to DMPA and Benzoin. These performance benefits, however, come at a higher cost.
Cost-Benefit Analysis
The selection of a photoinitiator is often a balance between performance requirements and budget constraints. The following table provides an overview of the industrial costs and key benefits of DMPA, Benzoin, and TPO.
| Feature | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Benzoin | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Estimated Industrial Price (per kg) | $10 - $20 USD | $5 - $15 USD | $30 - $50+ USD |
| Primary Benefits | - High reactivity and fast curing speed[1] - Good solubility in common monomers and oligomers - Cost-effective for clear formulations | - Low cost - Effective for general-purpose applications | - Excellent for pigmented and thick-section curing[2] - Low yellowing[2] - Broad UV-Vis absorption, suitable for LED curing[1] - High reactivity and efficiency[2] |
| Primary Drawbacks | - Can cause significant yellowing[3][4] - Narrower absorption spectrum, less effective for pigmented systems and LED curing[1] | - Slower curing speed compared to DMPA and TPO - Can also cause yellowing | - Higher cost |
Performance Comparison: Experimental Data
The following tables summarize key performance metrics for DMPA and its alternatives based on available experimental data. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the public domain. The data presented here is a synthesis from various studies and should be interpreted with consideration of the varying experimental parameters.
Table 1: Curing Performance
| Photoinitiator | Curing Speed (Relative) | Depth of Cure (Relative) | Efficacy in Pigmented Systems |
| DMPA | High | Moderate | Low |
| Benzoin | Moderate | Moderate | Low |
| TPO | Very High | High | High |
Note: Relative performance is based on a qualitative synthesis of data from multiple sources. Actual performance will vary depending on the specific formulation, substrate, and curing equipment.
Table 2: Physical and Optical Properties
| Property | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Benzoin | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Molar Mass ( g/mol ) | 256.30 | 212.24 | 418.5 |
| Melting Point (°C) | 67-70 | 133-137 | 90-94 |
| Absorption Maxima (λmax, nm) | ~340 | ~248, 330 | ~380, 400 |
| Yellowing Index | High | Moderate to High | Low |
Mechanism of Action: Norrish Type I Cleavage
DMPA, Benzoin, and TPO are all classified as Norrish Type I photoinitiators. Upon absorption of UV radiation, these molecules undergo homolytic cleavage of the α-carbon-carbonyl bond, generating two highly reactive free radicals. These free radicals then initiate the chain polymerization of monomers and oligomers in the formulation, leading to the rapid formation of a cross-linked polymer network.
Caption: Norrish Type I photoinitiation pathway.
Experimental Protocols
To ensure objective and reproducible comparisons of photoinitiator performance, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.
Protocol 1: Determination of Curing Speed by Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To measure the rate of disappearance of reactive functional groups (e.g., acrylate C=C double bonds) as a function of time during UV exposure.
Methodology:
-
Sample Preparation: A thin film of the photocurable formulation containing the photoinitiator is prepared between two transparent substrates (e.g., KBr or BaF2 plates) with a defined thickness (typically 20-50 µm).
-
Instrumentation: A rapid-scan FTIR spectrometer equipped with a UV light source is used. The UV source should have a controlled intensity and spectral output.
-
Data Acquisition: IR spectra are collected continuously at short time intervals (e.g., every 0.1 to 1 second) immediately before, during, and after UV irradiation.
-
Analysis: The decrease in the area of the characteristic absorption band of the reactive monomer (e.g., the acrylate C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹) is monitored over time. The degree of conversion is calculated using the following formula: Conversion (%) = [1 - (Area_t / Area_0)] * 100 where Area_t is the peak area at time t, and Area_0 is the initial peak area. The rate of polymerization can be determined from the slope of the conversion versus time plot.[5][6]
References
- 1. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. laboratuar.com [laboratuar.com]
- 4. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yellowness Index (YI) ASTM E313 [intertek.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2'-Methoxy-2-phenylacetophenone: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 2'-Methoxy-2-phenylacetophenone, this guide offers procedural, step-by-step instructions to ensure safe handling and environmental protection.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. This document outlines the necessary precautions and procedures for the disposal of this compound (also known as Benzil Dimethyl Ketal), a compound that may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2]
Key Safety and Hazard Information
Proper handling and disposal of this compound require a thorough understanding of its associated hazards. The following table summarizes critical safety information.
| Identifier | Information |
| Chemical Name | This compound |
| Synonyms | 2,2-Dimethoxy-2-phenylacetophenone, Benzil Dimethylketal |
| CAS Number | 24650-42-8 |
| Appearance | White to light yellow powder or crystals. |
| Hazard Statements | H317: May cause an allergic skin reaction.[1] H410: Very toxic to aquatic life with long lasting effects.[1] H302: Harmful if swallowed.[3] H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P273: Avoid release to the environment.[1][3] P280: Wear protective gloves.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1][3][4] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or glasses, and a lab coat.[2] In cases where dust may be generated, a dust respirator is recommended.[1]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealable container.[1]
-
Do not mix with other waste materials to avoid unintended reactions.[3]
-
Original containers should be used for disposal if possible.[3]
3. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep or vacuum the spilled material into a clean, dry, and labeled container for disposal.[1]
-
Do not use air hoses for cleanup.[1]
-
After the material has been collected, ventilate the area and wash the spill site.[2]
-
Prevent the spilled material from entering drains, sewers, or water courses.[1]
4. Container Labeling:
-
Clearly label the waste container with the chemical name ("this compound" or "2,2-Dimethoxy-2-phenylacetophenone") and appropriate hazard symbols (e.g., irritant, dangerous for the environment).[2]
5. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
The substance is light-sensitive, so storage in a dark place is advisable.[3][5]
6. Final Disposal:
-
Dispose of the chemical waste through an approved and licensed hazardous waste disposal company.[2][3]
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.[3]
-
Uncleaned containers should be treated and disposed of in the same manner as the product itself.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guidelines for 2'-Methoxy-2-phenylacetophenone
Chemical Identifier: 2'-Methoxy-2-phenylacetophenone CAS Number: 33470-10-9 Molecular Formula: C15H14O2[1] Synonyms: 1-(2-methoxyphenyl)-2-phenylethanone[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended equipment for handling this solid chemical compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Respiratory Protection | NIOSH-certified organic vapor/particulate respirator | Recommended when handling powders outside of a ventilated enclosure to prevent inhalation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Provides protection against skin contact. Gloves should be inspected before use and disposed of after handling.[2] |
| Eye Protection | Tightly fitting safety goggles and a face shield | Protects against splashes, dust, and unforeseen reactions.[2] |
| Body Protection | Laboratory coat, apron, or chemical-protection suit | Must be selected based on the specific laboratory activity and potential for exposure.[2] |
| Foot Protection | Closed-toe shoes | Prevents injury from spills and dropped objects.[2] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately flush the contaminated skin with soap and water for at least 15-20 minutes.[3][4] Remove contaminated clothing. If irritation persists after washing, get medical attention.[3] |
| Eye Contact | Immediately flush the eyes with plenty of clean, lukewarm water for at least 15-20 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[3] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is mandatory to minimize risk during handling and use.
-
Preparation:
-
Handling the Compound:
-
Wear all required PPE before handling the chemical.[2]
-
Handle the solid compound in a designated area, preferably within a fume hood, to minimize dust generation.[2]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.[2]
-
Avoid creating dust.[7]
-
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Contaminated Solids | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste.[8] Contact a licensed professional waste disposal service.[6] |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
Safety and Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. This compound | 33470-10-9 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. cprcertificationnow.com [cprcertificationnow.com]
- 5. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 6. terpconnect.umd.edu [terpconnect.umd.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
